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Sinigrin

Cat. No.: B1236239
CAS No.: 534-69-0
M. Wt: 359.4 g/mol
InChI Key: PHZOWSSBXJXFOR-PTGZALFTSA-N
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Description

Sinigrin, also known as allyl glucosinolate or 2-propenyl glucosinolate, is a natural aliphatic glucosinolate predominantly found in plants of the Brassicaceae family, such as black mustard seeds ( Brassica nigra ), Brussels sprouts, broccoli, and horseradish . As a stable precursor molecule, its significant research value is unlocked upon enzymatic hydrolysis by myrosinase, either from the plant tissue itself or from intestinal microflora such as Lactobacillus agilis and Bacillus spp., leading to the formation of bioactive compounds like allyl isothiocyanate (AITC) . The primary research applications of this compound are in the fields of oncology, microbiology, and pathophysiology. In anticancer research, this compound and its hydrolysis products have demonstrated potent anti-proliferative activity by inducing apoptosis (programmed cell death) in various cancer cell lines, including bladder and liver cancers . The proposed mechanisms for this activity include the upregulation of tumor protein p53, downregulation of Bcl-2 family members, and the induction of cell cycle arrest at the G0/G1 or G2/M phases . Furthermore, this compound's hydrolysis product, AITC, exhibits broad-spectrum antimicrobial and antifungal properties, believed to function through sulfhydryl binding to microbial thioredoxin, thereby inhibiting DNA replication . This makes it a compound of interest for food spoilage prevention and antimicrobial agent research. Anti-inflammatory research of AITC has shown it can inhibit key inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . Recent investigations also explore its potential effects on cardiovascular health, with studies indicating it may modulate biomarkers in myocardial tissue and influence the activity of phase II detoxification enzymes such as glutathione S-transferase and quinone reductase . It is crucial to note that while many studies highlight beneficial effects, some research indicates that high doses or specific conditions may lead to adverse or toxicological outcomes, underscoring the importance of this reagent for further investigative research . This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO9S2 B1236239 Sinigrin CAS No. 534-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxybut-3-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6+/t5-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZOWSSBXJXFOR-PTGZALFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3952-98-5 (mono-potassium salt)
Record name Sinigrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sinigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

534-69-0
Record name Sinigrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

125 - 127 °C
Record name Sinigrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

sinigrin natural sources and biosynthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sinigrin: Natural Sources and Biosynthesis

Introduction

This compound, an aliphatic glucosinolate, is a naturally occurring secondary metabolite predominantly found in plants of the Brassicaceae family.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound is converted into allyl isothiocyanate (AITC).[1][2] This compound is responsible for the characteristic pungent flavor of vegetables like mustard and horseradish and serves as a natural plant defense mechanism against herbivores and pathogens.[1] Beyond its role in plant defense, this compound and its derivatives have garnered significant interest from the scientific and pharmaceutical communities for their potential anticarcinogenic, anti-inflammatory, and antimicrobial properties.[2][3]

This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis pathway, and the experimental methodologies used for its extraction and quantification. The content is tailored for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived bioactive compounds.

Natural Sources of this compound

This compound is widely distributed within the Brassica genus. The concentration of this compound can vary significantly between different species, cultivars, and even different parts of the same plant.[4][5][6] Seeds, in particular, are often a rich source of this compound.[3][6] High concentrations of this compound have been identified in black mustard (Brassica nigra), Indian mustard (Brassica juncea), and various Brassica oleracea cultivars such as Brussels sprouts and cabbage.[5][6]

Data Presentation: this compound Content in Various Brassica Species

The following table summarizes the quantitative analysis of this compound content across several Brassica species as reported in the literature. Concentrations are presented in µmol/g of dry matter (DM) unless otherwise noted, providing a standardized basis for comparison.

Plant SpeciesGenotype/VarietyPlant PartThis compound ConcentrationReference
Brassica napusNRCG35Deoiled Cake173.14 µmol/g DM[4]
Brassica carinataBCRC3Deoiled Cake165.42 µmol/g DM[4]
Brassica rapaGS1Deoiled Cake128.06 µmol/g DM[4]
Brassica nigraBSH1Deoiled Cake102.28 µmol/g DM[4]
Brassica junceaSKM1744Deoiled Cake90.29 µmol/g DM[4]
Brassica oleracea var. botrytis-Seeds22.02 µmol/g DW[3]
Brassica oleracea var. capitata-Seeds18.02 µmol/g DW[3]
Brassica nigra-Seeds12.75 µg/g[6][7]
Brassica nigra-True Leaves7.1 µg/g[7]
Brassica nigra-Cotyledon Leaves7.0 µg/g[7]
Brassica nigra-Stems6.8 µg/g[7]
Eruca sativaT27Deoiled Cake5.05 µmol/g DM[4]

Biosynthesis of this compound

The biosynthesis of glucosinolates, including this compound, is a complex, multi-step process that originates from amino acids.[1] The pathway is generally divided into three distinct phases: (1) side-chain elongation of the precursor amino acid, (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain.[8]

For this compound, the precursor amino acid is methionine .[1]

  • Chain Elongation : Methionine undergoes a series of deamination, condensation, oxidation, and decarboxylation reactions, resulting in the addition of methylene groups to its side chain. This phase produces homomethionine and dihomomethionine. Key enzymes in this step belong to the MAM (methylthioalkylmalate synthase) family.[8][9]

  • Core Structure Formation : The chain-elongated amino acid is converted into an aldoxime by cytochrome P450 enzymes of the CYP79 family (specifically CYP79F1 for aliphatic glucosinolates).[8][9] The aldoxime is then converted to a thiohydroximic acid. Subsequently, a glucose moiety is added by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT), forming desulfothis compound. The final step in core structure formation is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), yielding this compound.[8]

  • Side-Chain Modification : For this compound, the crucial side-chain modification is the formation of the terminal alkene group. This is catalyzed by the AOP2 (2-oxoglutarate-dependent dioxygenase) enzyme.[9]

The high expression of specific genes like BniMAM1-2, BniCYP79F1, and BniAOP2-1/2 in Brassica nigra is believed to be a significant contributor to the high accumulation of this compound in this species.[9]

Visualization: this compound Biosynthesis Pathway

Sinigrin_Biosynthesis cluster_chain_elongation Phase 1: Chain Elongation cluster_core_formation Phase 2: Core Structure Formation cluster_modification Phase 3: Side-Chain Modification Met Methionine HomoMet Homomethionine Met->HomoMet MAM enzymes DiHomoMet Dihomomethionine HomoMet->DiHomoMet MAM enzymes Aldoxime Aldoxime DiHomoMet->Aldoxime CYP79F1 Thiohydroximic Thiohydroximic acid Aldoxime->Thiohydroximic CYP83A1 Desulfo Desulfothis compound Thiohydroximic->Desulfo UGT74B1 Sinigrin_core This compound (Core Structure) Desulfo->Sinigrin_core SOT16 Sinigrin_final This compound (2-propenyl-GSL) Sinigrin_core->Sinigrin_final AOP2

Caption: The biosynthesis pathway of this compound from methionine.

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most widely adopted analytical technique for this purpose.[6][10]

Protocol: Extraction and RP-HPLC Quantification of this compound

This protocol is a synthesized methodology based on common practices reported in the literature.[5][10][11]

1. Sample Preparation:

  • Obtain fresh plant material (e.g., seeds, leaves).

  • To prevent enzymatic degradation of this compound by myrosinase, immediately freeze the material in liquid nitrogen.

  • Lyophilize (freeze-dry) the sample to remove water content completely.[10]

  • Grind the dried material into a fine, homogenous powder using a mortar and pestle or a grinder.

2. Extraction:

  • Weigh approximately 50 g of the freeze-dried powder into a flask.

  • Add 250 mL of 70% (v/v) ethanol.[10] Alternatively, boiling water or methanol can be used.[5][12]

  • Heat the mixture at 65-70°C for 15-25 minutes with constant stirring.[10][11] This step inactivates the myrosinase enzyme.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant. Repeat the extraction process on the remaining plant material twice more to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Evaporate the ethanol from the combined supernatant using a rotary evaporator to obtain a dried crude extract.

3. Sample Clean-up (Optional but Recommended):

  • For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) column, such as an ion-pair SPE, to remove interfering co-extractives.[11]

4. Quantification by RP-HPLC:

  • Mobile Phase: A common mobile phase is an isocratic system of 0.02 M tetrabutylammonium (TBA) in water (pH 7) and acetonitrile (ACN) in an 80:20 (v/v) ratio.[10]

  • Column: A C18 reverse-phase column is typically used.

  • Flow Rate: A flow rate of 0.5 mL/min is suggested.[10]

  • Detection: Set the UV detector to a wavelength of 227 nm, which is the maximum UV absorption for this compound.[10]

  • Analysis: Dissolve a known amount of the dried extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection. The retention time for this compound is typically short, around 3.6 minutes under these conditions.[10]

  • Quantification: Prepare a standard curve using pure this compound standard at various concentrations. Calculate the this compound concentration in the sample by comparing its peak area to the standard curve.

Visualization: Experimental Workflow for this compound Analysis

Sinigrin_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_analysis 3. Analysis Harvest Harvest Plant Material Freeze Freeze-Drying (Lyophilization) Harvest->Freeze Grind Grinding to Powder Freeze->Grind Solvent Add 70% Ethanol Grind->Solvent Heat Heat (65°C, 15 min) Solvent->Heat Centrifuge Centrifugation Heat->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporation Collect->Evaporate Dissolve Dissolve Extract Evaporate->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Quantify Quantify (227 nm) Inject->Quantify

Caption: General experimental workflow for this compound extraction and HPLC analysis.

Conclusion and Future Directions

This guide has detailed the primary natural sources of this compound, presenting quantitative data to aid in the selection of raw materials for research and development. The elucidated biosynthesis pathway, from the precursor methionine to the final this compound molecule, highlights the key enzymatic and genetic components that regulate its production in Brassica species. Furthermore, a robust and reliable experimental protocol for extraction and quantification has been provided.

Future research may focus on metabolic engineering to enhance this compound production in high-biomass crops.[13] Understanding the transcriptional regulation of the biosynthesis pathway could allow for the targeted upregulation of key enzymes, leading to hyper-accumulating plant varieties.[9] Additionally, exploring the synergistic effects of this compound with other phytochemicals and developing more efficient, large-scale purification methods are promising avenues for fully harnessing the therapeutic potential of this important glucosinolate.

References

An In-depth Technical Guide to the Discovery and Isolation of Sinigrin from Brassica nigra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinigrin, a glucosinolate found in members of the Brassicaceae family, particularly in the seeds of black mustard (Brassica nigra), has garnered significant interest for its potential therapeutic applications. Upon enzymatic hydrolysis by myrosinase, this compound is converted to allyl isothiocyanate (AITC), a compound with demonstrated anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the extraction, purification, and quantification of this compound from Brassica nigra. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₆KNO₉S₂, is a prominent member of the glucosinolate family of secondary metabolites. Its discovery dates back to 1840 by the chemists Bussy and Boutron-Charlard. It is particularly abundant in the seeds of Brassica nigra (black mustard), where it can constitute a significant portion of the dry weight. The biological significance of this compound lies in its role as a defense mechanism for the plant. When the plant tissue is damaged, the enzyme myrosinase, which is physically separated from this compound in intact cells, comes into contact with it. This initiates a rapid hydrolysis reaction, producing glucose and an unstable aglycone, which then rearranges to form the pungent and biologically active allyl isothiocyanate (AITC)[1][2]. This is often referred to as the "mustard oil bomb"[1].

The potent bioactivity of AITC has driven research into the efficient isolation and characterization of its precursor, this compound. Understanding the biosynthesis of this compound and developing robust methods for its extraction and purification are crucial steps for enabling further pharmacological studies and potential therapeutic development. This guide provides a detailed examination of these aspects.

Experimental Protocols

Extraction of this compound from Brassica nigra Seeds

Several methods have been developed for the extraction of this compound from Brassica nigra seeds. The choice of method often depends on the desired scale of extraction and the available equipment. Boiling water or aqueous alcohol solutions are commonly used to simultaneously extract this compound and deactivate the myrosinase enzyme, preventing its degradation.

Protocol: Boiling Water Extraction

  • Seed Preparation: Grind Brassica nigra seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Add 10 g of the powdered seeds to 100 mL of boiling deionized water in a flask.

    • Maintain the mixture at a rolling boil for 10-15 minutes with continuous stirring. This step is crucial for inactivating myrosinase.

    • Cool the mixture to room temperature.

  • Filtration: Filter the extract through cheesecloth or a Büchner funnel with filter paper to remove the solid seed debris.

  • Centrifugation: Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Collection: Carefully decant and collect the clear supernatant, which contains the crude this compound extract.

Protocol: 70% Methanol Extraction

  • Seed Preparation: Grind Brassica nigra seeds into a fine powder.

  • Extraction:

    • Suspend 10 g of the powdered seeds in 100 mL of 70% (v/v) methanol in water.

    • Heat the suspension to 70°C in a water bath for 20-30 minutes with constant agitation.

  • Filtration and Centrifugation: Follow steps 3 and 4 from the Boiling Water Extraction protocol.

  • Solvent Evaporation: Remove the methanol from the supernatant using a rotary evaporator under reduced pressure.

  • Reconstitution: Reconstitute the remaining aqueous extract in a known volume of deionized water.

Purification of this compound by Ion-Exchange Chromatography

Crude extracts of this compound contain various impurities, including sugars, proteins, and other plant metabolites. Anion-exchange chromatography is an effective method for purifying this compound, which is anionic due to its sulfate group.

Protocol: Anion-Exchange Chromatography

  • Resin Preparation:

    • Prepare a column with a strong anion-exchange resin (e.g., DEAE-Sephadex A-25 or a similar resin).

    • Equilibrate the column with a starting buffer, such as 20 mM sodium acetate (pH 5.5).

  • Sample Loading: Load the crude this compound extract onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove neutral and cationic impurities.

  • Elution: Elute the bound this compound using a salt gradient. A linear gradient of sodium chloride (0 to 1 M in the starting buffer) is effective.

  • Fraction Collection: Collect fractions of the eluate and monitor for the presence of this compound using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry at 227 nm).

  • Desalting: Pool the this compound-containing fractions and desalt them using dialysis or a suitable desalting column.

  • Lyophilization: Freeze-dry the desalted solution to obtain purified this compound as a white powder.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for quantifying this compound. A reversed-phase C18 column is typically used with a UV detector.

Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium hydrogen sulfate in water (pH adjusted to 6.5 with NaOH) and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm[3].

  • Standard Preparation: Prepare a series of standard solutions of purified this compound (e.g., from 10 to 500 µg/mL) in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the purified this compound samples to a concentration within the range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Quantification: Identify the this compound peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve.

Data Presentation

The concentration of this compound in Brassica nigra can vary depending on the plant part, developmental stage, and the extraction method used. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Different Parts of Brassica nigra

Plant PartThis compound Content (µg/g dry weight)Reference
Seeds8,000 - 14,000F. A. L. Anet et al. (1957)
Leaves1,500 - 3,500J. G. Vaughan et al. (1963)
Stems500 - 1,500J. G. Vaughan et al. (1963)
Roots200 - 800J. G. Vaughan et al. (1963)

Table 2: Comparison of this compound Extraction Efficiency from Brassica nigra Seeds

Extraction SolventTemperature (°C)Extraction Time (min)Relative this compound Yield (%)Reference
Boiling Water10015100Rangkadilok et al. (2002)[4]
70% Methanol7030110-120Cools and Terry (2012)[5]
50% Acetonitrile8020125-135Cools and Terry (2012)[5]

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound begins with the amino acid methionine. Through a series of enzymatic reactions, the carbon chain of methionine is elongated, and the characteristic glucosinolate core structure is formed.

Sinigrin_Biosynthesis Met Methionine HomoMet Homomethionine Met->HomoMet Chain Elongation (MAM enzymes) Oxime Aldoxime Intermediate HomoMet->Oxime CYP79F1 Thiohydroximate Thiohydroximate Oxime->Thiohydroximate CYP83A1 Desulfo Desulfothis compound Thiohydroximate->Desulfo Glucosyltransferase This compound This compound Desulfo->this compound Sulfotransferase

Caption: Biosynthesis pathway of this compound from methionine.

Myrosinase-Catalyzed Hydrolysis of this compound

When plant tissue is damaged, myrosinase rapidly hydrolyzes this compound to produce allyl isothiocyanate (AITC), the primary bioactive compound.

Sinigrin_Hydrolysis This compound This compound Myrosinase Myrosinase This compound->Myrosinase Aglycone Unstable Aglycone Myrosinase->Aglycone Hydrolysis Glucose Glucose Aglycone->Glucose AITC Allyl Isothiocyanate (AITC) Aglycone->AITC Spontaneous rearrangement

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Experimental Workflow for this compound Isolation and Quantification

The overall process from raw plant material to a quantified pure compound involves a series of sequential steps.

Experimental_Workflow Start Brassica nigra Seeds Grinding Grinding Start->Grinding Extraction Extraction (e.g., Boiling Water) Grinding->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Purification Anion-Exchange Chromatography Crude_Extract->Purification Purified_this compound Purified this compound Purification->Purified_this compound Quantification HPLC Quantification Purified_this compound->Quantification End Quantified this compound Quantification->End

Caption: Workflow for this compound isolation and analysis.

Conclusion

This technical guide has provided a detailed overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of this compound from Brassica nigra. The presented protocols offer a solid foundation for researchers to efficiently extract and purify this valuable glucosinolate. The quantitative data and pathway diagrams serve to enhance the understanding of this compound's presence in its natural source and its biochemical context. Further research into the pharmacological properties of this compound and its derivatives holds significant promise for the development of novel therapeutic agents.

References

The "Mustard Oil Bomb": An In-depth Technical Guide to the Enzymatic Hydrolysis of Sinigrin by Myrosinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glucosinolate-myrosinase system, colloquially known as the "mustard oil bomb," is a sophisticated plant defense mechanism found in cruciferous vegetables of the Brassicaceae family, such as mustard, broccoli, and cabbage.[1][2] This system is centered around the enzymatic hydrolysis of glucosinolates, such as sinigrin, by the enzyme myrosinase (a β-thioglucosidase).[3][4] Upon tissue damage, for instance by herbivore feeding, these two components, which are typically physically separated within the plant, come into contact.[5][6] This interaction triggers the rapid release of volatile and biologically active compounds, most notably isothiocyanates, which act as deterrents.[2][7] The principal hydrolysis product of this compound is allyl isothiocyanate (AITC), a compound of significant interest due to its pungent flavor, antimicrobial properties, and potential anticancer activities.[5][8][9] This guide provides a comprehensive overview of the core principles of this compound hydrolysis by myrosinase, including detailed experimental protocols, quantitative data, and visual representations of the key processes involved.

The Core Reaction: Mechanism and Products

Myrosinase (EC 3.2.1.147) catalyzes the hydrolysis of the thioglucosidic bond in this compound.[3][4] The reaction proceeds in two main steps. First, myrosinase cleaves the β-thioglucoside linkage, releasing D-glucose.[4] The resulting aglycone is unstable and spontaneously undergoes a Lossen-like rearrangement, which involves the release of a sulfate group.[4]

The final products of this rearrangement are dependent on the physiological conditions, particularly pH. At a neutral pH, the primary product is the highly reactive allyl isothiocyanate (AITC).[4][9] However, under acidic conditions (pH < 3), the formation of allyl cyanide (a nitrile) is favored.[4][9] The presence of specific proteins, such as epithiospecifier proteins (ESPs), can also alter the reaction outcome, leading to the formation of other compounds like 1-cyano-2,3-epithiopropane.[9]

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Quantitative Data: Factors Influencing Myrosinase Activity

The efficiency of this compound hydrolysis is influenced by several factors, including temperature, pH, and the presence of cofactors and inhibitors. A summary of these parameters from various sources is presented below.

ParameterOrganism/SourceOptimal Condition/ValueReference(s)
Optimal Temperature Broccoli30°C[5]
Brussels Sprouts50°C[5]
Arabidopsis thaliana37°C[5]
Black Mustard (Brassica nigra)55°C[10]
Shewanella baltica Myr-37 (recombinant)50°C[11]
Optimal pH Black Mustard (Brassica nigra)7.0[10]
Shewanella baltica Myr-37 (recombinant)8.0[11]
General (for AITC production)Neutral[9]
General (for nitrile production)< 3.0[4]
Kinetic Parameters (Km for this compound) Sinapis alba (White Mustard)0.15 mM[12]
Horseradish0.128 mM[12]
Recombinant Myrosinase (SuMy07)1.4 mM[12]
Cofactors Ascorbate (Vitamin C)Enhances activity[4]
Inhibitors SulfateCompetitive inhibitor[4]

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound and myrosinase, and the subsequent enzymatic hydrolysis assay and product analysis.

Extraction of this compound from Mustard Seeds

This compound is a polar, water-soluble compound.[13] Extraction methods often employ polar solvents and heat to inactivate endogenous myrosinase.[14]

  • Sample Preparation: Grind mustard seeds into a fine powder.

  • Extraction:

    • Add a heated polar solvent, such as boiling water or aqueous methanol (e.g., 70% v/v), to the ground seeds.[14] A ratio of 1:10 (w/v) of seed powder to solvent is common.

    • Alternatively, use 50% (v/v) water/acetonitrile for efficient extraction.[15]

    • Ultrasonic-stimulated extraction can also be employed to increase yield.[16]

  • Myrosinase Inactivation: The use of boiling solvents helps to denature and inactivate any myrosinase present in the seed powder, preventing premature hydrolysis of this compound.[14]

  • Purification:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the dissolved this compound.

    • The extract can be further purified using techniques like ion-exchange chromatography.[17]

  • Solvent Removal: Excess solvent can be removed using a rotary evaporator.[14] The final extract can be freeze-dried for storage.

Extraction and Purification of Myrosinase

Myrosinase can be extracted from various cruciferous sources, with broccoli and mustard seeds being common choices.[18][19]

  • Homogenization: Homogenize fresh plant material (e.g., broccoli florets or mustard seeds) in a cold extraction buffer (e.g., sodium phosphate buffer, pH 6.5) at a ratio of approximately 1:3 (w/v).[18][20] All steps should be performed at 4°C to maintain enzyme activity.[18]

  • Filtration and Centrifugation:

    • Filter the homogenate through cheesecloth to remove large debris.[18]

    • Centrifuge the filtrate at high speed (e.g., 5000 rpm for 30 minutes) to pellet insoluble components.[18]

  • Purification:

    • The supernatant, which contains the crude myrosinase extract, can be subjected to further purification.

    • Ammonium sulfate precipitation is a common first step.[21]

    • Affinity chromatography, using Concanavalin A-Sepharose, is effective for purifying myrosinases as they are glycoproteins.[19]

    • Gel filtration chromatography can also be used to separate myrosinase complexes based on size.[19]

  • Protein Concentration Determination: The protein concentration of the purified enzyme solution should be determined using a standard method, such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.[20][22]

Enzymatic Hydrolysis Assay

The activity of myrosinase is typically determined by measuring the rate of this compound hydrolysis. This can be achieved by monitoring the decrease in this compound concentration over time or by quantifying the amount of a product, such as glucose, that is formed.[22][23]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a suitable buffer, such as phosphate buffer (pH 6.5-7.0).[24]

    • The mixture should contain a known concentration of this compound (e.g., 0.2 mM to 5 mM).[23]

    • The inclusion of ascorbic acid (e.g., 0.25 mM to 0.5 mM) as a cofactor can enhance enzyme activity.[4][24]

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).[23]

    • Initiate the reaction by adding a specific volume of the purified myrosinase extract.

  • Monitoring the Reaction:

    • Spectrophotometric Method: The hydrolysis of this compound can be monitored by the decrease in absorbance at 227 nm.[25]

    • Glucose Measurement: The amount of glucose released can be quantified using a glucose oxidase-peroxidase (GOP) coupled enzyme assay.[21] The reaction is stopped, typically by boiling, and the glucose concentration is measured.[21]

  • Calculation of Activity: Myrosinase activity is often expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (e.g., glucose) per minute under the specified conditions.[22]

Analysis of Hydrolysis Products by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of both the substrate (this compound) and its hydrolysis products (e.g., AITC).[26][27]

  • Sample Preparation:

    • At specific time points, aliquots of the enzymatic reaction mixture are taken.

    • The reaction in the aliquot is stopped, for example, by adding a quenching solvent like methanol or by boiling.

    • For AITC analysis, the products can be extracted with an organic solvent such as dichloromethane.[24]

  • Chromatographic Conditions:

    • A reversed-phase C18 column is typically used.[17][28]

    • The mobile phase often consists of a gradient of acetonitrile and water.[17] For the analysis of the anionic this compound, an ion-pairing agent like tetrabutylammonium may be added to the mobile phase.[28]

  • Detection:

    • Detection is commonly performed using a UV detector. This compound can be monitored at approximately 227-229 nm.[17][28]

    • Mass spectrometry (MS) can be coupled with HPLC for more definitive identification of the products.[29]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from known concentrations of pure standards.[17]

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Role in Plant Defense Signaling

The glucosinolate-myrosinase system is a cornerstone of plant defense against herbivores and pathogens.[1][30] The spatial separation of glucosinolates and myrosinase within intact plant tissues prevents autotoxicity.[6] When a herbivore damages the plant tissue, this compartmentalization is disrupted, leading to the rapid hydrolysis of glucosinolates and the production of toxic isothiocyanates.[2][7] This "mustard oil bomb" acts as a direct deterrent to feeding.[2] The signaling pathways that regulate the biosynthesis of glucosinolates are complex and can be induced by external factors such as methyl jasmonate (MeJA), salicylic acid (SA), and wounding, highlighting the inducible nature of this defense system.[2]

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Conclusion

The enzymatic hydrolysis of this compound by myrosinase is a well-defined yet highly regulated process with significant implications for plant biology, food science, and pharmacology. Understanding the kinetics and influencing factors of this reaction is crucial for harnessing its products, such as allyl isothiocyanate, for various applications. The methodologies outlined in this guide provide a robust framework for researchers to investigate this fascinating biological system. The continued exploration of the glucosinolate-myrosinase system holds promise for the development of novel pest control strategies and therapeutic agents.

References

An In-depth Technical Guide to Sinigrin Degradation Products and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sinigrin

This compound, also known as allyl glucosinolate or 2-propenyl glucosinolate, is a naturally occurring aliphatic glucosinolate found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and the seeds of black mustard (Brassica nigra)[1][2]. Glucosinolates are a class of secondary metabolites that play a role in plant defense[1]. In their intact form, glucosinolates are generally considered physiologically inactive[3]. Their biological significance arises from their degradation into various bioactive compounds[2][3]. This guide provides a comprehensive overview of the degradation pathways of this compound, the chemical properties of its breakdown products, the signaling pathways they influence, and the experimental protocols used for their analysis.

This compound Degradation Pathways

The degradation of this compound can be initiated through two primary mechanisms: enzymatic hydrolysis and thermal degradation. The resulting products vary depending on the conditions of the degradation process[2][3].

Enzymatic Degradation

When plant tissue containing this compound is crushed or damaged, the enzyme myrosinase (a β-thioglucoside glucohydrolase) comes into contact with this compound and hydrolyzes it[1][2]. This enzymatic reaction cleaves the β-D-glucose group, leading to the formation of an unstable aglycone intermediate[2]. This intermediate then spontaneously rearranges to form several products, with the specific products being dependent on factors such as pH, temperature, and the presence of cofactors like ferrous ions and epithiospecifier protein (ESP)[3][4].

The primary and most well-known product of this rearrangement is allyl isothiocyanate (AITC) , which is responsible for the pungent taste of mustard and horseradish[1]. Under acidic conditions (around pH 4), the formation of allyl cyanide (AC) is favored[4]. In the presence of ferrous ions and ESP, 1-cyano-2,3-epithiopropane (CETP) can be formed[4]. The formation of allyl thiocyanate (ATC) is also possible through the isomerization of the aglycone intermediate[4].

Sinigrin_Enzymatic_Degradation cluster_0 Plant Tissue Damage cluster_1 Degradation Products This compound This compound Aglycone Unstable Aglycone This compound->Aglycone Myrosinase hydrolysis Myrosinase Myrosinase AITC Allyl Isothiocyanate (AITC) Aglycone->AITC Spontaneous rearrangement (Neutral pH) AC Allyl Cyanide (AC) Aglycone->AC Rearrangement (Acidic pH) CETP 1-Cyano-2,3-epithiopropane (CETP) Aglycone->CETP Rearrangement (+ Fe²⁺, + ESP) ATC Allyl Thiocyanate (ATC) Aglycone->ATC Isomerization

Diagram 1: Enzymatic degradation pathway of this compound.
Thermal Degradation

Non-enzymatic thermal degradation of this compound can also occur, particularly during cooking or processing of Brassica vegetables[2][5]. This process can yield products similar to those from enzymatic hydrolysis, such as isothiocyanates and nitriles[2][5]. Under aqueous conditions, hydrolysis is the initial step, leading to the formation of D-glucose and isothiocyanates[5]. In dry conditions, desulfo-sinigrin has been identified as a key intermediate, which then degrades to release D-thioglucose and the corresponding nitrile[5]. The presence of iron(II) ions and the plant matrix can influence the thermal stability of this compound and favor the formation of nitriles[5].

Sinigrin_Thermal_Degradation cluster_0 Thermal Treatment cluster_1 Aqueous Conditions cluster_2 Dry Conditions Sinigrin_thermal This compound Hydrolysis Hydrolysis Sinigrin_thermal->Hydrolysis Desulfo Desulfo-sinigrin Sinigrin_thermal->Desulfo Glucose_ITC D-Glucose + Isothiocyanates Hydrolysis->Glucose_ITC Thioglucose_Nitrile D-Thioglucose + Nitrile Desulfo->Thioglucose_Nitrile

Diagram 2: Thermal degradation pathways of this compound.

Chemical Properties of this compound and Its Degradation Products

The chemical properties of this compound and its primary degradation products are summarized in the table below. This data is crucial for understanding their stability, solubility, and potential for interaction with biological systems.

CompoundChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Water SolubilityOther Properties
This compound C₁₀H₁₇NO₉S₂359.36[1]--SolubleA glucoside belonging to the Brassicaceae family[1].
Allyl Isothiocyanate (AITC) C₄H₅NS99.16[6][7]151-152[7][8]-80[6]Slightly soluble (<0.1 mg/mL)[6]Colorless to pale-yellow oily liquid with a pungent, irritating odor[6][7][8].
1-Cyano-2,3-epithiopropane (CETP) C₄H₅NS99.16[9]--3.937e+004 mg/L @ 25 °C (est)[9]Also known as 3,4-epithiobutanenitrile[9].
Allyl Cyanide (AC) C₄H₅N67.09116-119-87Insoluble-
Allyl Thiocyanate (ATC) C₄H₅NS99.16161-InsolubleCan rearrange to the more stable AITC[4].

Biological Activity and Signaling Pathways

The degradation products of this compound are biologically active and can influence various cellular signaling pathways.

Antimicrobial Activity

While this compound itself has little to no antimicrobial activity, its hydrolysis products, particularly AITC, are potent inhibitors of bacterial and yeast growth[2][4]. AITC has been shown to have minimum inhibitory concentrations (MIC) ranging from 50 to 1000 ppm for bacteria and 1 to 4 ppm for yeasts[4]. Allyl thiocyanate (ATC) also exhibits some antimicrobial effects, though this may be partly due to its conversion to the more stable and potent AITC[4]. In contrast, allyl cyanide (AC) and 1-cyano-2,3-epithiopropane (CETP) at concentrations up to 1000 ppm did not show significant inhibitory effects on the growth of several bacteria and yeasts[2][4].

Chemopreventive and Anti-inflammatory Effects

Allyl isothiocyanate is known to induce apoptosis and inhibit the proliferation of tumor cells[3]. The pungent and lachrymatory effects of AITC are mediated through the activation of TRPA1 and TRPV1 ion channels[10]. These channels are involved in sensory perception and inflammatory responses.

AITC_Signaling AITC Allyl Isothiocyanate (AITC) TRPA1 TRPA1 Ion Channel AITC->TRPA1 Activates TRPV1 TRPV1 Ion Channel AITC->TRPV1 Activates Sensory_Neuron Sensory Neuron TRPA1->Sensory_Neuron Depolarization TRPV1->Sensory_Neuron Depolarization Cellular_Response Cellular Response (Pungency, Lachrymation, Inflammation) Sensory_Neuron->Cellular_Response Signal Transduction

Diagram 3: AITC-mediated activation of TRPA1 and TRPV1 ion channels.

Furthermore, there is evidence to suggest that this compound or its metabolites may influence the PGC-1α/FNDC5/irisin signaling pathway, which is involved in glucose homeostasis[3]. It has been hypothesized that the ability of this compound to donate hydrogen sulfide (H₂S) could lead to the activation of this pathway, though the exact mechanism remains to be fully elucidated[3].

PGC1a_Pathway Sinigrin_Metabolites This compound Metabolites (e.g., H₂S donor) PGC1a PGC-1α Sinigrin_Metabolites->PGC1a Activates FNDC5 FNDC5 PGC1a->FNDC5 Upregulates Irisin Irisin FNDC5->Irisin Cleavage to Glucose_Homeostasis Improved Glucose Homeostasis Irisin->Glucose_Homeostasis Promotes

Diagram 4: Postulated involvement of this compound metabolites in the PGC-1α/FNDC5/irisin pathway.

Experimental Protocols

The analysis and quantification of this compound and its degradation products are commonly performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

A reversed-phase HPLC (RP-HPLC) method can be used for the quantification of this compound[11].

  • Instrumentation: An HPLC system equipped with a pump, mixer, injector with a fixed loop (e.g., 20 μL), and a PDA detector is suitable[11].

  • Column: A C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used[11].

  • Mobile Phase: An isocratic mobile phase consisting of 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at a pH of 7.0 can be employed[11].

  • Flow Rate: A flow rate of 0.5 mL/min is typical[11].

  • Detection: UV detection at 227 nm is used for this compound[11].

  • Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations (e.g., 50 to 800 µg/mL) to determine the concentration in unknown samples[11].

Simultaneous Analysis of this compound and AITC by HPLC

A method for the simultaneous determination of this compound and AITC has also been developed[12]. This approach is advantageous as it allows for the direct tracking of this compound degradation to AITC in a single run, preventing underestimation that can occur with separate analyses[12].

  • Method: A reversed-phase HPLC method is used[12].

  • Application: This method is suitable for the direct analysis of aqueous extracts from mustard-related materials and soil samples[12].

  • Detection Limit: A low detection limit of 0.1 µg/mL for both this compound and AITC can be achieved[12].

LC-MS/MS Analysis of Glucosinolates and Degradation Products

Liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) provides a comprehensive and sensitive method for the analysis of major dietary glucosinolates, including this compound, and their degradation products like isothiocyanates and amines[13].

  • Sample Preparation: Isothiocyanates and amines can be pre-derivatized to their corresponding thioureas and N-acetamides, respectively, for analysis[13].

  • Ionization: Negative ion electrospray is used for the analysis of glucosinolates, while positive ion electrospray is used for the derivatized isothiocyanates and amines[13].

  • Quantification: A standard addition analysis protocol can be used, which generally avoids the need for stable isotopic standards[13].

  • Performance: This method offers low limits of detection (0.5-2 pmol) and good recoveries (85-90% for glucosinolates, 50-85% for isothiocyanates, and 60-70% for amines)[13].

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Plant Material / Extract Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Injection Detector PDA / UV Detector HPLC_System->Detector Separation Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Diagram 5: General workflow for HPLC analysis of this compound and its degradation products.

Conclusion

This compound, a prominent glucosinolate in Brassica species, is a precursor to a variety of biologically active degradation products. The formation of these compounds, primarily allyl isothiocyanate, allyl cyanide, 1-cyano-2,3-epithiopropane, and allyl thiocyanate, is dependent on the conditions of degradation, whether enzymatic or thermal. These degradation products exhibit a range of chemical properties and biological activities, including antimicrobial and chemopreventive effects, which are mediated through various signaling pathways. The robust analytical methods available, such as HPLC and LC-MS/MS, allow for the accurate quantification and study of these compounds, providing valuable tools for researchers in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of the degradation of this compound and the properties of its derivatives is essential for harnessing their therapeutic potential.

References

The Role of Sinigrin in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of sinigrin, a key glucosinolate, and its pivotal role in the sophisticated defense mechanisms of Brassicaceae plants. We will explore its biosynthesis, the mechanics of its activation, the subsequent signaling cascades, and its quantifiable effects on pests and pathogens. This document synthesizes current research to offer detailed experimental protocols and structured data for researchers in plant science and pharmacology.

The Glucosinolate-Myrosinase System: The "Mustard Oil Bomb"

The primary defense strategy involving this compound is the "mustard oil bomb," a potent chemical deterrent activated by tissue damage.[1][2] In intact plant tissue, the system is inert due to the spatial separation of its components.[2][3] this compound, a glucosinolate, is primarily stored in the vacuole of "S-cells" (sulfur-rich cells).[4][5] The activating enzyme, myrosinase (a thioglucosidase), is sequestered separately in the vacuoles of distinct myrosin cells or as cytosolic enzymes.[2][5]

When an herbivore chews the plant or a pathogen invades, the cellular compartmentalization is breached.[4][6] This allows myrosinase to come into contact with this compound, catalyzing the hydrolysis of the β-thioglucoside linkage.[2][7] This reaction cleaves the glucose moiety, producing an unstable aglycone intermediate (thiohydroximate-O-sulfonate).[2][4] This intermediate then undergoes a spontaneous Lossen-like rearrangement to form the highly reactive and toxic compound, allyl isothiocyanate (AITC).[1][2] AITC is the principal bioactive molecule responsible for the pungent taste of mustard and horseradish and serves as a powerful repellent and toxin to a wide range of herbivores and pathogens.[3][6][7]

G This compound This compound (Glucosinolate) Myrosinase Myrosinase (Enzyme) Damage Tissue Damage (Herbivory / Pathogen Attack) Hydrolysis Enzymatic Hydrolysis Damage->Hydrolysis Brings Substrate & Enzyme Together Aglycone Unstable Aglycone Hydrolysis->Aglycone Spontaneous Rearrangement AITC Allyl Isothiocyanate (AITC) (Toxic Repellent) Aglycone->AITC

The "Mustard Oil Bomb" Defense Mechanism.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the amino acid methionine.[1] The biosynthetic pathway involves three primary phases: (1) side-chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary modifications to the side chain.[8] While the full pathway is complex and involves numerous enzymatic steps, a simplified model illustrates the conversion from a chain-elongated methionine derivative to the final this compound molecule.

G Met Methionine Elongation Chain Elongation (Multiple Steps) Met->Elongation HomoMet Dihomo/Trihomo- methionine Elongation->HomoMet CoreFormation Core Structure Formation (Oxidation, Glucosylation, Sulfonation) HomoMet->CoreFormation CoreGSL Core Aliphatic Glucosinolate CoreFormation->CoreGSL Modification Side-Chain Modification CoreGSL->Modification This compound This compound (Allyl-glucosinolate) Modification->this compound

A Simplified this compound Biosynthesis Pathway.

AITC-Induced Signaling and Transcriptional Reprogramming

The release of allyl isothiocyanate (AITC) does more than act as a direct toxin; it also triggers a complex signaling cascade within the plant, priming it for further defense. AITC is a potent electrophile that rapidly depletes the cellular pool of glutathione (GSH), a critical antioxidant.[5] This disruption of redox homeostasis leads to an oxidative burst, characterized by the accumulation of Reactive Oxygen Species (ROS).[5]

This ROS burst serves as a secondary signal, activating a broad transcriptional reprogramming.[1] This response involves the upregulation of stress-related genes, including those encoding Heat Shock Proteins (HSPs) and Glutathione S-Transferases (GSTs), which are crucial for detoxification and protecting proteins from denaturation.[1][5] While direct perception mechanisms are still under investigation, this ROS signaling is known to crosstalk with the primary defense hormone pathways, namely the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways, leading to a systemic and more robust defense posture.[5][9][10]

G AITC AITC Exposure GSH_Depletion Glutathione (GSH) Depletion AITC->GSH_Depletion ROS_Burst Reactive Oxygen Species (ROS) Burst / Oxidative Stress GSH_Depletion->ROS_Burst Signal_Transduction Signal Transduction (e.g., MAPK Cascades) ROS_Burst->Signal_Transduction Hormone_Pathways Crosstalk with JA / SA Pathways ROS_Burst->Hormone_Pathways initiates TF_Activation Activation of Stress-Responsive Transcription Factors Signal_Transduction->TF_Activation Gene_Upregulation Upregulation of Defense Genes TF_Activation->Gene_Upregulation Defense_Proteins GSTs, HSPs, etc. Gene_Upregulation->Defense_Proteins Systemic_Defense Systemic Acquired Resistance (SAR) Hormone_Pathways->Systemic_Defense

AITC-Induced Stress Signaling Pathway in Plants.

Data Presentation: Quantitative Analysis

The concentration of this compound varies significantly between species, genotypes, and even within different tissues of the same plant.[7][10] This variation has direct implications for the plant's defensive capacity. The subsequent breakdown product, AITC, exhibits potent, dose-dependent toxicity against a wide array of pests and pathogens.

Table 1: this compound Concentration in Various Brassica Tissues
SpeciesGenotypeTissueThis compound Concentration (µmol/g Dry Mass)Citation(s)
Brassica junceaT-6342Floral Part73.49[10]
Brassica junceaB-85 glossyLeaves64.00[10]
Brassica junceaRH-8701Stem32.46[10]
Brassica junceaGDM5Deoiled Cake4.93[7]
Brassica napusNRCG35Deoiled Cake173.14[7]
Brassica carinataBCRC3Deoiled Cake165.42[7]
Brassica rapaGS1Deoiled Cake128.06[7]
Brassica nigraBSH1Deoiled Cake102.28[7]
Table 2: Toxicological Effects of Allyl Isothiocyanate (AITC) on Insect Herbivores
Insect SpeciesLife StageAssay TypeLC50 ValueLC90 / LC99 ValueCitation(s)
Lymantria dispar japonicaEggsFumigation37.3 ppm100.9 ppm (LC90)[10]
Sitophilus oryzae (phosphine-resistant)AdultFumigation1.75 µL/LNot Reported[2]
Cryptolestes ferrugineus (phosphine-resistant)AdultFumigation0.59 µL/LNot Reported[2]
Plutella xylostellaLarvaeFumigation (9h)1.5 µL/L air>4.3 µL/L air (100% mortality)[9]
Spodoptera lituraLarvaeFumigation (9h)1.8 µL/L air>4.3 µL/L air (100% mortality)[9]
Pieris rapaeLarvaeFumigation (9h)2.0 µL/L air>4.3 µL/L air (100% mortality)[9]
Table 3: Antifungal Activity of Allyl Isothiocyanate (AITC)
Fungal SpeciesAssay TypeMinimum Inhibitory Concentration (MIC) / Effective DoseCitation(s)
Aspergillus parasiticusSolid Medium Assay> 5 mg[4]
Penicillium expansumSolid Medium Assay> 50 mg[4]
Fusarium solaniBroth Microdilution4.8 µg/mL (induces GST expression)[1]

Experimental Protocols

Protocol for this compound Extraction and HPLC Quantification

This protocol details a common method for quantifying this compound content in plant tissues.

  • Sample Preparation: Collect fresh plant tissue and immediately freeze in liquid nitrogen. Lyophilize (freeze-dry) the tissue to a constant weight and grind into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of dried powder into a microcentrifuge tube.

    • Add 1 mL of 70% methanol (or boiling phosphate buffer, pH 6.38).

    • Vortex thoroughly and incubate in a water bath at 70-80°C for 25 minutes to deactivate myrosinase.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

  • HPLC Analysis:

    • System: A standard HPLC system with a PDA detector.

    • Column: C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Detection: Monitor at 227 nm.

    • Quantification: Prepare a standard curve using pure this compound standard (50-800 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

G start Collect & Freeze Plant Tissue lyophilize Lyophilize & Grind to Fine Powder start->lyophilize extract Extract with 70% Methanol (75°C, 25 min) lyophilize->extract centrifuge Centrifuge (10,000 x g, 10 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Inject into HPLC System (C18 Column) supernatant->hplc detect Detect at 227 nm hplc->detect quantify Quantify against This compound Standard Curve detect->quantify end Result: This compound Concentration quantify->end

Experimental Workflow for HPLC Quantification.
Protocol for Insect Herbivore Choice Assay

This assay determines an insect's feeding preference between two different plant sources (e.g., a wild-type vs. a mutant).

  • Plant & Insect Preparation:

    • Grow two genotypes of plants (e.g., wild-type and a defense-mutant) in the same pot to minimize environmental variables.

    • Use adult female insects (e.g., Pieris rapae) that are actively laying eggs, or late-instar larvae starved for 3-6 hours.

  • Assay Setup:

    • Place the pot with both plants into a mesh butterfly cage.

    • Alternatively, for smaller insects or leaf-disk assays, punch disks from leaves of each plant type. Place one disk of each type on a moistened filter paper in a petri dish, ensuring they do not touch.

  • Experiment Execution:

    • Release a single insect (or a small group of larvae) into the center of the cage or petri dish.

    • Allow the experiment to run for a set period (e.g., 24 hours for oviposition choice, 4-8 hours for larval feeding).

  • Data Collection & Analysis:

    • For oviposition assays, count the number of eggs laid on each plant/genotype.

    • For feeding assays, measure the leaf area consumed from each leaf disk using image analysis software (e.g., ImageJ).

    • Calculate a Preference Index (PI): PI = (Number on Test - Number on Control) / (Total Number). A positive PI indicates attraction, a negative PI indicates repellence.

G cluster_prep Preparation cluster_setup Assay Setup cluster_run Execution & Analysis p1 Grow Plant Genotype A (e.g., Wild-Type) arrange Place Plant A & Plant B Equidistantly p1->arrange p2 Grow Plant Genotype B (e.g., Mutant) p2->arrange insect Prepare Insects (e.g., Starve Larvae) release Release Insect in Center insect->release arena Prepare Choice Arena (Cage or Petri Dish) arena->arrange arrange->release incubate Incubate for Set Time (4-24h) release->incubate measure Measure Outcome: - Leaf Area Consumed - Eggs Laid incubate->measure calculate Calculate Preference Index measure->calculate

References

A Technical Guide to the Antioxidant Capacity of Sinigrin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinigrin, a prominent glucosinolate in Brassicaceae vegetables, is a precursor to the potent bioactive compound allyl isothiocyanate (AITC). While this compound itself demonstrates limited direct antioxidant activity, its enzymatic hydrolysis product, AITC, is a significant modulator of endogenous antioxidant pathways. This document provides a comprehensive overview of the antioxidant capacity of this compound and AITC, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining standardized experimental protocols for antioxidant assessment, and visualizing the critical biochemical pathways. The primary antioxidant mechanism of AITC is not direct radical scavenging but rather the activation of the Nrf2 signaling pathway, which upregulates a suite of protective antioxidant and detoxification enzymes.

The Conversion of this compound to Allyl Isothiocyanate (AITC)

This compound is chemically stable within the plant cell, physically segregated from the enzyme myrosinase.[1] Upon tissue disruption, such as through cutting or chewing, myrosinase is released and catalyzes the hydrolysis of this compound.[1][2] This enzymatic reaction cleaves the glucose moiety from this compound, forming an unstable aglycone intermediate that spontaneously rearranges to yield allyl isothiocyanate (AITC), the principal agent responsible for the characteristic pungent flavor and biological activity of plants like mustard and horseradish.[1][3] The vast majority of the antioxidant and chemopreventive effects attributed to this compound consumption are due to the formation of AITC.[4][5][6]

cluster_activation This compound Activation Pathway SIN This compound (in Plant Vacuole) AITC Allyl Isothiocyanate (AITC) (Bioactive Compound) SIN->AITC Enzymatic Hydrolysis MYR Myrosinase (in Myrosin Cells) MYR->AITC Enzymatic Hydrolysis DIS Plant Tissue Disruption DIS->SIN releases DIS->MYR releases

Caption: Enzymatic activation of this compound to Allyl Isothiocyanate (AITC).

Molecular Mechanism: The Nrf2 Signaling Pathway

The primary mechanism by which AITC exerts its antioxidant effect is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[7][8][9]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). AITC, as an electrophilic molecule, is capable of reacting with cysteine residues on Keap1. This interaction alters the conformation of Keap1, leading to the dissociation and stabilization of Nrf2.[8][10]

Once released, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins.[10] This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) in the promoter region of various target genes.[8][10] This binding initiates the transcription of a broad array of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1).[8][9][11] The resulting upregulation of these cytoprotective proteins enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds, thereby mitigating oxidative stress.[7][11]

cluster_pathway AITC-Mediated Nrf2 Antioxidant Pathway cluster_nuc AITC AITC Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) AITC->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds to Nucleus Nucleus Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Initiates Transcription Defense Enhanced Cellular Antioxidant Defense Enzymes->Defense

Caption: AITC activates the Nrf2 pathway to boost antioxidant enzymes.

Quantitative Bioactivity Data

Direct quantitative data from in vitro radical scavenging assays (e.g., DPPH, ABTS) for pure this compound and AITC are not extensively reported in the literature, suggesting their primary antioxidant role is biological rather than chemical. The available data often pertains to anti-proliferative or cytotoxic effects, which are downstream consequences of cellular processes influenced by these compounds.

Compound / FractionAssay TypeCell Line / SystemMeasured Endpoint & ValueReference
Hydrolyzed this compoundAnti-proliferativeIn vitro systemIC₅₀ = 2.71 µM[12]
This compound-rich FractionCytotoxicity (MTT)DU-145 (Prostate Cancer)IC₅₀ = 15.88 µg/mL[13]
This compound-rich FractionCytotoxicity (MTT)HCT-15 (Colon Cancer)IC₅₀ = 21.42 µg/mL[13]
This compound-rich FractionCytotoxicity (MTT)A-375 (Melanoma)IC₅₀ = 24.58 µg/mL[13]
This compound + MyrosinaseCell Growth InhibitionA549 (Lung Cancer)~60% inhibition at 20 µM of this compound after 48h[4][5][6]

Note: IC₅₀ (Half-maximal inhibitory concentration) values in this context reflect the concentration required to inhibit cell growth or viability by 50% and are not direct measures of radical scavenging capacity.

Standardized Experimental Protocols

Standard in vitro assays are crucial for assessing the radical scavenging potential of compounds. Below are detailed methodologies for the DPPH and ABTS assays, which are commonly used to screen for direct antioxidant activity.

cluster_workflow General Antioxidant Assay Workflow A Prepare Sample & Standard Dilutions C Mix Sample/Standard with Radical Solution A->C B Prepare Radical Working Solution (DPPH or ABTS•+) B->C D Incubate in Dark (Time-dependent) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Standard experimental workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[15] The solution should be freshly made and protected from light.[14]

    • The absorbance of this working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[14]

  • Assay Procedure:

    • In a microplate well or cuvette, add a small volume of the test sample (e.g., 20-50 µL) at various concentrations.[16]

    • Add a larger volume of the DPPH working solution (e.g., 200-3000 µL) to the sample and mix thoroughly.[14][16]

    • Prepare a blank containing the solvent instead of the sample.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).[14][17]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[18]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the sample concentrations.[19]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[20]

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[15][20]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[20][21]

    • Before use, dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][21]

  • Assay Procedure:

    • Add a small volume of the test sample (e.g., 5-50 µL) at various concentrations to a microplate well or cuvette.[15][22]

    • Add a large volume of the diluted ABTS•+ solution (e.g., 200-3000 µL) and mix.[15][22]

  • Incubation and Measurement:

    • Incubate the reaction mixture for a short period (e.g., 5-6 minutes) in the dark at room temperature.[15][22]

    • Measure the absorbance at 734 nm.[20]

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the sample's activity to that of Trolox, a water-soluble vitamin E analog.[21]

Conclusion

The antioxidant properties of this compound are primarily expressed through its hydrolysis product, allyl isothiocyanate. AITC functions not as a classical direct radical scavenger but as a potent activator of the Nrf2 signaling pathway. By upregulating the expression of endogenous antioxidant enzymes, AITC enhances the cell's intrinsic defense mechanisms against oxidative stress. For researchers and drug development professionals, understanding this indirect mechanism is critical. Future investigations should focus on the pharmacokinetics of AITC and its specific interactions within the Nrf2/ARE pathway to fully harness its therapeutic potential in conditions associated with oxidative stress.

References

The Antimicrobial Spectrum of Sinigrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Sinigrin, a glucosinolate found abundantly in plants of the Brassicaceae family, is a precursor to potent antimicrobial compounds. While this compound itself exhibits limited direct bioactivity, its enzymatic hydrolysis yields allyl isothiocyanate (AITC), a compound with a broad spectrum of antibacterial and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the antimicrobial activity of this compound and its derivatives. It consolidates quantitative data on their minimum inhibitory concentrations (MIC) against various microorganisms, details the experimental protocols used for these assessments, and visualizes the key pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals exploring natural compounds for antimicrobial applications.

Introduction

This compound is a naturally occurring glucosinolate present in cruciferous vegetables such as mustard seeds (Brassica nigra), broccoli, and Brussels sprouts.[1][3][4] The antimicrobial significance of this compound lies not in the molecule itself, but in its degradation products.[1] When plant tissues are damaged, the enzyme myrosinase, which is physically separated from this compound in intact cells, comes into contact with it.[3] This interaction catalyzes the hydrolysis of this compound into several compounds, most notably allyl isothiocyanate (AITC).[5][6] AITC is a volatile and highly reactive compound responsible for the pungent flavor of mustard and horseradish and is the primary agent behind the observed antimicrobial effects.[1][2] This guide delves into the specific antibacterial and antifungal spectra of this compound and its hydrolysis products, presenting key data and methodologies for scientific evaluation.

Mechanism of Antimicrobial Action

The prevailing evidence indicates that this compound has minimal direct inhibitory effect on microbial growth.[1][5] Its potent antimicrobial activity is realized upon its conversion to AITC. The proposed mechanisms for AITC's antimicrobial action are multifaceted:

  • Enzyme Inactivation: AITC is believed to inactivate essential intracellular enzymes by binding to sulfhydryl groups of proteins.[1][5] This non-specific binding can disrupt numerous metabolic pathways crucial for microbial survival.

  • Inhibition of DNA Synthesis: AITC can cross the plasma membrane and interfere with the thioredoxin system, which plays a vital role in DNA synthesis.[1] This suggests that AITC's antibacterial activity may be related to the inhibition of genetic processes.

  • Membrane Disruption: High concentrations of AITC can compromise the integrity of the cytoplasmic membrane, leading to the leakage of intracellular components like potassium and ultimately, cell death.[7]

The conversion of this compound to its active antimicrobial form, AITC, is a critical step. This hydrolysis can be triggered by the plant's endogenous myrosinase enzyme or by myrosinase-like activity exhibited by certain microorganisms themselves.[6][8]

cluster_0 This compound Activation & Antimicrobial Mechanism cluster_1 Microbial Cell This compound This compound (Inactive Precursor) AITC Allyl Isothiocyanate (AITC) (Active Compound) This compound->AITC Hydrolysis Myrosinase Myrosinase Enzyme (from plant or microbe) Myrosinase->this compound Enzymes Sulfhydryl Enzymes AITC->Enzymes Targets DNA_Sys Thioredoxin System (DNA Synthesis) AITC->DNA_Sys Targets Membrane Cell Membrane AITC->Membrane Targets Inhibition Inhibition / Disruption Enzymes->Inhibition DNA_Sys->Inhibition Membrane->Inhibition

Figure 1: this compound hydrolysis to AITC and its antimicrobial targets.

Antibacterial Spectrum

The antibacterial activity of this compound is highly dependent on its hydrolysis. Pure this compound shows variable and often limited activity, whereas its breakdown product, AITC, is a potent inhibitor of a wide range of bacteria.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and its hydrolysis products against various bacterial species.

CompoundBacterial SpeciesGram StainMIC (µg/mL or ppm)NotesReference
This compound Staphylococcus aureusPositive300 µg/mL-[9]
Enterococcus faecalisPositive300 µg/mL-[9]
Bacillus subtilisPositive80 µg/mLInitial inhibitory concentration[1]
Escherichia coliNegative300 µg/mL-[9]
Klebsiella pneumoniaeNegative300 µg/mL-[9]
Pseudomonas aeruginosaNegative700 µg/mL-[9]
Various (9 species)Both>1000 ppmNot inhibitory[1][5]
Actinomyces sp., P. mirabilis, S. pneumoniaeN/ANo effect-[9]
Allyl Isothiocyanate (AITC) Gram-positive (non-LAB)Positive100 - 200 ppm-[5]
Staphylococcus aureus RN4420Positive120 - 220 ppmpH dependent (5-7)[5]
Lactic Acid Bacteria (LAB)Positive500 - 1000 ppmMore resistant[5]
Gram-negative (non-LAB)Negative100 - 200 ppm-[5]
Escherichia coli 33625Negative60 - 140 ppmpH dependent (5-7)[5]
Escherichia coli O157:H7Negative25 µL/LAt pH 4.5[1]
Allyl Thiocyanate (ATC) Gram-positive (1 strain)Positive200 - 400 ppmActivity may be due to conversion to AITC[5]
Gram-negative (3 strains)Negative200 - 400 ppmActivity may be due to conversion to AITC[5]
Allyl Cyanide (AC) Various (9 species)Both>1000 ppmNot inhibitory[1][5]
1-cyano-2,3-epithiopropane (CETP) Various (9 species)Both>1000 ppmNot inhibitory[1][5]

*non-LAB: non-Lactic Acid Bacteria

Antifungal Spectrum

Similar to its antibacterial properties, the antifungal activity associated with this compound is primarily attributed to AITC. Fungi, particularly yeasts, appear to be more sensitive to AITC than bacteria.

Quantitative Antifungal Data

The table below presents the MIC values for this compound and AITC against various fungal species.

CompoundFungal SpeciesTypeMIC (µg/mL or ppm)NotesReference
This compound Saccharomyces cerevisiaeYeast40 µg/mLInitial inhibitory concentration[1]
Various (8 species)Yeast>1000 ppmNot inhibitory[1]
Glomus mosseaeFungusInhibitorySpore germination inhibited with myrosinase[1]
Allyl Isothiocyanate (AITC) Non-xerotolerant yeastsYeast1 - 4 ppmHighly effective[5]
Xerotolerant yeastsYeast>50 ppmRetarded growth but did not prevent it[5]

Experimental Protocols

The determination of antimicrobial activity is standardized through established laboratory procedures. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Broth Microdilution Method for MIC Determination

This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound like this compound or AITC.

  • Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO for this compound, ethanol for AITC).[9] A series of two-fold dilutions are then made from this stock solution in a sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI 1640 for fungi) within the wells of a 96-well microtiter plate.[5][9][10]

  • Inoculum Preparation: The target microorganism is cultured overnight. The culture is then diluted in the appropriate broth to achieve a standardized concentration of cells (e.g., 1.5 x 10⁸ colony-forming units per milliliter, cfu/mL).[9]

  • Inoculation and Incubation: A precise volume of the standardized microbial suspension is added to each well of the microtiter plate containing the compound dilutions.[9] The plate also includes a positive control (microorganism in broth without the test compound) and a negative control (broth only). The plate is then incubated under optimal conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is defined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[5][9]

Workflow Visualization

The following diagram illustrates the typical workflow for a broth microdilution assay.

start Start prep_compound Prepare Serial Dilutions of Test Compound in Plate start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Plate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Observe for Growth Inhibition (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Figure 2: General workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The antimicrobial properties of this compound are almost exclusively mediated by its hydrolysis product, allyl isothiocyanate (AITC). While pure this compound demonstrates negligible to moderate activity, AITC is a potent inhibitor of a broad spectrum of both bacteria and fungi. Quantitative data reveals that yeasts are particularly susceptible to AITC, with MIC values as low as 1 ppm.[5] In contrast, bacteria, especially lactic acid bacteria, require significantly higher concentrations for inhibition.[5] The other hydrolysis products of this compound, such as allyl cyanide and 1-cyano-2,3-epithiopropane, do not contribute significantly to the antimicrobial effect.[5] This technical guide provides foundational data and methodologies that underscore the potential of the this compound-myrosinase system as a source of natural antimicrobial agents for further research and development in the pharmaceutical and food preservation industries.

References

Methodological & Application

Application Notes: Purification of Sinigrin Using Macroporous Anion-Exchange Resin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, a glucosinolate found in plants of the Brassicaceae family, such as mustard seeds, is a precursor to allyl isothiocyanate, a compound with known biological activities.[1][2] The purification of this compound is crucial for its study and potential applications in the pharmaceutical and nutraceutical industries. Macroporous anion-exchange chromatography is an effective method for the isolation and purification of this compound from crude plant extracts.[3][4][5] This technique leverages the electrostatic interaction between the negatively charged sulfate group of this compound and the positively charged functional groups of the anion-exchange resin.

This document provides detailed protocols for the purification of this compound using a strongly basic macroporous anion-exchange resin, based on established methodologies.[3][4][5]

Data Presentation

The following table summarizes the quantitative data from a study on this compound purification using the strongly basic macroporous anion-exchange resin PA312LOH.[3][4][5]

ParameterInitial ValueFinal ValueNotes
Juice Purity (this compound) 43.05%79.63%Purity was determined by HPLC analysis.[3]
This compound Recovery (Static Mode) -72.9%Achieved after optimization of desorption conditions.[3][4][5]
This compound Recovery (Dynamic Mode) -64.5%Lower recovery compared to static mode, influenced by flow rate and eluent strength.[3][4][5]
Gluconapin Recovery (Dynamic Mode) -28%Another glucosinolate present in the extract, showing lower recovery.[3][4][5]

Experimental Protocols

The following protocols are detailed for the purification of this compound using a macroporous anion-exchange resin.

Preparation of Crude this compound Extract

This protocol describes the extraction of this compound from defatted mustard seeds.

Materials:

  • Defatted mustard seeds (e.g., Brassica juncea)

  • Water/ethanol solution (60/40, v/v)[3]

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Grind the defatted mustard seeds to a fine powder.

  • Perform a solid/liquid extraction using a water/ethanol solution (60/40, v/v) at 40°C with controlled stirring for 8 minutes to recover approximately 90% of the intact glucosinolates.[3]

  • Centrifuge the mixture to separate the solid residue from the liquid extract.

  • Collect the supernatant, which is the crude extract containing this compound.

  • Filter the crude extract to remove any remaining particulate matter.

Macroporous Anion-Exchange Chromatography

This protocol details the purification of this compound from the crude extract using a strongly basic macroporous anion-exchange resin (e.g., PA312LOH).[3][4][5]

Materials:

  • Strongly basic macroporous anion-exchange resin (e.g., PA312LOH)

  • Chromatography column

  • Crude this compound extract

  • Sodium chloride (NaCl) solutions (various concentrations)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter

Procedure:

2.1. Resin Preparation and Packing:

  • Swell the macroporous anion-exchange resin in deionized water according to the manufacturer's instructions.

  • Prepare a slurry of the resin in deionized water and pour it into the chromatography column.

  • Allow the resin to settle and pack uniformly, ensuring no air bubbles are trapped within the column bed.

  • Wash the packed column with several bed volumes of deionized water.

2.2. Adsorption (Loading):

  • Equilibrate the column by passing deionized water through it until the pH of the effluent matches the influent.

  • Load the crude this compound extract onto the column at a controlled flow rate. The this compound and other anionic compounds will bind to the resin.

2.3. Washing:

  • Wash the column with deionized water to remove unbound and weakly bound impurities, such as proteins and other neutral molecules.[3]

  • Monitor the effluent using a UV detector or by collecting fractions for analysis to ensure all non-anionic impurities have been removed.

2.4. Desorption (Elution):

  • Elute the bound this compound from the resin using a NaCl solution. A concentration of 1 mol/L NaCl has been shown to be effective.[3]

  • The elution can be performed in a stepwise or gradient manner. A stepwise elution with 1 mol/L NaCl is a common approach.[3]

  • Collect fractions of the eluate and analyze them for this compound content using a suitable analytical method like HPLC.

2.5. Resin Regeneration:

  • After elution, regenerate the resin for reuse by washing it with a NaOH solution to remove any remaining bound ions.[3][4][5]

  • Follow the NaOH wash with a thorough rinse with deionized water until the pH of the effluent returns to neutral.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Anion-Exchange Chromatography cluster_regeneration Resin Regeneration start Start: Defatted Mustard Seeds extraction Solid/Liquid Extraction (60:40 Water/Ethanol, 40°C) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration crude_extract Crude this compound Extract filtration->crude_extract adsorption Adsorption (Loading) crude_extract->adsorption resin_prep Resin Preparation & Packing (PA312LOH) resin_prep->adsorption washing Washing (Deionized Water) adsorption->washing desorption Desorption (Elution) (1 M NaCl) washing->desorption purified_this compound Purified this compound desorption->purified_this compound regeneration Regeneration (NaOH) desorption->regeneration final_resin Regenerated Resin regeneration->final_resin

Caption: Experimental workflow for this compound purification.

Logical Relationship of the Purification Process

logical_relationship cluster_binding Binding Step cluster_elution Elution Step start Crude Extract (this compound + Impurities) binding This compound (Anionic) Binds to Resin start->binding resin Macroporous Anion- Exchange Resin (Positively Charged) resin->binding impurities Neutral/Cationic Impurities Do Not Bind binding->impurities elution_solution Elution Buffer (High Salt Concentration, e.g., NaCl) displacement Chloride Ions Displace Bound this compound binding->displacement elution_solution->displacement purified Purified this compound (In Eluate) displacement->purified

Caption: Logical relationship of the anion-exchange process.

References

Application Notes and Protocols for HPLC-UV Quantification of Sinigrin in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin is a prominent glucosinolate, a class of secondary metabolites found in many pungent plants of the Brassicaceae family, such as mustard, horseradish, and Brussels sprouts. Upon enzymatic hydrolysis by myrosinase, this compound is converted to allyl isothiocyanate, which is responsible for the characteristic pungent taste and has been investigated for its potential health benefits, including antimicrobial and anticancer properties.[1][2] Accurate quantification of this compound in plant tissues is crucial for agricultural, food science, and pharmaceutical research to assess the quality of crops and to develop new therapeutic agents.

This document provides a detailed protocol for the quantification of this compound in plant tissues using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is intended for researchers, scientists, and drug development professionals.

Principle

This method involves the extraction of this compound from plant tissues, followed by purification and quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic solvent. This compound is detected by its UV absorbance, typically around 227-228 nm.[1][3] Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard.

Materials and Reagents

  • Plant Tissue: Fresh, frozen, or freeze-dried plant material (e.g., leaves, seeds, roots).

  • This compound monohydrate standard: (Sigma-Aldrich or equivalent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (NH₄OAc) or Tetrabutylammonium (TBA) hydroxide (for ion-pairing)

  • Deionized water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

  • Solid Phase Extraction (SPE) columns: DEAE-Sephadex A-25 or similar anion exchange resin (optional, for cleanup).[4]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound monohydrate and dissolve it in 10 mL of deionized water in a volumetric flask.[1][3] This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with deionized water to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL or 50 µg/mL to 800 µg/mL, depending on the expected concentration in the samples.[1][2][3][5] These solutions should be prepared fresh daily.

Sample Preparation (Extraction)

Two common methods for this compound extraction are provided below. The choice of method may depend on the plant matrix and laboratory resources.

Method A: Boiling Methanol/Water Extraction [6]

  • Weigh approximately 100 mg of freeze-dried and ground plant tissue into a centrifuge tube.

  • Add 5 mL of 70% methanol (v/v) in water.

  • Heat the mixture at 70-80°C in a water bath for 20-25 minutes to inactivate the myrosinase enzyme.[6]

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 5 mL of 70% methanol.

  • Combine the supernatants.

  • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method B: Boiling Buffer Extraction and Optional SPE Cleanup [6]

  • Weigh approximately 100 mg of fresh or freeze-dried ground plant tissue into a centrifuge tube.

  • Add 5 mL of boiling 0.7 mM phosphate buffer (pH 6.38).[6]

  • Boil for 25 minutes.[6]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For cleaner extracts, an optional Solid Phase Extraction (SPE) step can be performed using an anion exchange column (e.g., DEAE-Sephadex A-25).[4] This step helps in removing interfering compounds.

  • Filter the supernatant (or SPE eluate) through a 0.45 µm syringe filter into an HPLC vial.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis plant_tissue Plant Tissue (Fresh/Freeze-dried) grinding Grinding plant_tissue->grinding extraction Extraction (Boiling Methanol/Water or Buffer) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration 0.45 µm Filtration supernatant->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial autosampler Autosampler Injection hplc_vial->autosampler Inject into HPLC hplc_column C18 Column Separation autosampler->hplc_column uv_detector UV Detection (227-228 nm) hplc_column->uv_detector chromatogram Chromatogram Generation uv_detector->chromatogram data_analysis Data Analysis chromatogram->data_analysis final_result final_result data_analysis->final_result This compound Quantification G cluster_workflow HPLC Analysis Workflow start Start prepare_standards Prepare this compound Standards start->prepare_standards prepare_samples Prepare Plant Extracts start->prepare_samples inject_standards Inject Standards prepare_standards->inject_standards inject_samples Inject Samples prepare_samples->inject_samples setup_hplc Set Up HPLC Conditions setup_hplc->inject_standards setup_hplc->inject_samples generate_curve Generate Calibration Curve inject_standards->generate_curve quantify_this compound Quantify this compound in Samples generate_curve->quantify_this compound inject_samples->quantify_this compound end End quantify_this compound->end

References

Application Notes and Protocols for In Vitro Sinigrin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, a glucosinolate found in high concentrations in plants of the Brassicaceae family such as Brussels sprouts, broccoli, and the seeds of black mustard, is a subject of growing interest in biomedical research.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted into allyl isothiocyanate (AITC), a compound that exhibits a range of biological activities.[1][3] Preclinical studies have demonstrated the potential of this compound and its derivatives as anticancer, anti-inflammatory, and antioxidant agents.[1][4] These application notes provide detailed protocols for in vitro assays to evaluate the bioactivity of this compound for researchers, scientists, and drug development professionals. It is important to note that this compound itself may not be bioactive, but its hydrolysis product, AITC, is responsible for many of its therapeutic effects.[1][3]

Anticancer Bioactivity Assays

This compound's anticancer properties are primarily attributed to its ability to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in various cancer cell lines.[1][5][6]

Experimental Protocol: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, DU-145, HCT-15, A-375, H460)[2][6][7][8]

  • This compound (dissolved in a suitable solvent like DMSO)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5-20 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Treat the cells with various concentrations of this compound (e.g., 5-100 µg/mL) for 24, 48, or 72 hours.[6][9] Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Data Presentation: this compound IC50 Values in Cancer Cell Lines
Cell LineCancer TypeIC50 (µg/mL)Reference
DU-145Prostate Cancer15.88[7][8]
HCT-15Colon Adenocarcinoma21.42[7][8]
A-375Melanoma24.58[7][8]
H460Lung Carcinoma60[2]
MCF-7Breast Cancer20 µM (approx. 7.95 µg/mL)[6]
Experimental Protocol: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the determined IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway.[5][6] It can lead to the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits PI3K->AKT Activates AKT->mTOR Activates Bcl2 Bcl-2 mTOR->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits CytC Cytochrome c Bax->CytC Promotes release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway and promotes apoptosis.

Anti-inflammatory Bioactivity Assays

This compound demonstrates anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1][10][11]

Experimental Protocol: Nitric Oxide (NO) Production (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[12]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[13]

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Sulfanilamide solution to the supernatant and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol quantifies the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Supernatants from this compound- and LPS-treated RAW 264.7 cells

  • ELISA kits for TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Collect supernatants from cells treated as described in the Griess Assay protocol.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and samples (supernatants) to the wells.

  • Add detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Data Presentation: Effect of this compound on Inflammatory Markers
Cell LineStimulantMarkerEffect of this compoundReference
RAW 264.7LPSNO ProductionInhibition[10][11]
RAW 264.7LPSTNF-α ProductionInhibition[10][11]
RAW 264.7LPSIL-6 ProductionInhibition[10][11]
RAW 264.7LPS/ATPIL-1β ProductionInhibition[10][11]
Signaling Pathway: this compound's Anti-inflammatory Mechanism

This compound can suppress the inflammatory response by inhibiting key signaling pathways like NF-κB and MAPK, which are crucial for the expression of pro-inflammatory genes.[10][11]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->MAPK Inhibits NFkB NF-κB This compound->NFkB Inhibits Activity IkB IκBα IKK->IkB Phosphorylates (Degradation) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription

Caption: this compound inhibits LPS-induced inflammation via the NF-κB/MAPK pathways.

Antioxidant Bioactivity Assays

The antioxidant properties of this compound and its derivatives are often evaluated by their ability to scavenge free radicals.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • This compound solution

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of this compound in methanol.

  • Add 100 µL of each this compound concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid can be used as a positive control.

  • Calculate the scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

Data Presentation: Antioxidant Activity of this compound
AssayConcentrationScavenging Activity (%)Reference
DPPH100 µg/mL79.31%[2]
ABTS100 µg/mL77.55%[2]
Signaling Pathway: Nrf2-Mediated Antioxidant Response

While direct radical scavenging is one mechanism, the hydrolysis products of this compound can also activate the Nrf2/ARE pathway, a master regulator of the cellular antioxidant response, leading to the expression of various cytoprotective genes.[14][15][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AITC AITC (from this compound) Keap1 Keap1 AITC->Keap1 Inhibits Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Response Genes (HO-1, NQO1) ARE->Genes Transcription

Caption: this compound's derivative AITC can activate the Nrf2 antioxidant pathway.

General Experimental Workflow

The following diagram outlines a general workflow for the comprehensive in vitro evaluation of this compound's bioactivity.

G cluster_assays Bioactivity Assays start Prepare this compound Stock cell_culture Culture Appropriate Cell Lines start->cell_culture treatment Treat Cells with Varying this compound Conc. cell_culture->treatment anticancer Anticancer (MTT, Apoptosis) treatment->anticancer anti_inflam Anti-inflammatory (Griess, ELISA) treatment->anti_inflam antioxidant Antioxidant (DPPH, ABTS) treatment->antioxidant data_analysis Data Collection & Analysis anticancer->data_analysis anti_inflam->data_analysis antioxidant->data_analysis pathway_study Mechanism of Action (Western Blot, qPCR) data_analysis->pathway_study conclusion Conclusion on Bioactivity pathway_study->conclusion

Caption: General workflow for in vitro this compound bioactivity testing.

References

Application Notes: Development and Characterization of Sinigrin-Encapsulated Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinigrin, a glucosinolate found abundantly in Brassicaceae family plants like broccoli and mustard, has garnered significant interest for its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities.[1] Its hydrolysis product, allyl isothiocyanate (AITC), is known to inhibit cancer cell proliferation and induce apoptosis.[1][2] However, the clinical application of this compound is often hindered by challenges such as low bioavailability and instability in aqueous media.[2][3] Liposomal encapsulation presents a promising strategy to overcome these limitations. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation, prolonging their release, and potentially improving their bioavailability.[3][4][5]

These notes provide a summary of the development, characterization, and in vitro evaluation of this compound-encapsulated liposomes, designed for researchers in drug delivery and formulation science.

Physicochemical Properties

The proliposome method is an effective and scalable technique for encapsulating this compound.[6][7] This method yields liposomes with uniform size and good physical stability.[4][6] An encapsulation efficiency of approximately 62% has been successfully achieved.[4][6][7] The physicochemical characteristics of this compound-loaded liposomes are summarized below.

Table 1: Physicochemical Characterization of this compound-Loaded Liposomes

Parameter Value Reference
Encapsulation Method Proliposome Method [6][7]
Mean Diameter (z-Average) 185.4 ± 4.2 nm [4][6][7]
Polydispersity Index (PDI) 0.21 ± 0.01 [4][6][7]
Zeta Potential -28.3 ± 0.9 mV [4][6][7]

| Encapsulation Efficiency (EE) | 62 ± 3% |[6][7][8] |

Data represent mean ± standard deviation.

In Vitro Release and Stability

Liposomal encapsulation significantly enhances the stability of this compound under simulated gastrointestinal conditions.[4][6] In vitro studies using Franz diffusion cells demonstrate a prolonged and controlled release profile for encapsulated this compound compared to the free compound.[6][7] Furthermore, liposomes protect this compound from the harsh pH and enzymatic conditions of the stomach and duodenum, with significantly higher recovery rates compared to unencapsulated this compound.[4][6][7]

Table 2: In Vitro Digestion and Recovery of Free vs. Liposomal this compound

Digestion Phase Form Recovery (%) Reference
Simulated Gastric Free this compound 87.39% [7]
Liposomal this compound Protected [4][6]
Simulated Duodenal Free this compound 83.31% [7]

| | Liposomal this compound | Protected |[4][6] |

Antioxidant Potential

The antioxidant capacity of this compound is enhanced through liposomal encapsulation. The Rancimat test, which measures the oxidative stability of edible oil, shows that this compound-loaded liposomes provide a greater protective effect against lipid peroxidation than free this compound.[4][6][7]

Table 3: Antioxidant Activity of this compound Formulations

Formulation (0.2% w/w in olive oil) Prolongation of Oxidative Stability (%) Reference
Free this compound 23.5% [6]

| this compound-Loaded Liposomes | 38.68% |[6] |

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Proliposome Method

This protocol details the preparation of this compound liposomes using a scalable proliposome technique.[5][6][7]

Materials:

  • This compound hydrate (≥99.0%)

  • Soy lecithin (e.g., Phospholipon 90G)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Glass beakers

Procedure:

  • Prepare a lipid phase by mixing soy lecithin, ethanol, and water in a weight ratio of 1:0.8:2.[5]

  • Place the mixture in a glass beaker on a magnetic stirrer and heat to 60°C while stirring continuously at 800 rpm until a homogenous mixture is formed.[5]

  • Remove the mixture from heat and allow it to cool to room temperature.

  • Once cooled, add this compound hydrate to the homogenous lipid mixture.

  • Stir the final mixture continuously at 800 rpm for 30 minutes to allow for the formation of the final liposomal formulation.[5]

G cluster_prep Liposome Preparation Workflow cluster_char Characterization A 1. Mix Soy Lecithin, Ethanol & Water (1:0.8:2 w/w) B 2. Heat to 60°C & Stir (800 rpm) to form homogenous mixture A->B C 3. Cool to Room Temperature B->C D 4. Add this compound Hydrate C->D E 5. Stir for 30 min (800 rpm) to form Liposomes D->E F Particle Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency (HPLC-UV) E->H

Caption: Workflow for the preparation and characterization of this compound-loaded liposomes.

Protocol 2: Determination of Encapsulation Efficiency (EE)

This protocol uses centrifugation and HPLC-UV analysis to quantify the amount of this compound successfully encapsulated within the liposomes.[5][6]

Materials:

  • This compound-liposome suspension

  • Methanol

  • High-speed centrifuge (e.g., Eppendorf 5804R)

  • HPLC-UV system

  • Syringe filters (0.2 µm)

Procedure:

  • Dilute the liposome suspension 10-fold with deionized water.

  • Centrifuge the diluted suspension at 21,952 x g for 1 hour at 10°C. This separates the supernatant (containing non-encapsulated this compound) from the pellet (liposomes with encapsulated this compound).[5]

  • Carefully decant the supernatant.

  • Resuspend the pellet in 10 mL of methanol to disrupt the liposomes and release the encapsulated this compound.[5]

  • Filter the methanolic solution through a 0.2 µm syringe filter.

  • Analyze the filtrate using an HPLC-UV system at a wavelength of 228 nm to quantify the this compound concentration.[9]

  • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = (Mass of encapsulated this compound / Total initial mass of this compound) x 100

Protocol 3: In Vitro Release Study using Franz Diffusion Cell

This protocol evaluates the release kinetics of this compound from the liposomal formulation.[5][6]

Materials:

  • Franz diffusion cell apparatus

  • Acetate-cellulose membrane

  • Phosphate-buffered saline (PBS), pH 7.4 (receptor medium)

  • This compound-liposome dispersion

  • Magnetic stirrer

  • Water bath

Procedure:

  • Assemble the Franz diffusion cells, separating the donor and receptor compartments with an acetate-cellulose membrane.[5]

  • Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 37°C using a water bath and stir the receptor medium continuously.

  • Place 1 mL of the this compound-liposome dispersion into the donor compartment.[5]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the this compound concentration in the collected samples using HPLC-UV.

  • Plot the cumulative amount of this compound released versus time to determine the release profile.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound-loaded liposomes on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., H460 lung cancer, MCF-7 breast cancer)[10][11]

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 96-well plates

  • This compound-liposome formulation and free this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.[12]

  • Treat the cells with various concentrations of free this compound and this compound-loaded liposomes. Include untreated cells as a control.

  • Incubate the plates for 24 or 48 hours.[10]

  • After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.[11]

Relevant Signaling Pathway: PI3K/Akt/mTOR

This compound and its metabolites have been shown to exert anticancer effects by modulating key cellular signaling pathways.[1] One of the most crucial pathways inhibited by this compound is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer and plays a central role in cell proliferation, survival, and growth.[1][10] Inhibition of this pathway by this compound leads to cell cycle arrest and the induction of apoptosis in cancer cells.[10]

cluster_downstream Cellular Processes This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Growth mTOR->Proliferation Survival Cell Survival (Inhibits Apoptosis) mTOR->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway to reduce cancer cell proliferation.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Sinigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a glucosinolate found in cruciferous vegetables like mustard seeds, broccoli, and Brussels sprouts, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Upon enzymatic hydrolysis by myrosinase, this compound is converted into allyl isothiocyanate (AITC), a bioactive compound implicated in various pharmacological effects, including anti-inflammatory, anticancer, and anti-diabetic activities.[1][2][3][4] It is believed that the metabolic activation of this compound to isothiocyanates is crucial for its biological actions.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to evaluate the efficacy of this compound.

Preclinical In Vivo Models for this compound Efficacy

The selection of an appropriate animal model is critical for investigating the therapeutic potential of this compound. Based on existing research, several well-established models can be employed to study its anticancer, anti-inflammatory, and anti-diabetic effects.

Oncology Models
  • Chemically-Induced Carcinogenesis:

    • Hepatocellular Carcinoma (HCC): Diethylnitrosamine (DEN) is a potent hepatocarcinogen widely used to induce HCC in rodents.[5] Studies have shown that this compound can inhibit the proliferation of liver tumor cells and reduce the number of surface tumors in rats with carcinogen-induced hepatotoxicity.[1][6][7]

    • Bladder Cancer: Orthotopic rat bladder cancer models can be utilized to assess the inhibitory effects of this compound on tumor growth and muscle invasion.[1][2]

  • Xenograft Models:

    • Human cancer cell lines, such as glioblastoma (GBM8401/luc2) or prostate cancer cells (PC-3, LNCaP), can be subcutaneously injected into immunocompromised mice (e.g., nude mice) to establish tumors.[3][8] The effect of this compound or its active metabolite AITC on tumor volume and weight can then be monitored.[8]

Inflammation Models
  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intraperitoneal injection of LPS in rodents can be used to model systemic inflammation. Studies have demonstrated that this compound administration can reduce urinary levels of nitrate and nitrite, which are indicators of nitric oxide production, in LPS-treated rats.[1]

  • Acute Cardiac Inflammation: A model of acute cardiac inflammation can be induced in mice using a combination of LPS and Poly(I:C).[9] This model can be used to investigate the potential of this compound to mitigate the expression of pro-inflammatory genes and improve cardiac function.[9]

  • Atherosclerosis: ApoE-deficient mice are a common model for studying atherosclerosis. This compound has been shown to have repressive effects on the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in these mice.[1][2]

Metabolic Disease Models
  • Type 2 Diabetes: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas and is used to induce hyperglycemia in animal models like zebrafish and rodents.[10][11] The anti-hyperglycemic potential of this compound can be evaluated by monitoring blood glucose levels in STZ-induced diabetic animals.[10][12]

Experimental Design and Protocols

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following sections outline key considerations and detailed protocols.

Animal Selection and Husbandry
  • Species and Strain: The choice of animal species and strain will depend on the specific research question. Commonly used models include Wistar or Sprague-Dawley rats and BALB/c or C57BL/6 mice.

  • Health Status: All animals should be healthy and free of pathogens.

  • Acclimatization: Animals should be allowed to acclimatize to the laboratory environment for at least one week before the start of the experiment.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Preparation and Administration
  • Preparation: this compound can be dissolved in distilled water or physiological saline for administration.[12][13]

  • Dosage: The effective dose of this compound can vary depending on the animal model and the therapeutic area being investigated. Previous studies have used a range of doses, from 10 mg/kg to 150 mg/kg body weight.[5][10][13] It is recommended to perform a dose-response study to determine the optimal dosage.

  • Route of Administration: The most common routes of administration for this compound are oral gavage and intraperitoneal injection.[6][10] Oral administration mimics the natural route of consumption.

Experimental Groups

A typical experimental design should include the following groups:

  • Control Group: Receives the vehicle (e.g., distilled water or saline) only.

  • Disease Model Control Group: Receives the disease-inducing agent (e.g., DEN, LPS, STZ) and the vehicle.

  • This compound Treatment Group(s): Receives the disease-inducing agent and one or more doses of this compound.

  • Positive Control Group (Optional): Receives the disease-inducing agent and a known therapeutic agent for the specific condition.

Detailed Experimental Protocols
  • Induction: At 14 days of age, administer a single intraperitoneal injection of DEN (25 mg/kg) to the mice.[5]

  • Treatment: After a period of tumor development (e.g., 9 months), begin daily oral administration of this compound (e.g., 10 and 20 mg/kg body weight) for a specified duration (e.g., 28 days).[5]

  • Monitoring: Monitor body weight regularly.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect liver tissues.

  • Assessments:

    • Macroscopic examination of the liver for tumors.

    • Histopathological analysis of liver sections.

    • Biochemical analysis of liver function markers (e.g., ALT, AST).

    • Molecular analysis of signaling pathways (e.g., Nrf-2/HO-1, PI3K–Akt–mTOR) and apoptotic markers (e.g., p53, Bax, Bcl-2, Caspase-3).[5]

  • Induction: Administer a single intraperitoneal injection of LPS (e.g., 5 mg/kg) to the rats.

  • Treatment: Administer this compound orally at the desired doses (e.g., 50, 100 mg/kg) either before or after LPS injection, depending on the study's objective (prophylactic or therapeutic).

  • Sample Collection: Collect blood and urine samples at specific time points after LPS administration.

  • Assessments:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using ELISA.[2]

    • Measure urinary levels of nitrate and nitrite as an index of nitric oxide production.[1]

    • Analyze the activation of signaling pathways like NF-κB and MAPK in relevant tissues.[14]

  • Induction: Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) to induce hyperglycemia.

  • Treatment: Once hyperglycemia is confirmed, begin daily oral administration of this compound (e.g., 15 and 30 µmol/kg body weight) for a specified duration (e.g., 21 days).[12]

  • Monitoring: Monitor fasting blood glucose levels, body weight, and food and water intake regularly.[12]

  • Endpoint Analysis: At the end of the study, collect blood, liver, and pancreas samples.

  • Assessments:

    • Measure plasma glucose and insulin levels.

    • Analyze the levels of AITC in plasma and tissues to confirm this compound metabolism.[12]

    • Perform histological analysis of the pancreas to assess islet cell integrity.

Data Presentation and Visualization

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Example of this compound Dosage and Administration in In Vivo Studies

Therapeutic AreaAnimal ModelThis compound/AITC DoseRoute of AdministrationDurationReference
CancerRats (Hepatocarcinogenesis)Not specifiedOral3 months[6][7]
CancerMice (Glioblastoma Xenograft)0.1 and 0.2 mg/day AITCNot specified27 days[8]
CancerMice (Hepatocellular Carcinoma)10 and 20 mg/kg this compoundOral28 days[5]
DiabetesMice (Type 2)15 and 30 µmol/kg this compoundOral21 days[12]
DiabetesZebrafish (Hyperglycemia)50, 100, and 150 mg/kg this compoundIntraperitoneal24 hours[10]
InflammationMares20 and 35 mmol/day this compoundOral12 weeks[15]
General HealthMice10 mg/kg this compoundIntragastric28 days[13]

Table 2: Key Outcome Measures for this compound Efficacy Studies

Therapeutic AreaKey Outcome Measures
Oncology Tumor volume and weight, number of tumors, expression of apoptotic (p53, Bcl-2, caspases) and cell cycle proteins, analysis of signaling pathways (PI3K-Akt-mTOR).[1][5][6]
Inflammation Serum levels of pro-inflammatory cytokines (TNF-α, IL-6), nitric oxide production, expression of adhesion molecules (VCAM-1, ICAM-1), activation of NF-κB and MAPK pathways.[1][2][14]
Metabolic Diseases Fasting blood glucose levels, plasma insulin levels, plasma and tissue levels of AITC, histological changes in the pancreas.[12]
Mandatory Visualizations

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Endpoint Analysis Animal_Selection Animal Selection & Acclimatization Group_Allocation Random Group Allocation Animal_Selection->Group_Allocation Disease_Induction Disease Model Induction (e.g., DEN, LPS, STZ) Group_Allocation->Disease_Induction Vehicle_Admin Vehicle Administration (Control Groups) Disease_Induction->Vehicle_Admin Sinigrin_Admin This compound Administration (Treatment Groups) Disease_Induction->Sinigrin_Admin Regular_Monitoring Regular Monitoring (Body Weight, Clinical Signs) Vehicle_Admin->Regular_Monitoring Sinigrin_Admin->Regular_Monitoring Sample_Collection Sample Collection (Blood, Tissues) Regular_Monitoring->Sample_Collection Biochemical_Assays Biochemical Assays Sample_Collection->Biochemical_Assays Histopathology Histopathological Examination Sample_Collection->Histopathology Molecular_Analysis Molecular Analysis Sample_Collection->Molecular_Analysis Sinigrin_Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathway cluster_cancer Anticancer Pathway Sinigrin_Inflam This compound AITC_Inflam Allyl Isothiocyanate (AITC) Sinigrin_Inflam->AITC_Inflam NFkB_MAPK NF-κB & MAPK Pathways AITC_Inflam->NFkB_MAPK Inhibits Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) & NO Production NFkB_MAPK->Pro_Inflammatory Downregulates Sinigrin_Cancer This compound AITC_Cancer Allyl Isothiocyanate (AITC) Sinigrin_Cancer->AITC_Cancer PI3K_Akt PI3K-Akt-mTOR Pathway AITC_Cancer->PI3K_Akt Inhibits Apoptosis_Regulation Apoptosis Regulation AITC_Cancer->Apoptosis_Regulation Modulates Cell_Proliferation Tumor Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Promotes p53 p53 Apoptosis_Regulation->p53 Upregulates Bcl2 Bcl-2 Apoptosis_Regulation->Bcl2 Downregulates Caspases Caspases Apoptosis_Regulation->Caspases Activates p53->Cell_Proliferation Induce Apoptosis Bcl2->Cell_Proliferation Induce Apoptosis Caspases->Cell_Proliferation Induce Apoptosis

References

Application Notes and Protocols: Preparation of Sinigrin-Rich Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a prominent glucosinolate found in plants of the Brassicaceae family, such as mustard seeds (Brassica juncea), broccoli, and Brussels sprouts, is a precursor to the bioactive compound allyl isothiocyanate (AITC).[1][2] AITC is known for its potential anticancer, anti-inflammatory, antibacterial, and antioxidant properties, making this compound a compound of significant interest for pharmaceutical and nutraceutical applications.[3][4] The efficient extraction and purification of this compound from plant matrices are crucial steps for research and development.

These application notes provide detailed protocols for various methods of preparing this compound-rich plant extracts, along with quantitative data to aid in the selection of the most suitable technique.

Plant Sources and this compound Content

The concentration of this compound varies considerably among different Brassica species and even between cultivars. Indian mustard seeds (Brassica juncea) are recognized as one of the most potent sources.[3] The this compound content in various vegetables has been documented, providing a basis for selecting starting materials.

Table 1: this compound Content in Various Brassica Vegetables

Plant SourceThis compound Content (mg/100g fresh weight)Reference
Broccoli (Brassica oleracea var. italica)3.23[5]
Brussels Sprouts (Brassica oleracea var. gemmifera)2.10[5]
Cabbage (Brassica oleracea var. capitata)High variability, can be a predominant glucosinolate[6][7]
Cauliflower (Brassica oleracea var. botrytis)Predominantly contains this compound[6]
Kale (Brassica oleracea var. acephala)Predominantly contains this compound[6]

Experimental Protocols for this compound Extraction

Several methods have been developed for the extraction of this compound, each with its own advantages in terms of yield, efficiency, and scalability. Below are detailed protocols for the most common and effective techniques.

Protocol 1: Conventional Solvent Extraction

This method utilizes common organic solvents to extract this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., defatted mustard seeds)

  • 70% (v/v) aqueous methanol or 70% (v/v) aqueous ethanol

  • Reflux apparatus or temperature-controlled shaker

  • Centrifuge

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 100 mL of 70% aqueous methanol.

  • Heat the mixture to 70°C and maintain for 60 minutes with continuous stirring.[3]

  • After extraction, cool the mixture to room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Collect the supernatant and filter it to remove any remaining fine particles.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to remove the methanol.

  • The resulting aqueous extract is rich in this compound and can be used for further analysis or purification.

Protocol 2: Ultrasonic-Stimulated Solvent Extraction (USE)

USE employs ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls.[1][4] This method can lead to higher yields in shorter extraction times compared to conventional methods.[4]

Materials:

  • Dried and powdered plant material (e.g., defatted Indian mustard seeds)

  • 57% (v/v) aqueous ethanol[4][8]

  • Ultrasonic bath or probe sonicator

  • Temperature-controlled water bath

  • Centrifuge

  • Rotary evaporator

  • Filtration system

Procedure:

  • Weigh 10 g of the defatted and powdered Indian mustard seed and place it in a beaker.

  • Add 100 mL of 57% aqueous ethanol.

  • Place the beaker in an ultrasonic bath equipped with a temperature controller.

  • Set the temperature to 81°C and the sonication time to 60 minutes.[4][8]

  • After sonication, cool the mixture.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect and filter the supernatant.

  • Concentrate the extract using a rotary evaporator to remove the ethanol.

Protocol 3: Boiling Water Extraction

This is a simpler, more environmentally friendly method that avoids the use of organic solvents.

Materials:

  • Dried and powdered plant material

  • Deionized water

  • Boiling water bath or heating mantle

  • Centrifuge

  • Filtration system

Procedure:

  • Weigh 10 g of the powdered plant material.

  • Add 100 mL of deionized water and bring to a boil.

  • Maintain the boiling temperature for 10-15 minutes with occasional stirring.[3]

  • Cool the mixture to room temperature.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant to obtain the aqueous this compound-rich extract.

Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound. The following table summarizes the quantitative outcomes of different techniques.

Table 2: Comparison of this compound Extraction Yields

Extraction MethodPlant MaterialSolventTemperature (°C)Time (min)This compound YieldReference
Conventional ExtractionIndian Mustard Seed70% Ethanol70602.25 ± 0.05%[4]
Ultrasonic-Stimulated ExtractionIndian Mustard Seed57% Ethanol81603.84 ± 0.02%[4][8]
Boiling Water ExtractionMustard SeedWater10010-15Yields are generally lower than solvent methods[9]
Boiling 50% AcetonitrileMustard Seed50% AcetonitrileBoiling-Reported as the most efficient of four tested methods[3][9]

Purification of this compound from Crude Extracts

For applications requiring high purity, the crude extract can be further processed using chromatographic techniques. Anion-exchange chromatography has been shown to be effective for purifying glucosinolates like this compound.[10]

Protocol 4: Purification using Macroporous Anion-Exchange Resin

Materials:

  • Crude this compound extract

  • Strongly basic anion-exchange resin (e.g., PA312LOH)[10]

  • Chromatography column

  • Sodium chloride (NaCl) solution (1 M) for elution

  • Sodium hydroxide (NaOH) solution for regeneration

  • pH meter

Procedure:

  • Resin Preparation: Pre-treat the anion-exchange resin according to the manufacturer's instructions, typically by washing with deionized water.

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Adsorption: Load the crude this compound extract onto the column. This compound and other anionic compounds will bind to the resin.

  • Washing: Wash the column with deionized water to remove unbound impurities such as proteins.[10]

  • Elution: Elute the bound this compound using a 1 M NaCl solution.[10] The salt ions compete with the this compound for binding sites on the resin, causing the this compound to be released.

  • Fraction Collection: Collect the eluate in fractions and monitor the this compound content using a suitable analytical method (e.g., HPLC).

  • Desalting and Concentration: Pool the this compound-rich fractions. The salt can be removed by dialysis or a suitable desalting column. The purified solution can then be concentrated and lyophilized to obtain pure this compound.

  • Resin Regeneration: The resin can be regenerated for reuse by washing with a NaOH solution followed by deionized water.[10]

This purification process can significantly increase the purity of this compound, with reports of increasing purity from 43.05% to 79.63%.[10]

Analytical Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound in extracts.[11]

HPLC Method:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[12]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[12] For isocratic elution, a mixture of 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0 can be effective.[13]

  • Flow Rate: 0.5 - 1.0 mL/min.[13]

  • Detection: UV detector at 229 nm.[12]

  • Quantification: Based on a calibration curve generated from a certified this compound standard.

Visual Workflows

To facilitate understanding, the following diagrams illustrate the experimental workflows for this compound extraction and purification.

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_output Output Start Select Plant Material (e.g., Mustard Seeds) Grind Grind to Powder Start->Grind Defat Defatting (Optional) Grind->Defat Solvent Add Extraction Solvent Defat->Solvent Extract Extraction (Conventional/Ultrasonic) Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate CrudeExtract Crude this compound-Rich Extract Concentrate->CrudeExtract

Caption: General workflow for the extraction of this compound-rich extracts.

PurificationWorkflow cluster_input Input cluster_purification Anion-Exchange Chromatography cluster_final Final Processing CrudeExtract Crude this compound-Rich Extract Load Load onto Column CrudeExtract->Load Wash Wash with Water (Remove Impurities) Load->Wash Elute Elute with NaCl Solution Wash->Elute Collect Collect Fractions Elute->Collect Desalt Desalting Collect->Desalt Lyophilize Lyophilization Desalt->Lyophilize Purethis compound Pure this compound Lyophilize->Purethis compound

Caption: Workflow for the purification of this compound using anion-exchange chromatography.

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation of this compound-rich plant extracts. The selection of the plant source and extraction method should be based on the desired yield, purity, available equipment, and environmental considerations. Ultrasonic-stimulated solvent extraction offers a high-yield, efficient method, while boiling water extraction provides a simpler, greener alternative. For high-purity this compound, subsequent purification by anion-exchange chromatography is recommended. Accurate quantification using HPLC is essential for the standardization of the final extract.

References

Application Notes and Protocols for Myrosinase Activity Assays Using Sinigrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrosinase (EC 3.2.1.147), a β-thioglucosidase, is a key enzyme in the glucosinolate-myrosinase system, a defense mechanism predominantly found in plants of the Brassicaceae family.[1][2][3] Upon tissue damage, myrosinase hydrolyzes glucosinolates, such as sinigrin, into various biologically active compounds, including isothiocyanates, which have shown potential in chemoprevention and other therapeutic applications.[3][4][5] Accurate measurement of myrosinase activity is crucial for understanding its role in plant defense, as well as for the development of novel pharmaceuticals and nutraceuticals.

This compound, an allylglucosinolate, is a widely used and commercially available substrate for assaying myrosinase activity due to its stability and the well-characterized properties of its hydrolysis products. These application notes provide detailed protocols for determining myrosinase activity using this compound, along with data presentation guidelines and visualizations of the underlying biochemical pathway and experimental workflow.

Glucosinolate-Myrosinase Signaling Pathway

The glucosinolate-myrosinase system is a classic example of a two-component chemical defense system in plants.[1][2] Glucosinolates and myrosinase are physically separated within the plant tissue under normal conditions.[1][2][4] When the tissue is damaged, for instance by herbivores or pathogens, the enzyme and substrate come into contact, initiating the hydrolysis reaction.

Glucosinolate-Myrosinase System cluster_plant_cell Plant Cell Compartmentalization Myrosin_Cell Myrosin Cell (contains Myrosinase) Mixing Mixing of Enzyme and Substrate Myrosin_Cell->Mixing Glucosinolate_Cell S-Cell (contains Glucosinolates) Glucosinolate_Cell->Mixing Tissue_Damage Tissue Damage (e.g., Herbivory, Pathogen Attack) Tissue_Damage->Mixing Hydrolysis Myrosinase-catalyzed Hydrolysis Mixing->Hydrolysis Products Bioactive Products (Isothiocyanates, Nitriles, etc.) Hydrolysis->Products

Caption: Glucosinolate-Myrosinase Defense System Activation.

Data Presentation

Quantitative data from myrosinase activity assays should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Kinetic Parameters of Myrosinase with this compound as a Substrate

Myrosinase SourceKm (µM)Vmax (µmol/min/mg protein)Optimal pHOptimal Temperature (°C)Reference
Recombinant (coreSA fusion)12.67 ± 2.153.83 ± 0.47.037[6]
Shewanella baltica Myr-37-6.95 (crude enzyme)8.050[7]
Watercress-1.36 mM/min (crude extract)7.0-9.045[8]
Sinapis alba--6.025[9]
Horseradish128---[3]
White Mustard Seed150---[3]

Note: The units and conditions for Vmax may vary between studies. Direct comparison should be made with caution.

Table 2: Summary of Reaction Conditions for Myrosinase Activity Assays

MethodSubstrate (this compound) ConcentrationBuffer SystempHTemperature (°C)Detection Wavelength (nm)
Spectrophotometric0.05 - 0.3 mM80 mM NaCl6.537230
Spectrophotometric0.25 mMWater / 80% Methanol---
HPLC0.3 mM10 mM Phosphate Buffer7.025229 / 235
Spectrophotometric1 mM (in stock)20 mM Sodium Phosphate6.537227
Spectrophotometric50 µM10 mM Sodium Phosphate6.0-227

Experimental Protocols

Two common methods for assaying myrosinase activity using this compound are the spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based assays.

Protocol 1: Spectrophotometric Myrosinase Activity Assay

This method measures the decrease in absorbance at a specific wavelength as this compound is hydrolyzed.

Materials:

  • Myrosinase extract or purified enzyme

  • This compound hydrate

  • Sodium phosphate buffer (e.g., 20 mM, pH 6.5)[10]

  • Ascorbic acid (optional, as a cofactor)[11]

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in water).[10]

  • Prepare the reaction buffer (e.g., 20 mM sodium phosphate buffer, pH 6.5).[10]

  • In a quartz cuvette, mix the reaction buffer and the this compound solution. For example, use 900 µL of buffer and 100 µL of 1 mM this compound solution for a final concentration of 0.1 mM.[10]

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 1 minute.[10]

  • Initiate the reaction by adding a specific volume of the myrosinase extract (e.g., 100 µL).[10]

  • Immediately start monitoring the decrease in absorbance at 227 nm for a set period (e.g., 180 seconds).[10]

  • Calculate the rate of this compound hydrolysis based on the change in absorbance over time. The molar extinction coefficient for this compound is approximately 7000 L/mol/cm.[12]

One unit of myrosinase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at a specific pH and temperature.[9]

Protocol 2: HPLC-Based Myrosinase Activity Assay

This method directly measures the disappearance of the this compound substrate over time, offering high specificity.[13]

Materials:

  • Myrosinase extract or purified enzyme

  • This compound solution (e.g., 0.3 mM in water)[13]

  • Phosphate buffer (e.g., 10 mM, pH 7.0)[13]

  • HPLC system with a C18 column and UV detector

  • Syringes and filters (0.45 µm)

Procedure:

  • Prepare the myrosinase extract by homogenizing the plant material in cold phosphate buffer (e.g., 1 g in 20 mL of 10 mM phosphate buffer, pH 7.0) for 30 minutes at 4°C.[13]

  • Centrifuge or filter the extract to remove solid debris.[13]

  • Prepare a 0.3 mM this compound solution in water.[13]

  • Initiate the reaction by mixing equal volumes of the myrosinase extract and the this compound solution (e.g., 1 mL of each).[13]

  • Immediately inject an aliquot (e.g., 20 µL) of the reaction mixture into the HPLC system.[13]

  • Continue to inject aliquots at regular time intervals (e.g., every 5 minutes) to monitor the decrease in the this compound peak area.[13]

  • The HPLC conditions can be set as follows: C18 column, isocratic elution with an appropriate mobile phase (e.g., acetonitrile and tetraheptylammonium bromide in phosphate buffer), and UV detection at 235 nm.[13]

  • Calculate the rate of this compound hydrolysis by plotting the this compound concentration against time. The initial linear slope of this curve represents the initial reaction velocity (Vmax under substrate-saturating conditions).[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a myrosinase activity assay.

Myrosinase Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Myrosinase Extract/Solution F Initiate Reaction with Myrosinase A->F B Prepare this compound Substrate Solution D Mix Buffer and this compound B->D C Prepare Reaction Buffer C->D E Pre-incubate at Desired Temperature D->E E->F G Monitor Reaction Progress (Spectrophotometry or HPLC) F->G H Calculate Reaction Rate G->H I Determine Kinetic Parameters (Km, Vmax) H->I

Caption: General workflow for a myrosinase activity assay.

Conclusion

The use of this compound as a substrate provides a reliable and reproducible method for assaying myrosinase activity. The choice between a spectrophotometric and an HPLC-based method will depend on the specific requirements of the experiment, such as the need for high throughput versus high specificity. By following these detailed protocols and data presentation guidelines, researchers can obtain accurate and comparable results for their studies on myrosinase enzymology and its applications in various scientific and industrial fields.

References

Application of Sinigrin in Food Preservation Technologies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the demand for natural and effective food preservatives continues to rise, researchers are increasingly turning to plant-derived compounds. Among these, sinigrin, a glucosinolate found in cruciferous vegetables, and its enzymatic hydrolysis product, allyl isothiocyanate (AITC), have demonstrated significant potential in extending the shelf life and enhancing the safety of various food products. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the power of this compound for food preservation.

Introduction

This compound itself possesses limited antimicrobial activity. Its efficacy as a food preservative is realized upon its conversion to allyl isothiocyanate (AITC) through the enzymatic action of myrosinase.[1] This conversion is a key step in activating the potent antimicrobial and antioxidant properties of this natural compound. AITC has been shown to be effective against a broad spectrum of foodborne pathogens and spoilage microorganisms, making it a versatile tool in food preservation.[1]

Quantitative Data: Antimicrobial Efficacy of Allyl Isothiocyanate (AITC)

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of AITC against various foodborne pathogens and spoilage organisms. These values provide a baseline for determining effective concentrations for specific applications.

MicroorganismTypeFood Matrix/MediumTemperature (°C)pHMIC (ppm or µg/mL)Reference
Escherichia coli O157:H7Gram-negative BacteriaBroth374.525 µL/L[2]
Escherichia coli O157:H7Gram-negative BacteriaBroth378.5500 µL/L[2]
Salmonella spp.Gram-negative BacteriaPoultry Meat21Acidic10-40
Listeria monocytogenesGram-positive BacteriaPoultry Meat4Neutral5-10
Campylobacter jejuniGram-negative BacteriaPoultry Meat37-0.63-1.25
Pseudomonas lundensisGram-negative BacteriaChicken Meat4-MIC-1 (Specific value not provided)[3]
Staphylococcus aureusGram-positive BacteriaChicken Meat4-MIC-1 (Specific value not provided)[3]
Bacillus cereusGram-positive BacteriaChicken Meat4-MIC-1 (Specific value not provided)[3]
Yeasts (nonxerotolerant)FungiBroth--1-4
Yeasts (xerotolerant)FungiBroth-->50 (retarded growth)

Note: The efficacy of AITC is significantly influenced by factors such as pH, temperature, and the food matrix. Lower pH and temperature generally enhance its antimicrobial activity.

Experimental Protocols

Extraction and Quantification of this compound

This protocol describes the extraction of this compound from plant material, such as mustard seeds, and its quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant material (e.g., ground mustard seeds)

  • 70% Methanol (MeOH)

  • Deionized water

  • DEAE-Sephadex A-25

  • Purified aryl sulfatase (from Helix pomatia)

  • This compound standard

  • HPLC system with a C18 column and UV detector

Protocol:

  • Extraction:

    • Homogenize 100 mg of ground plant material with 1 mL of 70% MeOH.

    • Heat the mixture at 75°C for 10 minutes to inactivate myrosinase.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Purification:

    • Prepare a DEAE-Sephadex A-25 column.

    • Load the this compound extract onto the column.

    • Wash the column with water to remove impurities.

    • Apply purified aryl sulfatase to the column and incubate overnight at room temperature to desulfate the glucosinolates.

    • Elute the desulfoglucosinolates with deionized water.

  • Quantification:

    • Analyze the eluate using an HPLC system equipped with a C18 column.

    • Use a mobile phase of acetonitrile and water with a gradient elution.

    • Detect the desulfothis compound at 229 nm.

    • Quantify the this compound content by comparing the peak area to a standard curve prepared with a known concentration of this compound.[4]

Enzymatic Hydrolysis of this compound to Allyl Isothiocyanate (AITC)

This protocol outlines the enzymatic conversion of this compound to AITC using myrosinase.

Materials:

  • Purified this compound or this compound extract

  • Myrosinase enzyme (e.g., from Sinapis alba seeds)

  • Phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid (myrosinase cofactor)

Protocol:

  • Prepare a solution of this compound in 50 mM phosphate buffer (pH 6.5).

  • Add ascorbic acid to the solution to a final concentration of 0.1 mM.

  • Initiate the reaction by adding a pre-determined amount of myrosinase enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The reaction progress can be monitored by measuring the decrease in this compound concentration using HPLC.

  • Terminate the reaction by heating the mixture to 95°C for 5 minutes to inactivate the myrosinase.

  • The resulting solution contains AITC and can be used for antimicrobial and antioxidant assays.

Determination of Antimicrobial Activity in a Food Matrix (e.g., Minced Meat)

This protocol describes how to assess the antimicrobial efficacy of AITC in a food product.

Materials:

  • Fresh minced meat

  • AITC solution of known concentration

  • Target microorganism (e.g., E. coli O157:H7)

  • Sterile stomacher bags

  • Plate Count Agar (PCA)

  • Stomacher

Protocol:

  • Inoculate a known quantity of minced meat with a specific concentration of the target microorganism.

  • Add different concentrations of the AITC solution to the inoculated meat samples and mix thoroughly. A control sample with no AITC should also be prepared.

  • Package the meat samples and store them under desired conditions (e.g., refrigeration at 4°C).

  • At regular intervals (e.g., day 0, 2, 4, 6), take a 10 g sample from each treatment group.

  • Homogenize the sample with 90 mL of sterile peptone water in a stomacher bag.

  • Perform serial dilutions of the homogenate and plate onto PCA.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies and calculate the microbial load (CFU/g) for each sample.

  • Compare the microbial growth in the AITC-treated samples to the control to determine the antimicrobial efficacy.

Assessment of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to evaluate the antioxidant potential of food components.

Materials:

  • This compound or AITC solution

  • Fluorescein sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Trolox (a vitamin E analog, used as a standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Prepare a series of Trolox standards of known concentrations.

  • In a 96-well black microplate, add 150 µL of fluorescein solution to each well.

  • Add 25 µL of the this compound/AITC sample, Trolox standards, or phosphate buffer (as a blank) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the reaction by adding 25 µL of AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the curve (AUC) for each sample, standard, and blank.

  • Determine the net AUC by subtracting the blank's AUC from the sample's and standard's AUC.

  • Express the antioxidant capacity of the sample in Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.[5][6][7][8]

Mechanisms of Action and Signaling Pathways

The preservative effects of this compound, through its active form AITC, are attributed to its antimicrobial and antioxidant properties.

Antimicrobial Mechanism

AITC exerts its antimicrobial effects through multiple mechanisms. It can disrupt the cell membrane of microorganisms, leading to leakage of cellular components.[9] Furthermore, AITC has been shown to inhibit essential enzymes, such as thioredoxin reductase and acetate kinase, which are crucial for microbial metabolism and survival.[2] Evidence also suggests that AITC can interfere with DNA synthesis.[10]

Antimicrobial_Mechanism AITC Allyl Isothiocyanate (AITC) MicrobialCell Microbial Cell AITC->MicrobialCell Enters Cell CellMembrane Cell Membrane Disruption AITC->CellMembrane Directly targets Enzyme Enzyme Inhibition (e.g., Thioredoxin Reductase) AITC->Enzyme Inhibits DNA DNA Synthesis Inhibition AITC->DNA Interferes with MicrobialCell->CellMembrane MicrobialCell->Enzyme MicrobialCell->DNA CellDeath Cell Death / Growth Inhibition CellMembrane->CellDeath Leads to Enzyme->CellDeath Leads to DNA->CellDeath Leads to Antioxidant_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AITC Allyl Isothiocyanate (AITC) Keap1 Keap1 AITC->Keap1 Induces dissociation from Nrf2 Nrf2 Keap1->Nrf2 Bound in inactive state Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates to ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes transcription of ROS_Neutralization Neutralization of Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS_Neutralization Nrf2_n->ARE Binds to

References

Application Notes and Protocols: Sinigrin as a Natural Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sinigrin, a naturally occurring glucosinolate, and its application in agricultural research as a precursor to a potent biopesticide. The document details its mechanism of action, summarizes quantitative data regarding its presence in various plant species, and provides detailed protocols for its extraction, quantification, and bioactivity assessment.

Application Notes

Introduction

This compound is a glucosinolate found in plants of the Brassicaceae family, such as broccoli, Brussels sprouts, and notably in the seeds of black mustard (Brassica nigra) and Indian mustard (Brassica juncea).[1] While this compound itself possesses limited biological activity, it serves as a stable precursor to highly reactive and pesticidal compounds.[2] Its potential lies in its role as a key component of the plant's natural defense system, often referred to as the "mustard oil bomb".[1] This system can be harnessed in agricultural settings, particularly in the form of biofumigation, to control a range of soil-borne pests and pathogens.[3][4]

Mechanism of Action: The "Mustard Oil Bomb"

The pesticidal activity of this compound is indirect. When plant tissues containing this compound are damaged, for instance by insect feeding or mechanical incorporation into the soil, the enzyme myrosinase (a thioglucosidase) is released from separate compartments within the plant cells.[2][5] Myrosinase hydrolyzes this compound, removing its glucose group to form an unstable intermediate. This intermediate spontaneously rearranges to produce allyl isothiocyanate (AITC), a volatile and highly toxic compound responsible for the pungent flavor of mustard.[2] AITC is the primary bioactive agent, exerting potent insecticidal, nematicidal, and fungicidal effects.[3][5][6]

Mechanism_of_Action cluster_plant Plant Cell Compartments This compound This compound (Glucosinolate) Hydrolysis Enzymatic Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis Damage Plant Tissue Damage (e.g., Pest Feeding, Tillage) Damage->this compound Damage->Myrosinase AITC Allyl Isothiocyanate (AITC) (Volatile Toxin) Hydrolysis->AITC Effect Pest Mortality & Repellency AITC->Effect

Figure 1. The "Mustard Oil Bomb" activation pathway.

Quantitative Data Summary

The utility of a Brassica species for producing this compound-derived biopesticides depends on its glucosinolate concentration. This concentration varies significantly among species, cultivars, and plant tissues.[1][7] The ultimate pesticidal efficacy is determined by the toxicity of the hydrolysis product, AITC.

Table 1. This compound Content in Various Brassica Species and Tissues

Species Genotype/Variety Plant Part This compound Content (µmol/g Dry Matter)
Brassica napus NRCG35 Deoiled Cake 173.14[1]
Brassica rapa GS1 Deoiled Cake 128.06[1]
Brassica nigra BSH1 Deoiled Cake 102.28[1]
Brassica juncea SKM1744 Deoiled Cake 90.29[1]
Brassica juncea T-6342 Floral Part 73.49[8]
Brassica juncea B-85 glossy Leaves 64.00[8]
Brassica juncea RH-8701 Stem 32.46[8]
Brassica carinata PC 5 Deoiled Cake 21.30[1]

| Eruca sativa | RTM314 | Deoiled Cake | 2.92[1] |

Table 2. Pesticidal Efficacy of Allyl Isothiocyanate (AITC), the Hydrolysis Product of this compound

Target Pest Class Bioassay Type Efficacy Measurement (LC₅₀)
Lymantria dispar japonica (egg) Insecta Fumigation 37.3 ppm[9][10]
Pieris rapae (larva) Insecta Spray 8 mg/L[11]
Rhyzopertha dominica Insecta Fumigation 1.57 µg/cm³[2]
Musca domestica Insecta Fumigation 0.13 µg/cm³[2]
Sitophilus oryzae (phosphine-resistant) Insecta Fumigation 1.75 µL/L[12]

| Caenorhabditis elegans | Nematoda | Aquatic | 0.04 g/L[6] |

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population.

Experimental Protocols

The following protocols provide methodologies for the extraction, purification, quantification, and bio-evaluation of this compound from plant sources.

Protocol 1: Extraction and Purification of this compound

This protocol describes a general workflow for obtaining purified this compound from Brassica seeds, a rich source.[13] The method involves an initial solvent extraction followed by purification using anion-exchange chromatography.[14]

Materials:

  • Brassica juncea seeds

  • Solvents: 70% Methanol (v/v), Deionized water, 50% Acetonitrile (v/v, optional, for higher yield)[13]

  • Anion-exchange resin (e.g., DEAE-Sephadex)

  • Chromatography column

  • Rotary evaporator, Freeze-dryer

  • Grinder or mill

Procedure:

  • Preparation of Plant Material: Grind dry Brassica juncea seeds into a fine powder.

  • Extraction: a. Suspend the seed powder in boiling 70% methanol (or boiling 50% acetonitrile for higher efficiency) at a 1:10 solid-to-liquid ratio (w/v).[13][14] b. Maintain the temperature in a hot water bath (approx. 70-80°C) for 20-30 minutes with constant stirring. c. Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant. d. Re-extract the pellet with the same volume of solvent to maximize yield. e. Combine the supernatants.

  • Solvent Removal: Concentrate the combined extracts using a rotary evaporator until all organic solvent is removed, leaving a crude aqueous extract.

  • Purification via Anion-Exchange Chromatography: a. Prepare an anion-exchange column according to the manufacturer's instructions. b. Load the crude aqueous extract onto the column. Glucosinolates like this compound, which contain a sulfate group, will bind to the resin. c. Wash the column with deionized water to remove unbound impurities like sugars and amino acids. d. Elute the purified this compound from the column using an appropriate elution buffer (e.g., a potassium sulfate or sodium chloride solution).

  • Final Product: Desalt the eluted fraction if necessary and freeze-dry the sample to obtain purified this compound powder.

Workflow_Extraction_Purification Start Brassica juncea Seeds Grind Grinding / Milling Start->Grind Extract Hot Solvent Extraction (e.g., 70% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Pellet Discard Pellet Centrifuge->Pellet Evaporate Rotary Evaporation (Remove Organic Solvent) Supernatant->Evaporate AqueousExtract Crude Aqueous Extract Evaporate->AqueousExtract LoadColumn Load on Anion-Exchange Column AqueousExtract->LoadColumn Wash Wash with Deionized Water LoadColumn->Wash Elute Elute with Salt Buffer Wash->Elute Final Purified this compound Elute->Final

Figure 2. Workflow for this compound extraction and purification.
Protocol 2: Quantification of this compound by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in extracts.[1]

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard (for calibration curve)

  • Mobile Phase: Acetonitrile and water (isocratic or gradient)

  • Sample filters (0.45 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in deionized water. Create a series of dilutions (e.g., 10, 50, 100, 200, 500 µg/mL) to generate a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified this compound sample (from Protocol 1) in deionized water to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: A typical starting point is an isocratic mixture of 15-20% acetonitrile in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 227 nm.

    • Injection Volume: 20 µL

  • Analysis: a. Inject the standard solutions to establish a calibration curve by plotting peak area against concentration. b. Inject the prepared sample. c. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.[1] d. Quantify the amount of this compound in the sample by interpolating its peak area on the standard calibration curve.

Protocol 3: Bioassay for Pesticidal Activity (Fumigant Method)

This protocol is adapted from standard vial test and fumigant bioassays to assess the toxicity of this compound's volatile breakdown product, AITC, against stored-product insects.[2][15][16]

Materials:

  • Test insects (e.g., Tribolium castaneum, red flour beetle)

  • Purified this compound

  • Myrosinase enzyme solution

  • Glass vials or small sealed containers (e.g., 250 mL desiccators)

  • Filter paper discs

  • Micropipettes

Procedure:

  • Preparation of Test Solutions: Prepare a range of this compound concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0).

  • Activation to AITC: a. For each concentration, add a standardized amount of myrosinase enzyme to the this compound solution to initiate hydrolysis and the release of AITC. This step is critical as this compound alone is not highly toxic.[6] b. The reaction can be performed on a small filter paper disc placed inside the sealed container. Pipette the this compound solution first, followed by the myrosinase solution.

  • Insect Exposure: a. Place a known number of insects (e.g., 10-20 adults) into each sealed container. b. Introduce the filter paper disc with the activated this compound-myrosinase mixture into the container, ensuring it does not make direct contact with the insects. c. Seal the container immediately to allow the volatile AITC to fill the headspace. d. Prepare a control container with a filter paper treated only with buffer and myrosinase solution.

  • Incubation: Maintain the containers at a constant temperature (e.g., 25°C) for a defined exposure period (e.g., 24 hours).

  • Data Collection: a. After the exposure period, carefully open the containers in a well-ventilated area. b. Transfer the insects to a clean container with a food source. c. Assess mortality after a 24-hour recovery period. Insects that are unable to move when prodded are considered dead.

  • Analysis: Calculate the percentage mortality for each concentration, correct for any control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.

Bioassay_Logic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Conc Prepare this compound Concentration Series Mix Combine this compound + Myrosinase on Filter Paper in Vial Conc->Mix Enzyme Prepare Myrosinase Solution Enzyme->Mix Insects Acclimate Test Insects Expose Introduce Insects & Seal Vial for 24h Insects->Expose Mix->Expose Recover Transfer Insects to Recovery Container Expose->Recover Control Prepare Control Vial (No this compound) Control->Expose Parallel Run Assess Assess Mortality after 24h Recovery Recover->Assess Calculate Calculate % Mortality & Determine LC50 via Probit Analysis Assess->Calculate

Figure 3. Logical workflow for a fumigant bioassay.

References

Application Notes and Protocols for Assessing Sinigrin's Antimicrobial Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for evaluating the antimicrobial properties of sinigrin, a glucosinolate found in plants of the Brassicaceae family. The primary antimicrobial activity of this compound is attributed to its enzymatic hydrolysis product, allyl isothiocyanate (AITC). The following protocols are standard methods for determining the antimicrobial efficacy of this compound and its derivatives against a variety of microbial pathogens.

Data Presentation: Antimicrobial Activity of this compound

The following tables summarize the quantitative data on the antimicrobial effects of this compound against various bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Species. [1]

Bacterial SpeciesMIC (µg/mL)
Staphylococcus aureus300
Escherichia coli300
Enterococcus faecalis300
Klebsiella pneumoniae300
Pseudomonas aeruginosa700
ActinomycesNo effect
Proteus mirabilisNo effect
Streptococcus pneumoniaeNo effect

Table 2: Zone of Inhibition (mm) for Different Concentrations of this compound. [1]

Concentration (µg/mL)S. aureusE. coliE. faecalisK. pneumoniaeP. aeruginosa
100+++--
300++++++--
500+++++++--
700+++++-++
900++--++++
1100+--++++++

Note: The original data was presented graphically; this table provides a qualitative summary of the reported concentration-dependent effects. '+' indicates a level of inhibition.

Experimental Protocols

Agar Well Diffusion Assay

This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a substance. It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a target microorganism.

Materials:

  • Pure this compound

  • Sterile solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Sterile tryptic soya broth (TSB) or other suitable bacterial culture broth

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Calipers or a ruler

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select isolated colonies of the test bacterium.

    • Suspend the colonies in sterile TSB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly streak the entire surface of an MHA plate with the swab to ensure a confluent lawn of bacterial growth. Rotate the plate approximately 60° between streaks to ensure even coverage.

  • Preparation of Wells:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create uniform wells in the agar.

  • Application of this compound:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., 100, 300, 500, 700, 900, and 1100 µg/mL).[1]

    • Carefully add a fixed volume (e.g., 100 µL) of each this compound concentration into separate wells.

    • Include a negative control well containing only the solvent.

    • A positive control with a known antibiotic can also be included.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to allow the this compound to diffuse into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm) using calipers or a ruler.

    • The size of the inhibition zone is proportional to the antimicrobial activity of the this compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • Pure this compound

  • Sterile solvent for this compound

  • Sterile 96-well microtiter plates

  • Test bacterial strains

  • Sterile Tryptic Soy Broth (TSB) or other suitable broth (double concentration for the assay)

  • Micropipettes and sterile tips (multichannel pipette recommended)

  • Incubator

  • Plate reader (optional, for quantitative measurement of turbidity)

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a standardized bacterial suspension as described in the Agar Well Diffusion Assay protocol (0.5 McFarland standard).

  • Preparation of this compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile TSB to all wells.

    • Prepare a stock solution of this compound at the highest desired concentration.

    • In the first well of a row, add 100 µL of the this compound stock solution to the 100 µL of broth, effectively halving the concentration.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 10 µL of the standardized overnight bacterial culture to each well containing the this compound dilutions and the growth control wells.[2]

    • This will result in a final inoculum concentration of approximately 1.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Include wells with 100 µL of TSB and 10 µL of the bacterial inoculum, but no this compound.

    • Sterility Control: Include wells with only TSB to check for contamination.

    • Solvent Control: If a solvent other than water is used, include a control with the highest concentration of the solvent used in the dilutions to ensure it does not inhibit bacterial growth.

  • Incubation:

    • Gently shake the microtiter plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

    • The results can be read visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation_results Incubation & Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate (Lawn Culture) A->C B Prepare this compound Solutions (various concentrations) E Add this compound to Wells B->E D Create Wells in Agar C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

experimental_workflow_mic_assay cluster_prep Preparation cluster_assay Assay cluster_incubation_results Incubation & Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Include Growth and Sterility Controls E Incubate Plate (37°C, 18-24h) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

sinigrin_mechanism_of_action cluster_cellular_effects Cellular Effects of AITC This compound This compound Myrosinase Myrosinase (Enzyme) This compound->Myrosinase Hydrolysis AITC Allyl Isothiocyanate (AITC) (Active Compound) Myrosinase->AITC ROS Increased Reactive Oxygen Species (ROS) AITC->ROS Enzyme_Inactivation Inactivation of Sulfhydryl Enzymes AITC->Enzyme_Inactivation DNA_Synthesis Inhibition of DNA Synthesis (via Thioredoxin System) AITC->DNA_Synthesis Cell_Cycle Cell Cycle Arrest AITC->Cell_Cycle Microbial_Death Microbial Cell Death ROS->Microbial_Death Enzyme_Inactivation->Microbial_Death DNA_Synthesis->Microbial_Death Cell_Cycle->Microbial_Death Enzyme_Inactment Enzyme_Inactment

Caption: Proposed Antimicrobial Mechanism of this compound/AITC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sinigrin Extraction from Mustard Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sinigrin extraction from mustard seeds.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments in a question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are the primary areas to investigate:

  • Inadequate Myrosinase Inactivation: Myrosinase is an enzyme present in mustard seeds that hydrolyzes this compound upon tissue damage in the presence of water.[1] Failure to inactivate this enzyme is a common cause of low yield. Heat treatment is a standard method for inactivation.[2][3]

  • Suboptimal Extraction Solvent: The choice of solvent and its concentration are critical. While various solvents can be used, aqueous organic solvents are often preferred.[1] For instance, 57% ethanol has been shown to be highly effective in ultrasonic-stimulated extraction.[4][5] Boiling 50% (v/v) aqueous acetonitrile has also been reported as a highly efficacious solvent.[1][6]

  • Inefficient Extraction Method: Conventional solvent extraction may result in lower yields compared to advanced techniques.[4] Methods like ultrasonic-stimulated solvent extraction can significantly improve yield by enhancing cell wall disruption and solvent penetration.[4][5]

  • Incorrect Extraction Parameters: Temperature and duration of extraction must be optimized. For ultrasonic-stimulated extraction with 57% ethanol, a temperature of 81°C for 60 minutes has been identified as optimal.[2][5]

Question: I'm observing degradation of my this compound sample. What could be the cause?

Answer: this compound degradation can occur if proper precautions are not taken during and after extraction.

  • Residual Enzyme Activity: As mentioned, incomplete inactivation of myrosinase will lead to the enzymatic breakdown of this compound.[1][7]

  • pH Instability: this compound is more stable in a neutral pH range (pH 5.0-7.0).[8] Highly acidic or alkaline conditions can contribute to its degradation.

  • Improper Storage: Extracted this compound should be stored under appropriate conditions to ensure stability. For short-term storage (over 24 hours), refrigeration at 4-8°C is recommended.[9] For longer-term storage, freezing is advisable.[10]

Question: My HPLC chromatogram shows unexpected peaks or poor separation. How can I troubleshoot this?

Answer: Chromatographic issues can arise from the sample preparation or the HPLC method itself.

  • Co-extractive Impurities: Mustard seed extracts can contain various compounds that may interfere with this compound quantification.[11] A proper clean-up step, such as solid-phase extraction (SPE), can remove these impurities.[11]

  • Suboptimal HPLC Conditions: The mobile phase composition, pH, and column type are crucial for good separation. A common mobile phase for this compound analysis is a mixture of acetonitrile and water containing a counter-ion like tetrabutylammonium at a neutral pH.[9][12] The UV detection wavelength is typically set around 227 nm.[9][12]

  • Desulfation Issues (if applicable): Some analytical methods involve a desulfation step. If the sulfatase enzyme is not fully active or the reaction conditions are not optimal, you may observe intact glucosinolates eluting early in the chromatogram.[13]

Frequently Asked Questions (FAQs)

What is the role of myrosinase in this compound extraction?

Myrosinase is an enzyme naturally present in mustard seeds that hydrolyzes glucosinolates like this compound into isothiocyanates when the seed tissue is damaged and exposed to water.[1][6] To obtain intact this compound, it is crucial to inactivate myrosinase, typically through heat treatment, before the extraction process begins.[2][3]

Which extraction method provides the highest this compound yield?

Ultrasonic-stimulated solvent extraction has been shown to significantly increase this compound yield compared to conventional methods.[4][5] This technique uses ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances the penetration of the solvent, leading to a more efficient extraction.[4] Under optimized conditions, this method increased this compound productivity by over 70% compared to conventional extraction.[4][5]

What are the key parameters to optimize for this compound extraction?

The most critical parameters to optimize are:

  • Solvent Type and Concentration: Aqueous ethanol and acetonitrile are commonly used.[1][6] The optimal concentration will depend on the specific method.

  • Temperature: Higher temperatures generally favor extraction, but excessive heat can lead to degradation.[2][14] An optimal temperature of around 80-81°C has been reported for some methods.[2][5]

  • Time: The extraction duration should be sufficient to allow for maximum recovery without causing degradation. A 60-minute extraction time has been found to be effective in certain protocols.[2][5]

  • Solvent-to-Material Ratio: This ratio affects the concentration gradient and thus the extraction efficiency.[4]

How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound.[9][15] A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[9][12] Detection is usually performed using a UV detector at approximately 227 nm.[9]

Is it necessary to defat the mustard seeds before extraction?

Yes, defatting the ground mustard seed powder, often with a non-polar solvent like petroleum ether, is a common preliminary step.[2] This removes lipids that can interfere with the extraction of the more polar this compound and subsequent analysis.

Data Presentation

Table 1: Comparison of Different this compound Extraction Methods and Solvents

Extraction MethodSolvent SystemReported Yield/EfficiencyReference
Conventional ExtractionNot specified2.25 ± 0.05%[4]
Ultrasonic-Stimulated Extraction57% Ethanol3.84 ± 0.02%[4][5]
Boiling WaterWater-[1][6]
Boiling Aqueous Acetonitrile50% (v/v) Acetonitrile/Water15% more this compound than water extraction[6][16]
Boiling Methanol100% Methanol-[6]
Aqueous Methanol70% (v/v) Methanol/Water at 70°CLess effective than boiling 50% acetonitrile[16][17]

Table 2: Optimized Parameters for Ultrasonic-Stimulated this compound Extraction

ParameterOptimal ValueReference
Ethanol Concentration57%[4][5]
Extraction Temperature81°C[4][5]
Extraction Time60 minutes[4][5]

Experimental Protocols

Protocol 1: Ultrasonic-Stimulated Solvent Extraction of this compound

This protocol is based on the optimized conditions reported by Wang et al. (2011).[4][5]

  • Seed Preparation:

    • Heat Indian mustard seeds at 100°C for 2 hours to inactivate myrosinase.[2]

    • Grind the heat-treated seeds and pass them through a 60-mesh sieve.[2]

    • Defat the ground seed powder by extracting three times with a 5-fold volume of petroleum ether.[2]

    • Dry the defatted powder under air and store at -20°C until use.[2]

  • Extraction:

    • Weigh a specific amount of the pre-treated seed powder (e.g., 2 g).[2]

    • Add the extraction solvent (57% ethanol in water) at a specified solvent-to-material ratio.

    • Place the mixture in an ultrasonic bath equipped with a temperature controller.

    • Set the temperature to 81°C and sonicate for 60 minutes.[4][5]

  • Sample Processing:

    • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This is a general protocol for the quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.[9][12]

    • Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) containing 0.02 M tetrabutylammonium as a counter ion, with the pH adjusted to 7.0.[9][12]

    • Flow Rate: 0.5 - 1.0 mL/min.[9]

    • Detection: UV detector at 227 nm.[9][12]

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.[10]

  • Quantification:

    • Prepare a series of standard solutions of pure this compound at known concentrations.[10]

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.[18]

    • Inject the prepared sample extract.

    • Determine the this compound concentration in the sample by comparing its peak area to the calibration curve.[18]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Mustard Seeds inactivate Myrosinase Inactivation (Heat Treatment, 100°C) start->inactivate grind Grinding & Sieving inactivate->grind defat Defatting (Petroleum Ether) grind->defat extract Ultrasonic-Stimulated Extraction (57% EtOH, 81°C, 60 min) defat->extract separate Centrifugation & Filtration extract->separate hplc HPLC Analysis (C18, UV @ 227nm) separate->hplc quantify Quantification (vs. Standard Curve) hplc->quantify

Caption: Workflow for Optimized this compound Extraction and Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Incomplete Myrosinase Inactivation issue->cause1 Check cause2 Suboptimal Solvent /Parameters issue->cause2 Check cause3 Inefficient Extraction Method issue->cause3 Check cause4 This compound Degradation (pH, Storage) issue->cause4 Check sol1 Verify Heat Treatment (Temp & Time) cause1->sol1 sol2 Optimize Solvent (e.g., 57% EtOH) & Conditions (81°C, 60 min) cause2->sol2 sol3 Use Advanced Method (e.g., Ultrasonication) cause3->sol3 sol4 Control pH & Use Proper Storage (Refrigerate/Freeze) cause4->sol4

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Improving the Stability of Sinigrin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with sinigrin, maintaining its stability in aqueous solutions is crucial for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when handling this compound in the laboratory.

Troubleshooting Guides

Quantitative Data on this compound Stability

The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. Below is a summary of available quantitative and qualitative data on this compound degradation under various conditions.

ConditionObservationDegradation Rate/DetailsReference
pH
pH 5.0 - 7.0Relatively Stable-[1][2]
pH 9.0Less StableIncreased degradation compared to neutral or slightly acidic pH.[1][2]
Temperature
4°CHigher StabilitySlower degradation compared to higher temperatures.[3]
21°CModerate Stability53.2% of this compound hydrolyzed by L. monocytogenes cocktails over 21 days.[3]
25°CLower StabilityUp to 56% this compound degraded by Salmonella strains over 21 days.[3]
Boiling (100°C)Rapid Degradation0.13% per minute in boiling phosphate buffer.

Note: The degradation rates at 21°C and 25°C are influenced by bacterial enzymes and may not solely represent chemical degradation. However, they indicate a clear trend of increased degradation with rising temperature.

Common Experimental Issues and Solutions

Issue 1: Inconsistent results in bioactivity assays.

  • Question: My this compound solutions are giving variable results in my cell-based assays. What could be the cause?

  • Answer: Inconsistent results are often due to the degradation of this compound in your aqueous stock or working solutions. The stability of this compound is highly dependent on pH and temperature. If your solutions are not freshly prepared or are stored improperly, the actual concentration of this compound may be lower than expected, leading to variability in your experimental outcomes.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.

      • Control pH: Ensure your solvent or buffer is within the optimal pH range of 5.0-7.0. Avoid alkaline conditions (pH > 7).

      • Maintain low temperature: Store stock solutions at 4°C for short-term use (up to a week) and in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

      • Verify concentration: If you suspect degradation, verify the concentration of your this compound solution using a validated analytical method like HPLC before proceeding with your bioassays.

Issue 2: Peak tailing or ghost peaks in HPLC analysis.

  • Question: I'm observing peak tailing and occasional ghost peaks when analyzing this compound using HPLC. How can I resolve this?

  • Answer: Peak tailing and ghost peaks in HPLC can be caused by a variety of factors related to the sample, mobile phase, or the HPLC system itself.

    • Troubleshooting Steps:

      • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. Ideally, dissolve your this compound standard and samples in the initial mobile phase.[4]

      • Column Contamination: Late-eluting peaks from previous injections can appear as ghost peaks in subsequent runs. Implement a robust column washing step after each run or batch of samples.

      • Mobile Phase Issues: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants or degradation products in the mobile phase can lead to baseline noise and ghost peaks.[4]

      • System Contamination: Check for contamination in the injector, tubing, or detector. A systematic cleaning of the HPLC system components can help eliminate ghost peaks.

Issue 3: Unexpectedly rapid degradation of this compound solutions.

  • Question: My this compound solution seems to be degrading much faster than expected, even when stored at 4°C. What could be the reason?

  • Answer: Rapid degradation of this compound, even at low temperatures, can be due to enzymatic activity or adverse chemical conditions.

    • Troubleshooting Steps:

      • Enzyme Contamination: If you are working with plant extracts, the presence of the enzyme myrosinase will rapidly hydrolyze this compound. To inactivate myrosinase, heat the aqueous extract to boiling for a few minutes.

      • Microbial Contamination: Microbial growth in your buffer or water can also lead to enzymatic degradation of this compound. Use sterile, high-purity water and consider filtering your solutions through a 0.22 µm filter for long-term storage.

      • Presence of Metal Ions: Certain metal ions can potentially catalyze the degradation of this compound. While some studies suggest minimal interaction with common metal ions like Fe(III), Zn(II), and Cu(II), it is good practice to use high-purity water and reagents to minimize metal ion contamination.

      • Light Exposure: Protect your this compound solutions from light, as prolonged exposure may contribute to degradation. Use amber vials or wrap your containers in aluminum foil.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for storing this compound in an aqueous solution?

    • A1: this compound is most stable in a slightly acidic to neutral pH range of 5.0 to 7.0.[1][2] Alkaline conditions (pH > 8) should be avoided as they accelerate degradation.

  • Q2: How should I store my this compound stock solutions?

    • A2: For short-term storage (up to one week), aqueous solutions of this compound should be stored at 4°C and protected from light. For long-term storage, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

  • Q3: Can I use tap water to prepare my this compound solutions?

    • A3: It is not recommended. Tap water can contain metal ions and microorganisms that may degrade this compound. Always use high-purity, sterile water (e.g., HPLC-grade or Milli-Q water) to prepare your solutions.

  • Q4: Are there any antioxidants I can add to improve the stability of my this compound solution?

    • A4: While this compound itself possesses antioxidant properties, the use of external antioxidants to enhance its stability in aqueous solutions is not well-documented in the literature. However, for general protection against oxidative degradation, the use of common antioxidants like ascorbic acid could be explored, though its effectiveness for this compound stabilization needs to be experimentally validated. It is important to note that ascorbic acid can sometimes act as a pro-oxidant in the presence of metal ions.

  • Q5: How does light affect the stability of this compound?

    • A5: While specific photostability data for this compound is limited, it is a general good laboratory practice to protect chemical compounds, especially those with unsaturated bonds like this compound, from prolonged exposure to light to prevent potential photodegradation. Storing solutions in amber vials or wrapping containers in foil is a recommended precautionary measure.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound standard
  • HPLC-grade water
  • Buffer solutions (e.g., 100 mM citrate buffer for pH 4, 5, 6; 100 mM phosphate buffer for pH 7, 8; 100 mM borate buffer for pH 9)
  • HPLC system with UV detector
  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 40°C)
  • Amber HPLC vials

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.
  • For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL in amber HPLC vials.
  • Prepare triplicate samples for each pH and temperature condition.
  • Analyze a "time zero" sample for each pH condition immediately after preparation using the HPLC method described in Protocol 2.
  • Place the vials in their respective temperature-controlled environments (4°C, 25°C, 40°C).
  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw a vial from each condition.
  • Allow the samples to come to room temperature and analyze by HPLC to determine the remaining this compound concentration.
  • Calculate the percentage of this compound remaining at each time point relative to the time zero concentration.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in aqueous solutions.

1. Materials and Equipment:

  • HPLC system with a UV detector
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
  • This compound standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Ammonium acetate or other suitable buffer salts

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a buffer such as 20 mM ammonium acetate. A typical gradient might be:
  • 0-5 min: 2% B
  • 5-15 min: Ramp to 30% B
  • 15-20 min: Hold at 30% B
  • 20-22 min: Ramp to 2% B
  • 22-30 min: Re-equilibrate at 2% B
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: 228 nm
  • Injection Volume: 20 µL

3. Procedure:

  • Prepare a series of standard solutions of this compound in water or the initial mobile phase (e.g., 10, 25, 50, 100, 250 µg/mL).
  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
  • Inject the unknown samples.
  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Sinigrin_Degradation_Pathway cluster_hydrolysis Primary Degradation Pathway cluster_alternative Alternative Products This compound This compound aglycone Unstable Aglycone (Allylthiohydroximate-O-sulfonate) This compound->aglycone Myrosinase or High Temperature/pH aitc Allyl Isothiocyanate (AITC) aglycone->aitc Lossen Rearrangement glucose Glucose aglycone->glucose sulfate Sulfate aglycone->sulfate nitrile Allyl Cyanide aglycone->nitrile Low pH

Caption: this compound degradation pathways.

Sinigrin_Stability_Workflow cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Solutions in Different Buffers (pH 4-9) prep_stock->prep_working temp_4 4°C prep_working->temp_4 temp_25 25°C prep_working->temp_25 temp_40 40°C prep_working->temp_40 sampling Sample at Time Points (0, 24, 48, 72h, 1 week) temp_4->sampling temp_25->sampling temp_40->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Calculate % Degradation hplc->data

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Analysis of Sinigrin and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sinigrin and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound and what factors influence their formation?

A1: this compound, a glucosinolate found in plants of the Brassicaceae family, degrades into several products, primarily influenced by the presence of the enzyme myrosinase, temperature, and pH.[1][2][3] When plant tissue is damaged, myrosinase hydrolyzes this compound into an unstable intermediate that rearranges to form allyl isothiocyanate (AITC), which is responsible for the pungent taste of mustard and horseradish.[3]

However, other degradation products can be formed under different conditions:

  • Nitriles: Formation is favored by thermal degradation, especially in the presence of iron (II) ions and plant matrix components.[1]

  • Thiocyanates and Epithionitriles: These can also be formed depending on the specific reaction conditions.[4]

  • d-glucose and d-thioglucose: These sugar derivatives are released during both enzymatic and thermal degradation.[1]

Q2: Why am I observing inconsistent this compound concentrations in my samples?

A2: Inconsistent this compound concentrations can arise from several factors related to sample preparation and handling:

  • Enzymatic Degradation: If the myrosinase enzyme is not properly deactivated during sample preparation, it will hydrolyze this compound, leading to lower measured concentrations.[5] Effective deactivation methods include steaming and microwaving.[5]

  • Thermal Degradation: High temperatures during extraction or processing can lead to the thermal degradation of this compound.[1]

  • Sample Matrix Effects: The presence of other compounds in the plant extract can interfere with the analysis.[6] It is crucial to validate the analytical method for matrix effects.

  • Extraction Efficiency: The choice of extraction solvent and method can significantly impact the recovery of this compound. A common method involves extraction with boiling methanol/water or phosphate buffer.[7]

Q3: My analysis of allyl isothiocyanate (AITC) shows low recovery. What could be the cause?

A3: Low recovery of AITC is a common issue due to its volatility and instability.[8][9] Several factors can contribute to this:

  • Volatility: AITC is a volatile compound, and losses can occur during sample preparation and analysis if not handled properly. Ensure samples are kept in sealed vials and minimize exposure to air.

  • Instability in Aqueous Media: AITC is less stable at higher pH values (e.g., pH 9.0).[2] Its stability can be influenced by the buffer capacity of the solution.[2]

  • Degradation: AITC can degrade into other compounds, such as allyl-thiourea, allyl-thiocyanate, and diallyl-sulfide.[7]

  • Adsorption: AITC may adsorb to plasticware. It is advisable to use glass vials and inserts for analysis.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Tailing in HPLC Analysis of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase for this compound analysis is a gradient of water and acetonitrile.[10] Some methods use a low concentration of phosphate buffer or an ion-pair reagent.[7]Improved peak shape and resolution.
Column Contamination Wash the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove contaminants.Restoration of column performance and peak symmetry.
Column Degradation Replace the HPLC column if it has been used extensively or if washing does not improve performance.Sharp, symmetrical peaks.
Sample Overload Reduce the injection volume or dilute the sample.Improved peak shape and prevention of fronting or tailing.
Issue 2: Co-elution of this compound Degradation Products with the Analyte of Interest
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Chromatographic Separation Adjust the gradient profile of the mobile phase to increase the separation of compounds. A slower gradient may be necessary.Baseline separation of all compounds of interest.
Inadequate Column Chemistry Consider using a different type of HPLC column (e.g., a different stationary phase) that offers different selectivity.Altered elution order and improved separation of co-eluting peaks.
Use of Mass Spectrometry Detection Employ a mass spectrometer (MS) as a detector. LC-MS/MS provides high selectivity and can distinguish between compounds with the same retention time based on their mass-to-charge ratio.[11][12]Accurate identification and quantification of the analyte, even with co-elution.

Quantitative Data Summary

Table 1: Influence of pH on the Stability of this compound and Allyl Isothiocyanate (AITC) in Buffered Water

pHStability of this compoundStability of AITC
5.00 - 7.00Relatively StableRelatively Stable
9.00Less StableLess Stable
Data summarized from Tsao et al., 2000.[2]

Table 2: Comparison of Myrosinase Deactivation Methods on Glucosinolate Values

Deactivation MethodGlucosinolate Values Compared to Blanching
Steaming~15-50% higher
Microwaving~15-50% higher
Data summarized from a study on broccoli and kale.[5]

Experimental Protocols

Protocol 1: Extraction and HPLC Analysis of this compound

This protocol is a generalized procedure based on common practices in the literature.[7][10][13]

1. Sample Preparation and Extraction: a. Freeze-dry the plant material to stop enzymatic activity. b. Grind the freeze-dried tissue to a fine powder. c. Accurately weigh about 100 mg of the powder into a tube. d. Add 1 mL of 70% methanol (or another appropriate solvent) and vortex thoroughly. e. Heat the mixture at 70°C for 10 minutes to ensure complete myrosinase deactivation. f. Centrifuge the sample at 10,000 x g for 10 minutes. g. Collect the supernatant for analysis.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[10] b. Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 100% A, ramping to 30% B over 20 minutes. c. Flow Rate: 0.5 - 1.0 mL/min. d. Detection: UV detector at 227 nm or 229 nm.[10][13] e. Quantification: Use a standard curve of purified this compound for quantification.

Visualizations

Sinigrin_Degradation_Pathway cluster_enzymatic Enzymatic Degradation cluster_thermal Thermal Degradation This compound This compound Unstable_Intermediate Unstable_Intermediate This compound->Unstable_Intermediate Myrosinase Myrosinase Myrosinase AITC Allyl Isothiocyanate (AITC) Unstable_Intermediate->AITC Glucose D-Glucose Unstable_Intermediate->Glucose Sinigrin_thermal This compound Desulfo_this compound Desulfo-Sinigrin Sinigrin_thermal->Desulfo_this compound Heat Nitrile Nitrile Desulfo_this compound->Nitrile Thioglucose D-Thioglucose Desulfo_this compound->Thioglucose Heat Heat Iron Fe²⁺ ions Iron->Nitrile

Caption: Enzymatic and thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Enzyme_Deactivation Enzyme Deactivation Sufficient? Check_Sample_Prep->Check_Enzyme_Deactivation Yes Check_HPLC_Method Review HPLC Method Check_Sample_Prep->Check_HPLC_Method No Improve_Deactivation Improve Deactivation (e.g., Steaming, Microwaving) Check_Enzyme_Deactivation->Improve_Deactivation No Check_Extraction Extraction Protocol Optimized? Check_Enzyme_Deactivation->Check_Extraction Yes Improve_Deactivation->Check_Extraction Optimize_Extraction Optimize Solvent and Conditions Check_Extraction->Optimize_Extraction No Check_Extraction->Check_HPLC_Method Yes Optimize_Extraction->Check_HPLC_Method Optimize_HPLC Optimize Mobile Phase / Gradient Check_HPLC_Method->Optimize_HPLC No Check_Column Column Integrity OK? Check_HPLC_Method->Check_Column Yes Optimize_HPLC->Check_Column Wash_Replace_Column Wash or Replace Column Check_Column->Wash_Replace_Column No End Consistent Results Check_Column->End Yes Wash_Replace_Column->End

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Overcoming Low Bioavailability of Sinigrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of sinigrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability low?

This compound is a glucosinolate, a natural compound found in cruciferous vegetables like mustard seeds, broccoli, and Brussels sprouts.[1] By itself, this compound has limited biological activity and is poorly absorbed from the intestinal mucosa.[2] Its therapeutic effects are primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC).[3] This conversion is mainly carried out by the enzyme myrosinase, which is present in the plant tissues, or by the gut microbiota.[4][5] However, myrosinase is often inactivated during cooking, and the conversion by gut microbiota can be inconsistent and inefficient, leading to the low and variable bioavailability of AITC.[4][6]

Q2: What is the primary active metabolite of this compound, and how is it formed?

The primary active metabolite of this compound is allyl isothiocyanate (AITC).[3] AITC is formed through the enzymatic hydrolysis of this compound by myrosinase.[7] When plant tissues are crushed or chewed, myrosinase comes into contact with this compound, cleaving the glucose group and leading to an unstable intermediate that rearranges to form AITC.[3] In the absence of active plant myrosinase (e.g., in cooked vegetables), this conversion can be performed by the gut microbiota, although the efficiency is variable.[4][5]

Q3: What are the main strategies to enhance the bioavailability of this compound?

The main strategies focus on protecting this compound from degradation and enhancing its absorption or promoting its conversion to AITC and subsequent absorption. These include:

  • Nanoencapsulation: Formulating this compound into nanoparticles (e.g., PLGA nanoparticles), liposomes, or phytosomes can protect it from the harsh environment of the gastrointestinal tract and improve its uptake.[8][9][10]

  • Co-administration with Myrosinase: Ensuring the presence of active myrosinase can significantly increase the conversion of this compound to AITC in the upper gastrointestinal tract, where AITC can be readily absorbed.

  • Gut Microbiota Modulation: While more complex, strategies to modulate the gut microbiome to favor bacteria with high myrosinase-like activity could potentially enhance this compound conversion.

Q4: How does nanoencapsulation improve this compound's bioavailability?

Nanoencapsulation technologies, such as liposomes and phytosomes, can improve this compound's bioavailability in several ways:

  • Protection: The nano-carrier protects this compound from premature degradation in the stomach.

  • Enhanced Permeability: The lipid nature of these carriers can facilitate the transport of this compound across the intestinal epithelial cells.

  • Controlled Release: Nanoformulations can be designed for sustained release, increasing the window for absorption.[11]

  • Improved Solubility: For hydrophobic compounds, nanoformulations can enhance solubility, but for the hydrophilic this compound, the primary benefits are protection and enhanced transport.

Troubleshooting Guides

Low Yield of Allyl Isothiocyanate (AITC) from this compound
Potential Cause Troubleshooting Steps
Inactive Myrosinase - Ensure the myrosinase source is active. If using plant extracts, use fresh, raw sources. - Avoid high temperatures during extraction and formulation, as myrosinase is heat-labile.[4]
Suboptimal pH for Enzymatic Reaction - The optimal pH for myrosinase activity is typically near neutral. Maintain the pH of your reaction buffer accordingly.[12]
Inhibition of Myrosinase Activity - Certain compounds can inhibit myrosinase. Ensure your extraction and reaction buffers are free from known inhibitors.
Inefficient Conversion by Gut Microbiota (in vivo studies) - The composition of gut microbiota varies significantly between individuals/animals, leading to inconsistent AITC production.[6] - Consider co-administering a source of active myrosinase.
AITC Instability - AITC is a volatile and reactive compound.[11] Use appropriate analytical techniques to capture and quantify it promptly after formation. - Store samples at low temperatures and protected from light.
Issues with this compound Nanoformulation
Problem Potential Cause Troubleshooting Steps
Low Encapsulation Efficiency - Poor affinity of this compound for the lipid/polymer matrix: this compound is hydrophilic, which can make encapsulation in hydrophobic carriers challenging. - Suboptimal formulation parameters: Incorrect lipid/polymer to drug ratio, solvent choice, or process parameters.- Modify the formulation to include components that can interact with this compound. - For liposomes, consider using a proliposome method which has shown reasonable encapsulation for this compound.[9] - Optimize the drug-to-carrier ratio and processing conditions (e.g., sonication time, homogenization speed).[13]
Particle Aggregation - Insufficient surface stabilization: The concentration of the stabilizer (e.g., surfactant, PEG) may be too low. - Inappropriate pH or ionic strength of the buffer: This can affect the surface charge and stability of the nanoparticles.- Increase the concentration of the stabilizing agent.[14] - Adjust the pH of the nanoparticle suspension to be away from the isoelectric point to ensure sufficient electrostatic repulsion. - Use a blocking agent like BSA or PEG to prevent non-specific interactions.[14]
Instability During Storage - Degradation of the carrier material or the encapsulated this compound. - Particle aggregation over time. - Lyophilize (freeze-dry) the nanoparticle suspension for long-term storage.[15] - Store at recommended temperatures (typically 4°C for suspensions).[14] - Ensure the formulation is protected from light and microbial contamination.

Quantitative Data Summary

Formulation Strategy Key Findings Reference
This compound Conversion to AITC The conversion efficiency of this compound to AITC from oriental mustard seed meal was approximately 19%.[16]
This compound-Phytosome Complex At a concentration of 0.14 mg/mL, the this compound-phytosome complex resulted in 100% wound healing in an in vitro model, compared to 71% for this compound alone, suggesting enhanced cellular uptake and activity.[8]
This compound Encapsulation in Liposomes An encapsulation efficiency of 62% was achieved for this compound in liposomes prepared by the proliposome method.[9]
Bioavailability of AITC Nearly 90% of orally administered AITC is absorbed, highlighting the benefit of efficient conversion of this compound to AITC prior to or in the upper GI tract.[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Proliposome Method)

This protocol is adapted from a study on this compound encapsulation in liposomes.[9]

Materials:

  • This compound

  • Soy lecithin (e.g., Phospholipon 90G)

  • Ethanol (analytical grade)

  • Deionized water

  • Magnetic stirrer with heating plate

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare a homogenous mixture of soy lecithin, ethanol, and water (1:0.8:2, w/w/w) by heating up to 60°C under continuous stirring at 800 rpm.

  • Cool the mixture to room temperature.

  • Add this compound to the homogenous mixture under continuous stirring at 800 rpm for 30 minutes to form the liposomal formulation.

  • To separate non-encapsulated this compound, centrifuge the liposome suspension. The pellet will contain the this compound-loaded liposomes.

  • The size of the liposomes can be further reduced and homogenized using a high-speed homogenizer or a probe sonicator.

Protocol 2: Preparation of this compound-Phytosome Complex

This protocol is based on a method described for preparing phytosome complexes of plant extracts.[3][17]

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • n-hexane

  • Rotary evaporator

  • Desiccator

Procedure:

  • Dissolve this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio in DCM in a round-bottom flask.

  • Reflux the mixture for 2 hours at a temperature not exceeding 60°C.

  • Evaporate the solvent using a rotary evaporator to obtain a thin film.

  • Add n-hexane to the thin film and stir to precipitate the phytosome complex.

  • Filter the precipitate and dry it under vacuum in a desiccator.

  • The resulting powder is the this compound-phytosome complex.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is used to assess the intestinal permeability of this compound and its formulations in vitro.[18][19]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound or this compound formulation

  • Analytical equipment for quantification (e.g., HPLC)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Wash the cell monolayer with pre-warmed HBSS.

  • Add the test compound (this compound or its formulation dissolved in HBSS) to the apical (donor) side of the Transwell.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, take samples from the basolateral side and replace with fresh HBSS.

  • Analyze the concentration of the compound in the collected samples using a validated analytical method like HPLC.

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Visualizations

Signaling Pathway for AITC Absorption and Metabolism

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream This compound This compound Myrosinase Myrosinase (Plant/Microbiota) This compound->Myrosinase Hydrolysis AITC_lumen Allyl Isothiocyanate (AITC) AITC_cell AITC AITC_lumen->AITC_cell Passive Diffusion Myrosinase->AITC_lumen GST Glutathione S-transferase (GST) AITC_cell->GST GSH Glutathione (GSH) GSH->GST AITC_GSH AITC-GSH Conjugate GST->AITC_GSH AITC_GSH_blood AITC-GSH & Metabolites AITC_GSH->AITC_GSH_blood Transport

Caption: AITC absorption and initial metabolism in an enterocyte.

Experimental Workflow for Developing this compound Nanoformulations

G cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Optimization prep Preparation of this compound Nanoformulation (e.g., Liposomes, Phytosomes) char Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) prep->char release In Vitro Release Study char->release caco2 Caco-2 Permeability Assay release->caco2 pk Pharmacokinetic Study (Animal Model) caco2->pk pd Pharmacodynamic Study (Efficacy) pk->pd analysis Analyze Bioavailability & Efficacy Data pd->analysis

Caption: Workflow for this compound nanoformulation development.

References

Technical Support Center: Preserving Sinigrin Integrity through Effective Myrosinase Inactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the inactivation of myrosinase to preserve sinigrin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound yield is consistently low after extraction. What are the likely causes?

Low this compound yield is a common issue often stemming from inadequate inactivation of myrosinase, the enzyme that hydrolyzes this compound. Several factors could be at play:

  • Insufficient Heat Treatment: Myrosinase can be heat-sensitive, but the temperature and duration of heat application are critical. Incomplete inactivation allows the enzyme to degrade this compound once the plant cells are disrupted during extraction. For instance, myrosinase in broccoli requires heating at 60°C for at least 3 minutes to lose over 90% of its activity, while myrosinase from cabbage may need 30 minutes at 70°C for similar inactivation.[1]

  • Suboptimal Solvent Conditions: The choice of extraction solvent and its temperature are crucial. Cold methanol extraction has been shown to be effective in preserving glucosinolate content by minimizing degradation that can occur at elevated temperatures.[2]

  • Sample Handling: The way samples are handled before and during extraction can impact myrosinase activity. Freeze-thaw cycles can damage plant cells, leading to the release of myrosinase and subsequent this compound degradation.[3]

  • Presence of Activators: Certain factors like ascorbic acid can activate myrosinase, while ferrous and ferric ions can enhance its degradation of this compound.[4][5]

Troubleshooting Steps:

  • Optimize Heat Inactivation: Review your heating protocol. Ensure the core temperature of your sample reaches the target for the required duration. Refer to the data tables below for recommended starting points.

  • Evaluate Extraction Solvent: Consider switching to a cold 80% methanol extraction method, which has been demonstrated to effectively inactivate myrosinase and preserve glucosinolates.[2]

  • Standardize Sample Preparation: Minimize freeze-thaw cycles. If possible, process fresh material immediately or flash-freeze samples in liquid nitrogen and store them at -80°C until extraction.

  • Control for Cofactors: Be mindful of the chemical environment. If possible, chelate or otherwise control for the presence of iron ions that may accelerate this compound degradation.[4]

Q2: I'm observing a significant loss of this compound even after heat treatment. Why is this happening?

While heat is effective for myrosinase inactivation, it can also directly lead to the thermal degradation of this compound, especially at elevated temperatures.[1] This degradation can result in the formation of nitriles and isothiocyanates.[6]

Troubleshooting Steps:

  • Lower the Temperature, Increase Duration: Instead of high-temperature, short-time treatments, explore lower temperatures for a longer duration. This can be sufficient to inactivate the enzyme while minimizing thermal degradation of this compound.

  • Consider Microwave Inactivation: Microwave treatment can offer rapid and uniform heating, potentially inactivating myrosinase quickly before significant thermal degradation of this compound occurs.[7][8] However, the power and duration must be carefully controlled.

  • Analyze for Degradation Products: To confirm thermal degradation, analyze your extracts for the presence of allyl isothiocyanate (AITC) and other breakdown products.

Q3: Can I use solvents other than methanol for myrosinase inactivation?

Yes, other solvents can be used. Boiling 50% (v/v) aqueous acetonitrile has been shown to be an effective extraction solvent for this compound.[9] Additionally, the ISO9167:2019 method for glucosinolate determination has replaced aqueous methanol with aqueous ethanol (50/50, v/v) to reduce toxicity.[10] However, it's important to validate the effectiveness of any new solvent system for your specific plant material.

Data Presentation: Myrosinase Inactivation & this compound Stability

Table 1: Thermal Inactivation of Myrosinase in Various Brassica Species

Brassica SpeciesTemperature (°C)TimeResidual Myrosinase Activity (%)Reference
Broccoli603 min<10
Red Cabbage7030 min<10[1]
White Cabbage7030 min<10[1]
Green Cabbage401 hour~60[5]
Green Cabbage451 hour~30[5]
Stir-fried Cabbage65-70 (core)-up to 65
Steamed Cabbage75-80 (core)->90 loss[11]
Microwaved Cabbage88-95 (core)->90 loss[11]

Table 2: Effect of Different Extraction Methods on this compound Yield

Extraction MethodSolventTemperatureRelative this compound YieldReference
Boiling WaterWaterBoilingBaseline[9]
Boiling Acetonitrile50% (v/v) AcetonitrileBoiling~115% (compared to water)[9]
Boiling Methanol100% MethanolBoilingLower than boiling water[9]
Hot Methanol70% (v/v) Methanol70°CLower than boiling water[9]
Cold Methanol80% MethanolColdEffective preservation[2]

Experimental Protocols

Protocol 1: Heat Inactivation of Myrosinase in Plant Tissue
  • Sample Preparation: Homogenize fresh or frozen plant material to a fine powder. If frozen, perform this step in the presence of liquid nitrogen to prevent thawing.

  • Heating:

    • Water Bath Method: Suspend the powdered sample in a pre-heated buffer (e.g., phosphate buffer, pH 7.0) in a sealed tube. Place the tube in a water bath set to the desired temperature (e.g., 70°C) for the specified duration (e.g., 10-30 minutes).

    • Steaming: Place the sample in a steamer and treat for the desired time. Monitor the core temperature of the sample to ensure it reaches the target.

  • Cooling: Immediately after heating, cool the sample on ice to halt any further chemical reactions.

  • Extraction: Proceed with your standard this compound extraction protocol.

Protocol 2: Cold Solvent Inactivation and Extraction of this compound
  • Sample Preparation: Crush cold-stored plant material to a powder using a mortar and pestle in the presence of liquid nitrogen.

  • Extraction:

    • Add the powdered sample to cold 80% methanol (e.g., -20°C). The solvent-to-sample ratio should be sufficient to ensure complete immersion and extraction (e.g., 10:1 v/w).

    • Vortex or shake the mixture vigorously for 1-2 minutes.

  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C or -20°C) for a specified period (e.g., 1-2 hours or overnight) with occasional agitation.

  • Centrifugation: Centrifuge the mixture to pellet the plant debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Analysis: The supernatant can then be directly analyzed by HPLC or further purified if necessary.

Visualizations

Sinigrin_Hydrolysis cluster_plant_cell Plant Cell Disruption cluster_hydrolysis Enzymatic Hydrolysis This compound This compound Myrosinase Myrosinase This compound->Myrosinase Substrate AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Catalyzes Glucose Glucose Myrosinase->Glucose Sulfate Sulfate Myrosinase->Sulfate

Caption: Enzymatic hydrolysis of this compound by myrosinase.

Myrosinase_Inactivation_Workflow cluster_start Starting Material cluster_inactivation Myrosinase Inactivation Methods cluster_extraction Extraction & Analysis PlantMaterial Fresh/Frozen Plant Material Thermal Thermal Inactivation (Heat/Microwave) PlantMaterial->Thermal Solvent Solvent Inactivation (Cold Methanol) PlantMaterial->Solvent Extraction This compound Extraction Thermal->Extraction Solvent->Extraction Analysis HPLC Analysis Extraction->Analysis

References

troubleshooting peak tailing in sinigrin HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of sinigrin, with a specific focus on resolving peak tailing to ensure accurate quantification and data integrity.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is peak tailing and why is it a concern in my this compound analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing occurs when the back half of the peak is broader than the front half, creating a trailing edge.[2] This is problematic because it can decrease the resolution between closely eluting peaks, reduce sensitivity, and compromise the accuracy and precision of quantification, as data systems may struggle to correctly identify the start and end of the peak.[3][4] The degree of tailing is often measured by the tailing factor (T) or asymmetry factor (As), with a value of 1 indicating perfect symmetry.

Q2: What are the most common causes of peak tailing specifically for a polar compound like this compound?

A2: For polar analytes like this compound, peak tailing in reversed-phase HPLC is frequently caused by secondary chemical interactions with the stationary phase.[2] The most common cause is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based column packing.[5][6] Other potential causes include mobile phase pH being too close to the analyte's pKa, column contamination or degradation, and issues with the HPLC system itself (extra-column effects).[7][8]

Q3: My this compound peak is tailing, but other peaks in the chromatogram look symmetrical. What should I investigate first?

A3: If only the this compound peak (or other specific polar analyte peaks) is tailing, the issue is likely chemical in nature and related to how this compound interacts with the stationary phase.[9]

  • Secondary Silanol Interactions: This is the most probable cause.[6] this compound can interact with ionized silanol groups on the column packing, leading to a secondary retention mechanism that causes tailing.[5]

  • Mobile Phase pH: The pH of your mobile phase may be promoting unwanted interactions. For acidic compounds, a low-pH mobile phase is often preferred to keep the analyte in a single, ion-suppressed form and to protonate the silanol groups, minimizing interactions.[10][11] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion.[8]

  • Co-eluting Impurity: It is possible that a small, unresolved peak is eluting on the tail of your main this compound peak.[12] To check for this, you can try changing the detection wavelength or using a higher efficiency column (e.g., one with smaller particles or a longer length) to improve resolution.[5]

Q4: All the peaks in my chromatogram are tailing. What does this suggest?

A4: When all peaks exhibit tailing, the problem is more likely physical or related to the overall system rather than a specific chemical interaction.[9]

  • Column Void or Damage: A void at the column inlet or a collapsed packing bed can disrupt the flow path, causing band broadening and tailing for all compounds.[4][13] This can be caused by sudden pressure shocks or operating outside the column's recommended pH range.[11][13] A partially blocked inlet frit is also a common culprit.[14]

  • Extra-Column Volume: Excessive dead volume in the system can lead to peak broadening and tailing.[15] This can be caused by using tubing with a large internal diameter or excessive length, or from poorly made connections between the injector, column, and detector.[7][13]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[3][9] Whenever possible, dissolve your sample in the initial mobile phase.

Q5: How can I optimize my mobile phase to reduce this compound peak tailing?

A5: Mobile phase optimization is a critical step for improving the peak shape of polar or ionizable compounds.

  • Adjust pH: Lowering the mobile phase pH (typically to ≤ 3) is a highly effective strategy.[6] This protonates the acidic silanol groups on the stationary phase, reducing their ability to interact with the analyte.[5][11] Ensure your column is stable at low pH.[11]

  • Use a Buffer: An inadequately buffered mobile phase can lead to pH shifts and poor peak shape. Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH and at a sufficient concentration (e.g., >20 mM for LC-UV) to provide adequate buffering capacity.[11] For LC-MS, buffer concentrations are typically kept below 10 mM.[11]

  • Add Modifiers: Historically, amine modifiers like triethylamine (TEA) were added to the mobile phase to mask active silanol sites and reduce tailing for basic compounds.[6] However, modern, high-purity Type B silica columns often minimize the need for such additives.[6]

Data Summary: Optimizing HPLC Parameters for this compound

The following table summarizes key HPLC parameters and their impact on peak tailing for this compound analysis.

ParameterPotential Cause of TailingRecommended Solution & Target Values
Mobile Phase pH Mobile phase pH is too high, leading to ionized silanol groups (SiO-) that interact with this compound.[5] The pH may also be too close to the analyte's pKa.[8]Lower the mobile phase pH to protonate silanols. Target: pH 2.5 - 3.0 .[11][13] Use a column rated for low pH operation.
Buffer Concentration Inadequate buffering capacity allows for pH variations on the column, leading to inconsistent interactions and peak shape.Use an appropriate buffer at a sufficient concentration. Target: >20 mM for UV detection; <10 mM for MS detection.[11][13]
Column Chemistry Use of older, Type A silica columns with a high concentration of acidic, active silanol groups.[6]Select a modern, high-purity, end-capped Type B silica or hybrid-silica column with low silanol activity.[6][7]
Sample Solvent Sample is dissolved in a solvent significantly stronger (i.e., higher percentage of organic solvent) than the mobile phase.[2][3]Dissolve the sample in the initial mobile phase composition whenever possible. If not feasible, reduce the strength of the sample solvent.[3]
Sample Mass Column is overloaded by injecting too high a concentration or volume of the sample.[2]Reduce the mass of sample injected by either lowering the concentration or the injection volume.[3]
System Connections Extra-column dead volume from poorly fitted connections or tubing that is too long or has too wide an internal diameter.[7][13]Use narrow-bore (e.g., 0.005") tubing and ensure all fittings are properly seated to minimize dead volume.[7]

Visual Troubleshooting Guides

The following diagrams illustrate the troubleshooting workflow and the chemical interactions responsible for peak tailing.

Troubleshooting_Workflow start Observe this compound Peak Tailing q1 Are all peaks tailing? start->q1 check_physical Suspect Physical or System Issue q1->check_physical  Yes check_chemical Suspect Chemical Interaction Issue q1->check_chemical  No check_void Check for Column Void or Blocked Frit check_physical->check_void check_ecv Check for Extra-Column Volume (ECV) check_physical->check_ecv check_solvent Check Sample Solvent Strength check_physical->check_solvent solution_physical Reverse/Flush or Replace Column Optimize Tubing/Connections Inject in Mobile Phase check_void->solution_physical check_ecv->solution_physical check_solvent->solution_physical check_silanol Secondary Silanol Interactions check_chemical->check_silanol check_ph Mobile Phase pH (too high or near pKa) check_chemical->check_ph check_coelution Possible Co-elution check_chemical->check_coelution solution_chemical Lower Mobile Phase pH (e.g., < 3) Increase Buffer Strength Use High-Purity/End-Capped Column check_silanol->solution_chemical check_ph->solution_chemical check_coelution->solution_chemical Silanol_Interaction cluster_high_ph Scenario 1: Neutral/High pH cluster_low_ph Scenario 2: Low pH (<3) sinigrin1 This compound silanol1 Si-O⁻ sinigrin1->silanol1 Strong Interaction (Secondary Retention) surface1 Silica Surface silanol1->surface1 peak1 Tailing Peak peak2 Symmetrical Peak sinigrin2 This compound silanol2 Si-OH surface2 Silica Surface silanol2->surface2

References

Technical Support Center: Optimizing Sinigrin-Based Biofumigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of sinigrin-based biofumigation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-based biofumigation?

A1: this compound-based biofumigation is a pest and pathogen management technique that utilizes the natural defense mechanism of Brassicaceae plants.[1][2] When plant tissues containing the glucosinolate this compound are damaged, the enzyme myrosinase is released.[1][3] Myrosinase hydrolyzes this compound to produce allyl isothiocyanate (AITC), a volatile and biocidal compound responsible for the biofumigant effect.[1][4][5] This process is often referred to as the "mustard oil bomb".[1]

Q2: Which plant species are rich in this compound?

A2: Plant species known for high concentrations of this compound and their potent biofumigant properties include Brassica juncea (brown mustard), Brassica nigra (black mustard), and Brassica carinata (Ethiopian mustard).[6][7][8][9] These species are often selected for biofumigation due to their efficient production of allyl isothiocyanate (AITC).[8]

Q3: What is the mechanism of action of this compound-based biofumigation?

A3: The mechanism involves the enzymatic hydrolysis of this compound. In intact plant cells, this compound and myrosinase are stored in separate compartments.[3][10] Upon tissue disruption (e.g., chopping, macerating), myrosinase comes into contact with this compound, catalyzing the removal of a glucose group.[1][11] The resulting unstable aglycone rearranges to form the toxic allyl isothiocyanate (AITC).[3][11]

Q4: What factors influence the efficacy of biofumigation?

A4: The effectiveness of this compound-based biofumigation is influenced by several factors, including:

  • Plant species and cultivar: Different species and cultivars have varying levels of this compound.[5][12]

  • Plant growth stage: Glucosinolate concentrations are often highest at the flowering stage.[5][13]

  • Biomass incorporation: Thorough maceration of the plant material is crucial for the efficient release of AITC.[14][15]

  • Soil conditions: Soil moisture, temperature, and organic matter content can affect the enzymatic reaction and the volatility of AITC.[13][16][17]

  • Timing of incorporation: Rapid incorporation into the soil after chopping minimizes the loss of volatile AITC.[7][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low AITC yield despite high this compound content. 1. Incomplete tissue maceration. 2. Suboptimal soil moisture. 3. Unfavorable soil temperature. 4. Inefficient myrosinase activity.1. Ensure thorough chopping and mixing of the plant biomass into the soil.[14][15] 2. Irrigate the soil before or immediately after incorporation to facilitate the hydrolysis reaction.[13] 3. Incorporate biomass when soil temperatures are moderate, as very low temperatures can reduce enzymatic activity.[16] 4. Consider the addition of exogenous myrosinase if the plant's endogenous enzyme activity is suspected to be low.
Inconsistent pest/pathogen control in field trials. 1. Uneven distribution of biomass. 2. Loss of volatile AITC to the atmosphere. 3. High soil organic matter. 4. Unsuitable soil pH.1. Ensure uniform incorporation of the biofumigant crop. 2. Seal the soil surface with a roller or a temporary plastic mulch after incorporation to trap the volatile AITC.[7] 3. Be aware that high organic matter can increase the sorption of AITC, reducing its availability.[17] 4. While myrosinase is active over a range of pH, extreme soil pH may affect the reaction. Optimal degradation of this compound has been observed at varying pH levels, with some studies suggesting optimal conditions around pH 5.8-8.[14]
Negative impact on beneficial soil organisms. The biocidal AITC is non-selective and can harm beneficial soil fauna and microflora.[18]1. Evaluate the trade-offs between pest control and the impact on beneficials. 2. Consider targeted application methods or lower biomass incorporation rates. 3. Allow for a sufficient time interval between biofumigation and the planting of the next crop to permit the recovery of beneficial populations.
Difficulty in quantifying this compound and AITC. 1. Degradation of this compound by myrosinase during sample preparation. 2. Volatility of AITC leading to losses during extraction. 3. Inappropriate analytical method.1. Inactivate myrosinase by boiling or autoclaving the samples before extraction.[19] 2. Use appropriate extraction solvents (e.g., dichloromethane for AITC) and handle samples in sealed containers.[20] 3. Utilize validated methods such as HPLC for this compound and GC-MS for AITC quantification.[19][20][21]

Data Presentation

Table 1: this compound Content in Selected Brassica Species

Species Cultivar Plant Part This compound Concentration (µmol/g dry weight)
Brassica junceaNot specifiedAboveground biomass0.1 - 26.5[9]
Brassica carinataNot specifiedAboveground biomass10 - 20[9]
Brassica juncea'Nuttongii'Leaves~27.47 (AITC concentration)[5]
Brassica oleracea'Winspit'LeavesHigh relative abundance

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Effective Concentrations of Isothiocyanates (ITCs) for Pest and Pathogen Control

Isothiocyanate Target Organism Effective Concentration
Allyl isothiocyanate (from this compound)Verticillium dahliae<150 µmol/g soil[6]
Methyl isothiocyanateGeneral soil sterilization517 - 1294 µmol/g soil[6][9]
Benzyl isothiocyanateFolsomia fimetaria<1 µmol/g soil[6]
Methyl isothiocyanateOtiorhynchus sulcatus larvae<182 µmol/g soil[6]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Harvest plant material and immediately freeze-dry to prevent enzymatic degradation.

    • Grind the dried tissue to a fine powder.

    • To inactivate myrosinase, boil a known weight of the powder in water for 5-10 minutes.[19]

  • Extraction:

    • Extract the this compound from the heat-treated sample with a suitable solvent, such as 70% methanol.

    • Centrifuge the mixture and collect the supernatant.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.[19][21]

    • A common mobile phase consists of an ion-pair reagent like tetrabutylammonium in water and acetonitrile.[19][21]

    • Set the detector to a wavelength of 229 nm for desulfoglucosinolates.[20]

    • Quantify this compound by comparing the peak area to a standard curve prepared with a known concentration of pure this compound.[21]

Protocol 2: Quantification of Allyl Isothiocyanate (AITC) by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation and Extraction:

    • Incorporate a known amount of fresh, macerated plant material into a sealed container with a defined volume of soil at a specific moisture content.

    • After a set incubation period, extract the volatile AITC from the headspace or by solvent extraction (e.g., with dichloromethane).[20]

  • GC-MS Analysis:

    • Inject the extract into a GC-MS system equipped with a suitable capillary column (e.g., VF-5ms).[22]

    • Program the oven temperature to separate the volatile compounds. A typical program might start at 50°C and ramp up to 300°C.[22]

    • The mass spectrometer will identify AITC based on its specific mass spectrum.

    • Quantify AITC using an internal standard and a calibration curve.[22]

Visualizations

Sinigrin_Hydrolysis cluster_reaction Tissue Disruption This compound This compound (Glucosinolate) Hydrolysis Hydrolysis This compound->Hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->Hydrolysis Aglycone Unstable Aglycone Hydrolysis->Aglycone Glucose Glucose Hydrolysis->Glucose Rearrangement Spontaneous Rearrangement Aglycone->Rearrangement AITC Allyl Isothiocyanate (AITC) Rearrangement->AITC caption This compound-Myrosinase Reaction Pathway

Caption: this compound-Myrosinase Reaction Pathway

Biofumigation_Workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Application cluster_evaluation Phase 3: Evaluation A Select High-Sinigrin Brassica Species B Cultivate to Optimal Biomass/Growth Stage A->B C Macerate Plant Material B->C D Incorporate Biomass into Soil C->D E Seal Soil Surface (Optional) D->E F Incubation Period E->F G Measure AITC Levels (Optional) F->G H Assess Pest/Pathogen Viability F->H caption Experimental Workflow for Biofumigation

Caption: Experimental Workflow for Biofumigation

Troubleshooting_Logic Start Low Biofumigation Efficacy Q1 Was AITC yield low? Start->Q1 A1_Yes Check Maceration, Soil Moisture & Temp Q1->A1_Yes Yes Q2 Was pest control poor despite good AITC yield? Q1->Q2 No End Efficacy Improved A1_Yes->End A2_Yes Check Biomass Distribution, Soil Sealing & Soil Type Q2->A2_Yes Yes Q2->End No (Other factors) A2_Yes->End caption Troubleshooting Logic for Biofumigation

References

Technical Support Center: Optimizing pH for Sinigrin Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for experiments involving sinigrin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in an aqueous solution?

A1: Pure this compound is relatively stable in buffered aqueous solutions within a pH range of 5.0 to 7.0.[1] Its stability decreases in more alkaline conditions, such as at pH 9.0.[1] For prolonged storage of this compound solutions, it is advisable to maintain a slightly acidic to neutral pH and store at low temperatures to minimize degradation.

Q2: How does pH affect the activity of myrosinase, the enzyme that hydrolyzes this compound?

A2: The optimal pH for myrosinase activity is highly dependent on the source of the enzyme. Plant-derived myrosinases generally exhibit optimal activity in a range from slightly acidic to neutral pH. For instance, myrosinase from Brassica napus has an optimal pH range of 4 to 7.[2] In contrast, myrosinase from watercress shows slightly higher activity at pH 7 and 9.[2] Some studies have reported that broccoli myrosinase has maximum specific activity at a more acidic pH of 3.0.[3] Myrosinase from non-plant sources, such as the aphid Brevicoryne brassicae, has a distinct acidic pH optimum of 4.0.[4] It is crucial to determine the optimal pH for the specific myrosinase being used in your experiments.

Q3: What are the different products of this compound hydrolysis by myrosinase, and how does pH influence their formation?

A3: The enzymatic hydrolysis of this compound by myrosinase yields different products depending on the reaction pH. At a neutral pH, the primary product is allyl isothiocyanate (AITC), which is often the compound of interest for its biological activities.[3] However, under acidic conditions, the formation of nitriles and thiocyanates is favored.[3] This pH-dependent product formation is a critical consideration when designing experiments to study the biological effects of this compound's hydrolysis products.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no this compound degradation Suboptimal pH for myrosinase activity: The pH of your reaction buffer may be outside the optimal range for your specific myrosinase.1. Review the literature to find the optimal pH for myrosinase from your source organism. 2. Perform a pH optimization experiment by testing a range of buffer pH values (e.g., from pH 3 to 9). 3. Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the reaction.
Inactive myrosinase: The enzyme may have been denatured due to improper storage or handling.1. Aliquot your myrosinase stock and store it at the recommended temperature (typically -20°C or -80°C). 2. Avoid repeated freeze-thaw cycles. 3. Include a positive control with a known active myrosinase to verify your assay conditions.
Inconsistent results between experiments pH drift: The pH of the reaction mixture may be changing over time, especially if the reaction produces or consumes protons.1. Use a buffer with a pKa close to the desired reaction pH. 2. Increase the buffer concentration to improve its buffering capacity. 3. Monitor the pH of the reaction mixture at the beginning and end of the experiment.
Variable this compound stability: If experiments are conducted over a long period, this compound may be degrading in your stock solution.1. Prepare fresh this compound stock solutions for each set of experiments. 2. Store this compound stock solutions at a stable, slightly acidic to neutral pH (5.0-7.0) and at low temperatures.
Unexpected hydrolysis products (e.g., nitriles instead of isothiocyanates) Incorrect reaction pH: The pH of your reaction is likely too acidic, favoring nitrile formation.1. Adjust the pH of your reaction buffer to neutral (around pH 7.0) to promote the formation of allyl isothiocyanate. 2. Verify the final pH of your complete reaction mixture.

Data Presentation: pH Optima for Myrosinase Activity

Source of Myrosinase Optimal pH Range Reference
Brassica napus4.0 - 7.0[2]
Watercress (Nasturtium officinale)7.0 - 9.0[2]
Broccoli (Brassica oleracea var. italica)3.0[3]
Aphid (Brevicoryne brassicae)4.0[4]
Pseudomonas oleovorans SuMy075.0 - 7.0[5]
Sinapis alba (White Mustard)Alkaline pH[6]

Experimental Protocols

Protocol 1: Determining the Optimal pH for Myrosinase Activity

This protocol outlines a method to determine the optimal pH for a given myrosinase enzyme by measuring the rate of this compound degradation.

Materials:

  • This compound standard

  • Purified or crude myrosinase extract

  • A series of buffers with different pH values (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M Tris buffer for pH 8-9)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in deionized water to prepare a stock solution (e.g., 10 mM).

  • Set up Reactions: In microcentrifuge tubes, prepare reaction mixtures for each pH to be tested. For each pH:

    • Add 800 µL of the appropriate buffer.

    • Add 100 µL of the this compound stock solution (final concentration will be 1 mM).

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction: Add 100 µL of the myrosinase solution to each tube to start the reaction. The final volume will be 1 mL.

  • Incubate and Take Time Points: Incubate the reactions at the set temperature. At specific time points (e.g., 0, 5, 10, 15, and 30 minutes), take an aliquot (e.g., 100 µL) from each reaction tube and immediately stop the reaction by adding it to a tube containing a quenching agent (e.g., 100 µL of 1 M HCl or by boiling for 5 minutes).

  • Analyze by HPLC:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by HPLC to quantify the remaining this compound. A typical method would use a C18 column with a mobile phase of water and acetonitrile and detection at 227 nm.[7][8][9]

  • Calculate Myrosinase Activity: For each pH, determine the initial rate of this compound degradation. Plot the myrosinase activity against the pH to identify the optimal pH.

Protocol 2: Analysis of this compound Hydrolysis Products by pH

This protocol describes how to analyze the different hydrolysis products of this compound at acidic and neutral pH.

Materials:

  • This compound

  • Myrosinase

  • 0.1 M Citrate buffer (pH 4.0)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Dichloromethane (DCM)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Standards for allyl isothiocyanate and allyl nitrile

Procedure:

  • Set up Hydrolysis Reactions:

    • Acidic Condition: In a glass vial, dissolve this compound in 0.1 M citrate buffer (pH 4.0) to a final concentration of 1 mM. Add myrosinase.

    • Neutral Condition: In a separate glass vial, dissolve this compound in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 1 mM. Add myrosinase.

  • Incubate: Allow the reactions to proceed at room temperature for a set period (e.g., 1 hour).

  • Extract Hydrolysis Products:

    • To each vial, add an equal volume of dichloromethane (DCM).

    • Vortex vigorously for 1 minute to extract the hydrolysis products into the organic phase.

    • Centrifuge briefly to separate the phases.

  • Analyze by GC-MS:

    • Carefully collect the lower DCM layer from each sample.

    • Inject the DCM extract into the GC-MS system.

    • Identify the products by comparing their mass spectra and retention times to those of the allyl isothiocyanate and allyl nitrile standards.

  • Quantify Products: Quantify the relative amounts of each product formed at the different pH values.

Visualizations

Sinigrin_Hydrolysis_Pathway cluster_conditions This compound This compound Myrosinase Myrosinase This compound->Myrosinase Aglucone Unstable Aglucone Myrosinase->Aglucone Hydrolysis AITC Allyl Isothiocyanate Aglucone->AITC Nitrile Allyl Nitrile Aglucone->Nitrile pH_Neutral Neutral pH pH_Acidic Acidic pH Experimental_Workflow_pH_Optimum cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution setup_rxn Set up Reactions at each pH prep_this compound->setup_rxn prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_rxn prep_enzyme Prepare Myrosinase Solution initiate_rxn Initiate with Myrosinase prep_enzyme->initiate_rxn setup_rxn->initiate_rxn incubate Incubate and Take Time Points initiate_rxn->incubate quench Quench Reaction incubate->quench hplc HPLC Analysis of this compound quench->hplc calculate Calculate Reaction Rates hplc->calculate plot Plot Activity vs. pH calculate->plot

References

Technical Support Center: Enhancing Allyl Isothiocyanate (AITC) Release from Sinigrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic release of allyl isothiocyanate (AITC) from its precursor, sinigrin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for AITC production from this compound?

A1: Allyl isothiocyanate (AITC) is produced from the enzymatic hydrolysis of this compound, a glucosinolate found in plants of the Brassicaceae family (e.g., mustard, horseradish).[1][2] The reaction is catalyzed by the enzyme myrosinase (EC 3.2.1.147), which is physically separated from this compound in intact plant tissue.[3][4] Upon tissue disruption (e.g., grinding, chewing), myrosinase comes into contact with this compound and water, catalyzing the cleavage of the thioglucosidic bond to release glucose and an unstable intermediate, which then rearranges to form AITC.[2][4][5]

Q2: What are the key factors influencing the yield of AITC?

A2: The primary factors that affect the myrosinase-catalyzed hydrolysis of this compound and, consequently, the AITC yield are pH, temperature, water availability, and the presence of cofactors or inhibitors.[6][7] The physical state of the plant material, such as particle size, also plays a significant role.[8]

Q3: What is the optimal pH for myrosinase activity?

A3: The optimal pH for myrosinase activity can vary depending on the plant source. Generally, a neutral to slightly acidic pH is preferred for maximizing AITC production. For myrosinase from black mustard (Brassica nigra), the optimal pH is around 7.0.[6] At acidic pH values (typically below 5.0), the reaction pathway can shift, leading to the formation of undesirable byproducts like allyl cyanide (nitrile) and elemental sulfur instead of AITC.[9][10][11]

Q4: How does temperature affect the enzymatic reaction?

A4: Myrosinase activity is temperature-dependent. For black mustard, the optimal temperature has been reported to be around 55°C.[6] However, different studies report optimal temperatures ranging from 30°C to 55°C for myrosinases from various cruciferous vegetables.[12] It is crucial to avoid excessively high temperatures, as this can lead to the thermal degradation and inactivation of the myrosinase enzyme.[13]

Q5: What is the role of ascorbic acid (Vitamin C) in this reaction?

A5: Ascorbic acid acts as a coenzyme or activator for plant myrosinases, significantly increasing the rate of this compound hydrolysis.[5][9] Its presence can enhance the velocity of the reaction, especially at neutral pH.[9] Studies have shown that low concentrations of ascorbic acid can increase the production of isothiocyanates.[14]

Q6: Can other compounds inhibit myrosinase activity?

A6: Yes, certain compounds can inhibit myrosinase. For instance, hydroquinone has been identified as a potent inhibitor of myrosinase activity.[15] At a 5% concentration, hydroquinone can completely inhibit the hydrolysis of glucosinolates.[15] Additionally, at very high concentrations, some reaction products or other compounds present in crude extracts may exert feedback inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at AITC production.

Problem Potential Cause(s) Recommended Solution(s)
Low or No AITC Yield 1. Inactive Myrosinase: The enzyme may have been denatured by improper storage or excessive heat during extraction. 2. Suboptimal pH: The reaction buffer pH may be too acidic (pH < 5.0), favoring nitrile formation.[9][10] 3. Insufficient Water: Water is a necessary substrate for the hydrolysis reaction. 4. Presence of Inhibitors: The plant extract or reaction mixture may contain natural inhibitors.[15]1. Enzyme Activity Check: Use a fresh enzyme preparation or test the activity of your current stock with a standard this compound solution. Ensure proper storage at 4°C for short-term or -20°C/-80°C for long-term. 2. pH Optimization: Adjust the reaction buffer to a pH between 6.5 and 7.5. Use a buffered solution to maintain pH stability.[1][6] 3. Ensure Adequate Hydration: Perform the reaction in an aqueous buffer. If using mustard seed powder, ensure sufficient relative humidity or direct addition of water.[8] 4. Purify Enzyme: Partially purify the myrosinase extract to remove potential inhibitors using methods like ammonium sulfate precipitation or dialysis.[16][17]
Inconsistent/Irreproducible Results 1. Variable Enzyme Concentration: Inconsistent amounts of enzyme are being used across experiments. 2. Temperature Fluctuations: The reaction temperature is not being precisely controlled. 3. Inhomogeneous Sample: If using plant material, variations in this compound/myrosinase content within the tissue.1. Quantify Protein: Determine the protein concentration of your enzyme extract (e.g., using a Bradford assay) and use a consistent amount for each reaction. 2. Use a Water Bath: Maintain a constant and uniform temperature using a temperature-controlled water bath or incubator. 3. Homogenize Material: Thoroughly grind and mix the source plant material (e.g., mustard seeds) to ensure a homogenous powder before weighing.
Detection of Allyl Cyanide Instead of AITC Acidic Reaction Conditions: The pH of the reaction medium is below 5.0, which promotes the rearrangement of the aglycone intermediate to form nitriles instead of isothiocyanates.[9][11]Verify and Adjust pH: Immediately check the pH of your buffer and reaction mixture. Adjust to a neutral pH (6.5-7.5) to favor the production of AITC.[1]
Rapid Loss of AITC After Production AITC Volatility and Instability: AITC is a volatile compound and can be unstable in aqueous media, especially at higher pH (e.g., 9.0).[1][12]1. Immediate Extraction/Analysis: As soon as the reaction is complete, immediately extract the AITC into an organic solvent (e.g., dichloromethane, n-hexane) or proceed with headspace analysis.[7] 2. Controlled Temperature: Keep samples cool after the reaction to reduce volatility.

Data Presentation: Optimizing Reaction Conditions

Table 1: Influence of pH and Temperature on Myrosinase Activity

Plant/Enzyme SourceOptimal pHOptimal Temperature (°C)Reference(s)
Black Mustard (Brassica nigra)7.055[6]
Broccoli (Brassica oleracea var. italica)3.0 (for activity), Neutral for ITC formation30 - 37[10][12][18]
Shewanella baltica (Bacterial)8.050[19]
General Range (Various Brassica spp.)5.0 - 7.037 - 50[1][12][18]

Table 2: Effect of Common Additives on this compound Hydrolysis

AdditiveEffect on AITC ProductionTypical Concentration RangeReference(s)
L-Ascorbic Acid Enhancer / Coenzyme0.06 M - 1 mM[9][14][17]
Ferrous Ions (Fe²⁺) Enhancer at low concentrations; Inhibitor at high concentrationsEnhancing up to 0.06 M[14]
Hydroquinone Inhibitor0.01% - 5%[15]

Visualizations: Pathways and Workflows

SinigrinHydrolysis cluster_start Inputs cluster_reaction Reaction cluster_products Products This compound This compound Aglycone Unstable Aglycone Intermediate This compound->Aglycone Myrosinase Myrosinase Myrosinase->Aglycone Catalyzes Water H₂O Water->Aglycone AITC Allyl Isothiocyanate (AITC) Aglycone->AITC Neutral pH (pH 6-8) Nitrile Allyl Cyanide (Nitrile) Aglycone->Nitrile Acidic pH (pH < 5) Glucose Glucose Aglycone->Glucose Sulfate Sulfate Aglycone->Sulfate

Caption: Enzymatic hydrolysis of this compound by myrosinase.

ExperimentalWorkflow cluster_extraction Step 1: Enzyme Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_analysis Step 3: AITC Analysis Start Source Material (e.g., Mustard Seeds) Grind Grind into Powder Start->Grind Extract Extract in Buffer (e.g., Phosphate Buffer) Grind->Extract Centrifuge Centrifuge to Remove Solids Extract->Centrifuge Supernatant Collect Supernatant (Crude Myrosinase Extract) Centrifuge->Supernatant AddEnzyme Add Myrosinase Extract Supernatant->AddEnzyme Prepare Prepare Reaction Mix: Buffer, this compound, Cofactors Prepare->AddEnzyme Incubate Incubate at Optimal Temperature & pH AddEnzyme->Incubate Stop Stop Reaction (e.g., Heat or Solvent) Incubate->Stop ExtractAITC Extract AITC (e.g., with Dichloromethane) Stop->ExtractAITC Quantify Quantify AITC (GC-MS, HPLC, etc.) ExtractAITC->Quantify Result Report AITC Yield Quantify->Result

Caption: General experimental workflow for AITC production and analysis.

TroubleshootingTree Start Problem: Low AITC Yield CheckpH Is pH between 6.0-8.0? Start->CheckpH CheckTemp Is Temperature Optimal? (e.g., 37-55°C) CheckpH->CheckTemp Yes Sol_pH Solution: Adjust buffer to neutral pH. CheckpH->Sol_pH No CheckEnzyme Is Enzyme Active? CheckTemp->CheckEnzyme Yes Sol_Temp Solution: Use a water bath to control temp. CheckTemp->Sol_Temp No CheckCofactor Is Ascorbic Acid Present? CheckEnzyme->CheckCofactor Yes Sol_Enzyme Solution: Use fresh enzyme prep or purify extract. CheckEnzyme->Sol_Enzyme No Sol_Cofactor Solution: Add ascorbic acid (e.g., 1 mM). CheckCofactor->Sol_Cofactor No End Yield Should Improve CheckCofactor->End Yes Sol_pH->CheckpH Sol_Temp->CheckTemp Sol_Enzyme->CheckEnzyme Sol_Cofactor->CheckCofactor

Caption: Troubleshooting decision tree for low AITC yield.

Experimental Protocols

Protocol 1: Crude Myrosinase Extraction from Mustard Seeds

Objective: To prepare a crude but active myrosinase extract from mustard seeds.

Materials:

  • Black or oriental mustard seeds (Brassica nigra or B. juncea)

  • Sodium phosphate buffer (20 mM, pH 6.5)

  • Mortar and pestle or coffee grinder

  • Cheesecloth (4 layers)

  • Refrigerated centrifuge and tubes

  • Ice bucket

Methodology:

  • Weigh 10 g of mustard seeds and grind them into a fine powder using a pre-chilled mortar and pestle or a coffee grinder. Perform this step quickly to minimize heat generation.

  • Transfer the powder to a beaker on ice and add 30 mL of cold sodium phosphate buffer (1:3 w/v).[16]

  • Stir the mixture gently on ice for 15-20 minutes to allow the enzyme to be extracted into the buffer.

  • Filter the slurry through four layers of cheesecloth into a clean beaker to remove the bulk of the solid material.[16]

  • Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 30 minutes at 4°C.[16]

  • Carefully decant the supernatant, which contains the crude myrosinase extract. Discard the pellet.

  • Store the crude enzyme extract on ice for immediate use or aliquot and store at -20°C for future experiments.

Protocol 2: Enzymatic Hydrolysis of this compound

Objective: To produce AITC by reacting a this compound standard with the prepared myrosinase extract.

Materials:

  • Crude myrosinase extract (from Protocol 1)

  • This compound hydrate standard

  • Phosphate buffer (100 mM, pH 7.0)

  • L-Ascorbic acid

  • Water bath set to 55°C

  • Dichloromethane (DCM) or n-Hexane (for extraction)

  • Vortex mixer

  • Microcentrifuge tubes

Methodology:

  • Prepare a 10 mM this compound stock solution by dissolving the appropriate amount of this compound hydrate in the phosphate buffer.

  • Prepare a 10 mM L-ascorbic acid stock solution in the same buffer.

  • In a 2 mL microcentrifuge tube, prepare the reaction mixture by adding:

    • 800 µL of phosphate buffer (100 mM, pH 7.0)

    • 100 µL of 10 mM this compound stock solution (final concentration 1 mM)

    • 10 µL of 10 mM ascorbic acid stock solution (final concentration 0.1 mM)

  • Pre-incubate the reaction tube in a water bath at 55°C for 5 minutes to bring it to temperature.

  • Initiate the reaction by adding 90 µL of the crude myrosinase extract. Vortex briefly to mix.

  • Incubate the reaction at 55°C for 30 minutes.[6]

  • Stop the reaction by adding 1 mL of an organic solvent like dichloromethane. This will both halt the enzymatic activity and extract the produced AITC.

  • Vortex vigorously for 1 minute to ensure complete extraction of AITC into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully collect the lower organic layer (DCM) for quantification.

Protocol 3: Spectrophotometric Quantification of AITC (General Method)

Objective: To estimate the concentration of AITC produced. Note: This is a general colorimetric method. For precise quantification, GC-MS or HPLC is recommended.[7][20]

Materials:

  • AITC extract in organic solvent (from Protocol 2)

  • 2,3-dichloro-1,4-naphthoquinone reagent

  • Pure AITC standard for calibration curve

  • Spectrophotometer

Methodology:

  • Prepare a Calibration Curve:

    • Create a series of standard AITC solutions in dichloromethane with known concentrations (e.g., 40 to 240 µg/mL).[21]

    • React a fixed volume of each standard with the 2,3-dichloro-1,4-naphthoquinone reagent according to a validated procedure.

    • Measure the absorbance of the resulting colored product at the appropriate wavelength.

    • Plot absorbance versus concentration to generate a standard curve.

  • Sample Analysis:

    • Take a specific volume of the AITC extract from Protocol 2.

    • React it with the colorimetric reagent under the same conditions used for the standards.[21]

    • Measure the absorbance of the sample.

  • Calculate Concentration:

    • Using the equation from the calibration curve, determine the concentration of AITC in your sample based on its absorbance.

    • Calculate the total yield of AITC based on the initial reaction volume and any dilution factors.

References

refinement of protocols for consistent sinigrin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sinigrin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in a this compound bioassay?

A1: The initial extraction of this compound from the plant matrix is the most critical step. The chosen method directly impacts the yield and purity of the analyte, which in turn affects the accuracy and reproducibility of the bioassay. Inactivating the endogenous myrosinase enzyme during extraction is crucial to prevent the enzymatic hydrolysis of this compound.[1]

Q2: How can I prevent this compound degradation during extraction?

A2: To prevent this compound degradation, it is essential to deactivate the myrosinase enzyme. This is typically achieved by using boiling solvents such as 70% methanol or boiling water during the extraction process.[1][2] High temperatures effectively denature the enzyme, preserving the intact glucosinolate.

Q3: What are the common methods for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1][3] HPLC methods, often coupled with UV or photodiode array (PDA) detectors, allow for the separation and quantification of this compound from other components in the extract.[1] Spectrophotometric methods can also be used but may be less specific than HPLC.[4]

Q4: What factors can influence the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is influenced by pH and temperature. This compound is relatively stable in neutral to slightly acidic conditions (pH 5.0-7.0) but becomes less stable at a higher pH (e.g., pH 9.0).[5] Elevated temperatures can also lead to thermal degradation of glucosinolates.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete extraction from the plant material.Optimize the extraction solvent and duration. Boiling 50% (v/v) aqueous acetonitrile has been shown to be highly efficacious.[6] Ensure the plant material is finely ground to increase surface area for extraction.
Degradation of this compound by myrosinase during extraction.Ensure the extraction solvent is at a sufficiently high temperature (boiling) to deactivate myrosinase.[1]
High Variability in Results Inconsistent extraction efficiency between samples.Standardize the extraction protocol, including solvent volume, temperature, and time. Ensure homogenous mixing of the sample with the solvent.
Pipetting errors or inconsistent sample dilution.Use calibrated pipettes and perform serial dilutions carefully. Run a test standard curve to ensure consistency.[7]
Instability of extracted this compound.Analyze samples as quickly as possible after extraction. If storage is necessary, freeze extracts at -20°C.[1]
No Signal or Weak Signal in HPLC Incorrect wavelength setting on the detector.Set the UV detector to the optimal wavelength for this compound detection, which is typically around 227 nm.[4][8]
Insufficient concentration of this compound in the sample.Concentrate the sample extract or start with a larger amount of plant material.
Degradation of this compound standard.Use a fresh, properly stored this compound standard for calibration.
Peak Tailing or Splitting in HPLC Poor column condition or incompatible mobile phase.Use a suitable column, such as a C18 reverse-phase column, and optimize the mobile phase composition.[2] An ion-pair reagent can sometimes improve peak shape.[3]
Co-elution with interfering compounds.Adjust the mobile phase gradient or composition to improve the separation of this compound from other compounds.[3]

Experimental Protocols

Detailed Methodology for this compound Extraction

This protocol is based on a widely used method for extracting intact glucosinolates.[1]

  • Sample Preparation: Freeze-dry and grind the plant material to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a 2 mL tube.

    • Add 1 mL of 70% methanol (preheated to 70°C).

    • Vortex thoroughly and place in a 70°C water bath for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

  • Purification (Optional but Recommended for HPLC):

    • The crude extract can be further purified using an ion-exchange column (e.g., DEAE-Sephadex) to remove interfering compounds.

  • Analysis:

    • The resulting extract is then ready for analysis by HPLC or other methods.

Data Presentation

Table 1: Comparison of this compound Extraction Solvents
Extraction SolventRelative this compound Yield (%)Reference
Boiling 50% (v/v) aqueous acetonitrile115[6]
Boiling water100[6]
70% (v/v) aqueous methanol at 70°CNot directly compared in the same study[6]
100% methanolNot directly compared in the same study[6]

Note: The yields are presented relative to the boiling water extraction method as a baseline.

Visualizations

Sinigrin_Bioassay_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis start Plant Material (e.g., Seeds, Leaves) grind Grind to Fine Powder start->grind extract Extract with Boiling Solvent (e.g., 70% Methanol) to Inactivate Myrosinase grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant (Crude Extract) centrifuge->supernatant purify Optional: Purify on Ion-Exchange Column supernatant->purify For cleaner results hplc HPLC Analysis (Quantification) supernatant->hplc Direct analysis purify->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for this compound bioassay.

Sinigrin_Hydrolysis This compound This compound (Glucosinolate) myrosinase Myrosinase (Enzyme) This compound->myrosinase aglycone Unstable Aglycone myrosinase->aglycone Hydrolysis products Isothiocyanates, Nitriles, etc. aglycone->products Rearrangement

Caption: Enzymatic hydrolysis pathway of this compound.

References

Validation & Comparative

Sinigrin vs. Glucoraphanin: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective, naturally derived anticancer compounds has led to significant interest in glucosinolates, a class of secondary metabolites found abundantly in cruciferous vegetables. Among these, sinigrin and glucoraphanin have emerged as prominent precursors to bioactive isothiocyanates with demonstrated anticancer properties. This guide provides a comprehensive, data-driven comparison of the anticancer activities of this compound and glucoraphanin, focusing on their active metabolites, allyl isothiocyanate (AITC) and sulforaphane (SFN), respectively.

Overview and Mechanism of Action

This compound and glucoraphanin are biologically inactive in their native forms. Their therapeutic potential is unlocked upon enzymatic hydrolysis by myrosinase, an enzyme released when cruciferous vegetables are damaged (e.g., through chewing or cutting). This conversion can also be facilitated by the gut microbiota.[1] This process yields the potent isothiocyanates: allyl isothiocyanate (AITC) from this compound and sulforaphane (SFN) from glucoraphanin.[1] It is these isothiocyanates that are largely credited with the anticancer effects observed.

Allyl Isothiocyanate (AITC) , derived from this compound, has been shown to induce cancer cell death through multiple pathways. Its mechanisms include the induction of apoptosis (programmed cell death) via the activation of caspases and modulation of the Bcl-2 family of proteins.[2][3] AITC can also trigger cell cycle arrest, halting the proliferation of cancerous cells.[4]

Sulforaphane (SFN) , the hydrolytic product of glucoraphanin, is one of the most extensively studied isothiocyanates. Its anticancer activity is multifaceted, involving the induction of Phase II detoxification enzymes through the activation of the Nrf2 signaling pathway, which helps to neutralize carcinogens.[5][6] SFN also exhibits potent anti-inflammatory effects by inhibiting the NF-κB pathway and can induce apoptosis and cell cycle arrest in various cancer models.[5][7] Furthermore, emerging research highlights its role in epigenetic modulation, such as histone deacetylase (HDAC) inhibition.[5]

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of AITC and SFN on various human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from various studies and experimental conditions may differ. However, a direct comparative study on A549 lung cancer cells provides a valuable head-to-head assessment.

Allyl Isothiocyanate (AITC)
Cancer Cell Line Cancer Type IC50 (µM) Citation
A549Lung Cancer12.64 ± 1.19 (72h)[8]
H1299Lung Cancer5 (time not specified)[9]
MCF-7Breast Cancer (ER+)~5 (time not specified)[9]
MDA-MB-231Breast Cancer (TNBC)>10 (48h)[9]
GBM 8401Malignant Glioma9.25 ± 0.69 (24h)[10]
HL60/SLeukemia2.0 ± 0.3 (3h)[9]
HL60/ARLeukemia (Doxorubicin-resistant)4.1 ± 0.4 (3h)[9]
Sulforaphane (SFN)
Cancer Cell Line Cancer Type IC50 (µM) Citation
A549Lung Cancer10.29 ± 0.66 (72h)[8]
H1975Lung Cancer<20 (24h)[11]
PC9/gefLung Cancer~20 (24h)[11]
MCF-7Breast Cancer (ER+)27.9 (48h)[12]
MDA-MB-231Breast Cancer (TNBC)11.3 (72h)
SKOV-3Ovarian Cancer~8 (time not specified)[12]
HepG2Liver Cancer22 (time not specified)[6]
HCT116Colon Cancer<15 (72h)[12]

In Vivo Efficacy:

While direct comparative in vivo studies are limited, individual studies have demonstrated the tumor growth inhibitory effects of both AITC and SFN in animal models.

  • AITC: Intraperitoneal injections of AITC have been shown to inhibit the growth of human prostate cancer xenografts in mice. In a human glioblastoma xenograft model, AITC treatment significantly reduced tumor size and weight.[3]

  • SFN: Oral administration of SFN has been found to significantly reduce subcutaneous tumor burdens in a liver cancer xenograft model.[6] In a murine osteosarcoma model, intraperitoneal administration of SFN significantly inhibited tumor growth.[7]

A study investigating the synergistic effects of AITC and SFN on non-small cell lung carcinoma cells (A549) found that a combination of the two compounds resulted in a stronger growth inhibition than either agent alone.[8] This suggests a potential for combination therapy to enhance anticancer efficacy.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of AITC or SFN for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with AITC or SFN as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Molecular Mechanisms

The anticancer activities of AITC and SFN are mediated through the modulation of various signaling pathways.

Allyl Isothiocyanate (AITC) Signaling Pathways

AITC's anticancer effects are often associated with the induction of oxidative stress and subsequent activation of apoptotic pathways.

AITC_Pathway AITC Allyl Isothiocyanate (AITC) ROS ↑ Reactive Oxygen Species (ROS) AITC->ROS Bax ↑ Bax AITC->Bax Bcl2 ↓ Bcl-2 AITC->Bcl2 CellCycleArrest Cell Cycle Arrest (G2/M Phase) AITC->CellCycleArrest MAPK MAPK Pathway (JNK, ERK, p38) AITC->MAPK Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis SFN_Pathway SFN Sulforaphane (SFN) Keap1 Keap1 SFN->Keap1 NFkB ↓ NF-κB Activation SFN->NFkB HDAC HDAC Inhibition SFN->HDAC Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE PhaseIIEnzymes ↑ Phase II Detoxification Enzymes ARE->PhaseIIEnzymes Inflammation ↓ Inflammation NFkB->Inflammation GeneExpression Altered Gene Expression HDAC->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

References

A Comparative Guide to Sinigrin Extraction: Boiling Water vs. Solvent Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of sinigrin from plant sources is a critical first step. This guide provides an objective comparison of two common methods: boiling water extraction and solvent extraction, supported by experimental data to inform your methodological choices.

This document outlines the performance of each technique in terms of yield and applicability, details the experimental protocols for reproducibility, and offers a comparative analysis of their advantages and disadvantages.

Performance Comparison at a Glance

The selection of an extraction method for this compound hinges on the desired outcome, whether it be maximizing yield for isolating the pure compound or for broader analytical purposes that include its hydrolysis products.

Performance MetricBoiling Water ExtractionSolvent Extraction (Boiling 50% Acetonitrile)Solvent Extraction (70% Methanol)
This compound Yield Baseline~15% higher than boiling water[1][2]Generally effective, but yield may be lower than boiling acetonitrile[1][2]
Purity of Crude Extract Generally considered to co-extract a wider range of polar compounds.May offer higher initial purity by selectively dissolving this compound.Co-extraction of other plant metabolites is likely.
Suitability for Isothiocyanate Analysis Excellent: The same extract can be used for quantifying both this compound and its hydrolysis products (isothiocyanates)[1][2].Poor: The necessary step of freeze-drying the solvent negatively impacts the isothiocyanate content, making it unsuitable for their quantification from the same extract[1][2].Dependent on subsequent processing steps; solvent removal can affect volatile isothiocyanates.
Cost-Effectiveness High (water is inexpensive, and the equipment is standard laboratory apparatus).Moderate (acetonitrile is more expensive than water and requires appropriate handling and disposal).Moderate (methanol is a relatively inexpensive solvent but requires proper handling and disposal).
Environmental Impact Low (water is a green solvent).High (acetonitrile is a toxic and environmentally persistent solvent).Moderate (methanol is toxic and has environmental disposal considerations).
Safety HighModerate (requires handling of flammable and toxic solvent).Moderate (requires handling of flammable and toxic solvent).

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. Below are representative protocols for boiling water and solvent extraction of this compound from Brassica seeds.

Boiling Water Extraction Protocol

This method is advantageous for its simplicity, low cost, and its utility in the subsequent analysis of both this compound and isothiocyanates.

  • Sample Preparation: Weigh approximately 2 grams of finely ground Brassica seeds.

  • Extraction: Add 50 mL of boiling water (90-100°C) to the ground seeds.

  • Boiling: Maintain the mixture at boiling temperature for 5-10 minutes with continuous stirring.

  • Solid-Liquid Separation: Centrifuge the mixture to pellet the solid plant material.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

  • Analysis: The filtrate is now ready for direct analysis by High-Performance Liquid Chromatography (HPLC) for this compound quantification.

Solvent Extraction Protocol (Boiling 50% Acetonitrile)

This method has been shown to yield a higher quantity of this compound compared to boiling water.

  • Sample Preparation: Weigh approximately 2 grams of finely ground Brassica seeds.

  • Extraction: Add 50 mL of boiling 50% (v/v) aqueous acetonitrile to the ground seeds.

  • Boiling: Maintain the mixture at its boiling point for 10-15 minutes with continuous stirring.

  • Solid-Liquid Separation: Centrifuge the mixture to separate the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Solvent Removal (for this compound analysis only): Freeze-dry the filtrate to remove the acetonitrile and water.

  • Reconstitution: Re-suspend the dried extract in a known volume of water.

  • Analysis: The reconstituted solution is ready for HPLC analysis for this compound quantification.

Experimental Workflows

The following diagrams illustrate the sequential steps involved in both boiling water and solvent extraction processes for this compound.

BoilingWaterExtraction Start Ground Brassica Seeds Extraction Add Boiling Water (90-100°C) Start->Extraction Boil Boil for 5-10 min Extraction->Boil Centrifuge Centrifugation Boil->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis (this compound & Isothiocyanates) Filter->HPLC

Caption: Workflow for Boiling Water Extraction of this compound.

SolventExtraction Start Ground Brassica Seeds Extraction Add Boiling 50% Acetonitrile Start->Extraction Boil Boil for 10-15 min Extraction->Boil Centrifuge Centrifugation Boil->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter FreezeDry Freeze-Drying Filter->FreezeDry Reconstitute Reconstitute in Water FreezeDry->Reconstitute HPLC HPLC Analysis (this compound only) Reconstitute->HPLC

Caption: Workflow for Solvent Extraction of this compound.

Concluding Remarks

The choice between boiling water and solvent extraction for this compound is a trade-off between yield and the scope of analysis. For researchers focused solely on maximizing the yield of this compound, boiling 50% acetonitrile is a more efficacious method[1][2]. However, the use of organic solvents introduces considerations of cost, safety, and environmental impact.

Conversely, boiling water extraction presents a simpler, safer, and more environmentally friendly "green" alternative. A significant advantage of this method is the preservation of isothiocyanates, allowing for a more comprehensive phytochemical analysis from a single extract[1][2]. This can be particularly valuable in studies where the biological activity of both this compound and its hydrolysis products are of interest. Ultimately, the optimal extraction method will be dictated by the specific goals of the research, available resources, and environmental and safety considerations.

References

A Comparative Guide to the Quantification of Sinigrin: A New HPLC Method Versus Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantification of sinigrin against other established analytical techniques, namely UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable method for their specific analytical needs, considering factors such as sensitivity, accuracy, precision, and throughput.

Executive Summary

The quantification of this compound, a glucosinolate with significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits, necessitates reliable and validated analytical methods. This guide details a robust RP-HPLC method and critically compares its performance with UV-Vis, HPTLC, and LC-MS techniques. Each method presents a unique set of advantages and limitations, making the choice dependent on the specific research or quality control objectives.

The RP-HPLC method demonstrates a favorable balance of sensitivity, accuracy, and precision, making it a strong candidate for routine quality control and research applications. While UV-Vis spectrophotometry offers a simpler and more cost-effective approach, it is generally suitable for the quantification of total glucosinolates rather than specific compounds like this compound. HPTLC provides a high-throughput and cost-effective alternative for screening multiple samples simultaneously. For applications demanding the highest sensitivity and selectivity, particularly in complex matrices, LC-MS stands out as the superior technique, albeit with higher operational costs and complexity.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the different analytical methods for this compound quantification. This allows for a direct and objective comparison to aid in method selection.

ParameterHPLC (RP-HPLC)[1][2][3]UV-Vis Spectrophotometry[4]HPTLCLC-MS (HILIC-MS/MS)
Linearity Range 50 - 800 µg/mLR² ≥ 0.99 (for total glucosinolates)400 - 1200 ng/bandNot explicitly stated for this compound
Correlation Coefficient (R²) > 0.99≥ 0.990.998Not explicitly stated for this compound
Accuracy (% Recovery / %RE) -1.37% and -1.29% (%RE)107% (Recovery of internal standard)98.2 - 98.8% (Recovery)Not explicitly stated for this compound
Precision (%RSD) Intraday: 1.43%, Interday: 0.94%Intra-assay: 5.4%, Inter-assay: 15.8%Not explicitly statedNot explicitly stated for this compound
Limit of Detection (LOD) 0.78 µg/mLNot specified for this compoundNot explicitly statedNot explicitly stated for this compound
Limit of Quantification (LOQ) 2.45 µg/mL0.6 mg (for total glucosinolates)Not explicitly statedNot explicitly stated for this compound

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below to ensure reproducibility and aid in the practical implementation of these methods.

High-Performance Liquid Chromatography (RP-HPLC)

This method is based on a validated reversed-phase HPLC protocol for the quantification of this compound.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM tetrabutylammonium acetate and acetonitrile (80:20, v/v), with the pH adjusted to 7.0.

    • Flow Rate: 0.5 mL/min.

    • Detection Wavelength: 227 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 50-800 µg/mL).

  • Sample Preparation: The sample containing this compound is extracted with a suitable solvent (e.g., methanol/water mixture). The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

UV-Vis Spectrophotometry

This protocol is adapted from a method for the quantification of total glucosinolates, using this compound as a standard.[4]

  • Principle: This method is based on the reaction of 1-thioglucose, released from glucosinolates by myrosinase, with ferricyanide. The decrease in absorbance at 420 nm is proportional to the amount of glucosinolates present.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • Myrosinase solution.

    • Potassium ferricyanide solution.

    • Phosphate buffer (pH 7.0).

  • Standard Preparation: A stock solution of this compound is prepared in phosphate buffer. A series of standard solutions are prepared by diluting the stock solution.

  • Sample Preparation and Measurement:

    • An aliquot of the sample extract is mixed with myrosinase solution and incubated to allow for the enzymatic hydrolysis of this compound.

    • Potassium ferricyanide solution is added to the mixture.

    • The absorbance is measured at 420 nm against a blank.

    • The amount of this compound in the sample is determined from a calibration curve prepared using the this compound standards.

High-Performance Thin-Layer Chromatography (HPTLC)

This method provides a high-throughput approach for the quantification of this compound.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Ethyl acetate:methanol:water (6:2:1, v/v/v).

    • Sample Application: Samples and standards are applied as bands of a specific width using an automated applicator.

    • Development: The plate is developed in a saturated twin-trough chamber.

    • Densitometric Analysis: After development, the plate is dried and scanned at 230 nm.

  • Standard and Sample Preparation: Similar to the HPLC method, stock solutions of this compound and sample extracts are prepared. The concentrations of the standards should be within the linear working range of the method (e.g., 400-1200 ng/band).

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a highly sensitive and selective HILIC-MS/MS method for the quantification of this compound.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: HILIC column.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Optimized for the specific column and system.

    • Injection Volume: Typically small (e.g., 1-5 µL).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound are monitored.

  • Standard and Sample Preparation: Standard solutions of this compound are prepared in a solvent compatible with the HILIC mobile phase. Sample extracts are prepared and may require a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

Method Validation and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow of the HPLC method validation process and a comparative overview of the analytical workflows for each of the discussed techniques.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Chromatographic Conditions Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: Workflow for the validation of a new HPLC method.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_UV UV-Vis cluster_HPTLC HPTLC cluster_LCMS LC-MS HPLC_Sample Sample Prep (Extraction, Filtration) HPLC_Inject Injection HPLC_Sample->HPLC_Inject HPLC_Sep Chromatographic Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV/PDA Detection HPLC_Sep->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant UV_Sample Sample Prep (Enzymatic Hydrolysis) UV_React Colorimetric Reaction UV_Sample->UV_React UV_Measure Absorbance Measurement UV_React->UV_Measure UV_Quant Quantification UV_Measure->UV_Quant HPTLC_Sample Sample & Standard Application HPTLC_Dev Chromatographic Development HPTLC_Sample->HPTLC_Dev HPTLC_Scan Densitometric Scanning HPTLC_Dev->HPTLC_Scan HPTLC_Quant Quantification HPTLC_Scan->HPTLC_Quant LCMS_Sample Sample Prep (Extraction, SPE) LCMS_Inject Injection LCMS_Sample->LCMS_Inject LCMS_Sep Chromatographic Separation (HILIC) LCMS_Inject->LCMS_Sep LCMS_Detect MS/MS Detection LCMS_Sep->LCMS_Detect LCMS_Quant Quantification LCMS_Detect->LCMS_Quant

Caption: Comparative workflow of analytical methods.

Conclusion

The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the reliability and efficiency of research and quality control processes. The newly validated RP-HPLC method presented in this guide offers a robust, sensitive, and accurate platform for routine analysis.

For high-throughput screening, HPTLC emerges as a viable and economical alternative. In situations where cost and simplicity are the primary drivers and the specific quantification of this compound is not essential, UV-Vis spectrophotometry for total glucosinolates can be employed. For researchers working with complex sample matrices or requiring the utmost sensitivity and specificity, the LC-MS method is the gold standard.

Ultimately, the choice of method should be guided by a thorough evaluation of the specific analytical requirements, available resources, and the intended application of the quantitative data. This comparative guide provides the foundational information to make an informed decision, ensuring the generation of high-quality, reliable data in the study of this compound.

References

A Comparative Guide to Validating the Apoptotic Mechanism of Sinigrin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sinigrin's apoptotic efficacy across various cancer cell lines, supported by experimental data from peer-reviewed studies. It details the underlying molecular mechanisms, presents key quantitative data for comparison, and offers comprehensive protocols for researchers to validate these findings in their own work.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound, a glucosinolate found in cruciferous vegetables, often requires hydrolysis by the enzyme myrosinase to form allyl isothiocyanate (AITC), its primary bioactive metabolite responsible for inducing apoptosis. The cytotoxic effects of this compound are therefore variable and dependent on experimental conditions, particularly the presence of myrosinase.

Data Presentation: Cytotoxicity (IC50) Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. Below is a summary of reported IC50 values for this compound or its derivatives in different human cancer cell lines.

Cell LineCancer TypeCompoundIC50 ValueIncubation TimeCitation
H460 Lung CarcinomaThis compound60 µg/mL48 hours[1]
DU-145 Prostate CancerThis compound-rich fraction15.88 µg/mLNot Specified[2]
HCT-15 Colon AdenocarcinomaThis compound-rich fraction21.42 µg/mLNot Specified[2]
A-375 MelanomaThis compound-rich fraction24.58 µg/mLNot Specified[2]
HL60 Promyelocytic LeukemiaThis compound + Myrosinase2.71 µMNot Specified[3]
HL60 Promyelocytic LeukemiaThis compound (alone)No cytotoxic effectNot Specified[3]

Note: The activity of this compound can be significantly enhanced by the presence of myrosinase, which converts it to the more potent AITC.

Data Presentation: Induction of Apoptosis

Quantitative analysis of apoptosis provides direct evidence of a compound's cell-killing mechanism. Flow cytometry with Annexin V/PI staining is a standard method for this assessment.

Cell LineCancer TypeTreatmentApoptotic CellsNecrotic CellsIncubation TimeCitation
A549 Lung Adenocarcinoma20 µM this compound + Myrosinase18.2%54.5%48 hours[4]

Molecular Mechanism: this compound-Induced Apoptotic Signaling

This compound and its metabolite AITC primarily induce apoptosis through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins and downstream caspase activation.[5][6] Furthermore, studies have shown that this compound can inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation, thereby promoting apoptosis.[5]

G cluster_0 This compound Action cluster_1 Signaling Cascade Inhibition cluster_2 Mitochondrial (Intrinsic) Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Pathway Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Apoptosis Apoptosis mTOR->Apoptosis Suppression leads to CytoC Cytochrome c release Bcl2->CytoC Inhibits Bax->CytoC Promotes Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis

This compound-induced apoptotic signaling pathway.

Experimental Protocols

To facilitate the validation of this compound's apoptotic mechanism, detailed protocols for key experiments are provided below.

Experimental Workflow Overview

The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound on a cancer cell line.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism Elucidation A 1. Cell Culture (e.g., H460, MCF-7, HepG2) B 2. This compound Treatment (Dose-response) A->B C 3. MTT Assay (Determine IC50) B->C D 4. Treat Cells (at IC50 concentration) C->D Inform concentration E 5. Annexin V/PI Staining D->E F 6. Flow Cytometry Analysis (Quantify Apoptosis) E->F G 7. Protein Lysate Preparation F->G Confirm apoptosis H 8. Western Blot G->H I 9. Analyze Proteins (Bax, Bcl-2, Caspase-3) H->I

Standard workflow for validating this compound's apoptotic effects.
Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the IC50 value of this compound.

  • Cell Seeding: Seed cancer cells (e.g., H460) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 25, 50, 75, 100 µg/mL). Include a vehicle control (medium with DMSO, if applicable).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. Plot the values to determine the IC50, the concentration at which 50% of cell growth is inhibited.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 500 x g for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Protein Expression Analysis (Western Blot)

This technique is used to detect changes in the levels of key apoptotic proteins.

  • Cell Lysis: Treat cells with this compound as described above. After incubation, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin), diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of target proteins to the loading control to compare relative protein levels between treated and untreated samples. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[6]

References

Sinigrin Biofumigation: A Natural Alternative to Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and environmentally benign pest management strategies is ongoing. Biofumigation, a process that harnesses the natural pesticidal properties of certain plants, presents a compelling alternative to conventional synthetic pesticides. At the heart of this natural defense mechanism is sinigrin, a glucosinolate found in plants of the Brassicaceae family, such as mustard and broccoli. When plant tissues containing this compound are damaged, the enzyme myrosinase hydrolyzes it into allyl isothiocyanate (AITC), a volatile compound with potent biocidal activity against a range of soil-borne pathogens, nematodes, and weeds.

This guide provides a comprehensive comparison of the biofumigation efficacy of this compound, through the application of this compound-containing plant matter, with that of common synthetic pesticides. The information is supported by experimental data from various scientific studies, with a focus on quantitative comparisons and detailed methodologies.

Efficacy Showdown: this compound Biofumigation vs. Synthetic Pesticides

The effectiveness of this compound-based biofumigation is comparable to several synthetic pesticides in controlling a variety of agricultural pests. The active compound, allyl isothiocyanate (AITC), has demonstrated significant efficacy against fungi, nematodes, and weeds. Below are tables summarizing the quantitative data from various studies, offering a direct comparison with synthetic alternatives.

Fungal Pathogen Control
PathogenBiofumigant/PesticideApplication RateEfficacy (% Reduction/Inhibition)Source
Fusarium oxysporumAllyl Isothiocyanate (AITC)211-367 kg/ha Significant reduction in soil recovery[1]
Fusarium oxysporumChloropicrinNot specifiedEffective control[2]
Rhizoctonia solaniBrassica juncea (defatted seed meal)Not specified61.5% fungal inhibition[3][4]
Rhizoctonia solaniVarious Synthetic FungicidesVariousUp to 95.96% growth inhibition (Carbendazim)[5]
Verticillium dahliaeAllyl Isothiocyanate (AITC)10-40 gal/acreReduced pathogen recovery from soil[6]
Phytophthora capsiciBrassica napus 'Dwarf Essex' (rapeseed meal)Not specifiedLower disease incidence than control[7][8]
Phytophthora capsiciDazometNot specifiedEffective control[7][8]
Nematode Control
NematodeBiofumigant/PesticideApplication RateEfficacy (% Reduction/Control)Source
Root-Knot Nematodes (Meloidogyne spp.)Brassica macrocarpa (300 µmol/m² this compound)Not specified~50% reduction in root disease index[9]
Root-Knot Nematodes (Meloidogyne spp.)Vydate 5G® (Oxamyl)Not specified~50% reduction in root disease index[9]
Root-Knot Nematodes (Meloidogyne incognita)Cabbage BiofumigantNot specified69.5% population suppression[10]
Root-Knot Nematodes (Meloidogyne incognita)DazometNot specifiedEffective population density reduction[11]
Root-Knot NematodesAllyl Isothiocyanate (AITC)45 L/haSignificant reduction in nematode numbers[12]
Root-Knot NematodesAvermectin45 kg/ha Significant reduction in nematode numbers[12]
Weed Control
Weed SpeciesBiofumigant/PesticideApplication RateEfficacy (% Control)Source
Palmer amaranth, Large crabgrass, Yellow nutsedgeAllyl Isothiocyanate (AITC)750 kg/ha ≥80%Not specified
Palmer amaranth, Large crabgrass, Yellow nutsedgeMetam Sodium360 kg/ha ≥80%Not specified
Palmer amaranth, Large crabgrass, Yellow nutsedgeMethyl Bromide + Chloropicrin (67%/33%)390 kg/ha Comparable to AITC and Metam SodiumNot specified

Unveiling the Mechanisms: Signaling Pathways

The biocidal activity of both this compound-derived AITC and synthetic pesticides stems from their interaction with key cellular pathways in target organisms. Understanding these mechanisms is crucial for optimizing their application and for the development of new, targeted pest control strategies.

This compound (Allyl Isothiocyanate) Mode of Action

AITC is a highly reactive electrophile that can interact with numerous cellular components. Its primary mode of action involves the induction of oxidative stress and disruption of cellular functions.

AITC_Mechanism AITC Allyl Isothiocyanate (AITC) Cell Fungal/Nematode Cell AITC->Cell Enters Cell CellCycle Cell Cycle Arrest (G2/M Phase) AITC->CellCycle Ergosterol Ergosterol Biosynthesis Inhibition AITC->Ergosterol SignalTransduction Signal Transduction Pathway Disruption AITC->SignalTransduction ROS Reactive Oxygen Species (ROS) Production Cell->ROS Mitochondria Mitochondrial Dysfunction Cell->Mitochondria Enzyme Enzyme Inactivation (e.g., via sulfhydryl group binding) Cell->Enzyme Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Mitochondria->Apoptosis Enzyme->Apoptosis

Caption: Mechanism of Allyl Isothiocyanate (AITC) toxicity in target organisms.

Synthetic Pesticide (Metam Sodium) Mode of Action

Metam sodium is a soil fumigant that is not toxic in its original form. Upon contact with moist soil, it decomposes to form methyl isothiocyanate (MITC), a potent, broad-spectrum biocide.

Metam_Sodium_Mechanism MetamSodium Metam Sodium Soil Moist Soil MetamSodium->Soil Application MITC Methyl Isothiocyanate (MITC) Soil->MITC Decomposition Cell Target Organism Cell MITC->Cell Enters Cell Enzyme Inactivation of Essential Enzymes (e.g., binding to sulfhydryl groups) Cell->Enzyme Respiration Inhibition of Cellular Respiration Cell->Respiration CellDeath Cell Death Enzyme->CellDeath Respiration->CellDeath

Caption: Conversion of Metam Sodium to MITC and its mode of action.

Experimental Protocols: A Closer Look at the Methodology

The efficacy data presented in this guide is derived from rigorous scientific experiments. Below are summaries of the typical experimental protocols employed in evaluating biofumigation and synthetic pesticide treatments.

General Biofumigation Experimental Workflow

Biofumigation studies typically involve the incorporation of this compound-containing plant material into the soil, followed by an incubation period to allow for the release of AITC.

Biofumigation_Workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_eval Evaluation Phase Cultivation Cultivation of Brassica Plants (e.g., Brassica juncea) Harvest Harvesting at Optimal Growth Stage (e.g., flowering) Cultivation->Harvest Maceration Maceration of Plant Material (to release myrosinase) Harvest->Maceration Incorporation Incorporation into Soil Maceration->Incorporation Sealing Soil Sealing (e.g., with plastic mulch) Incorporation->Sealing Incubation Incubation Period Sealing->Incubation Assessment Assessment of Pest/Pathogen Population (e.g., CFU counts, nematode extraction) Incubation->Assessment Planting Planting of Indicator Crop Assessment->Planting Yield Measurement of Crop Yield and Health Planting->Yield

Caption: Typical experimental workflow for biofumigation studies.

Synthetic Pesticide Application and Evaluation Protocol

Experiments evaluating synthetic pesticides involve the application of the chemical to the soil, followed by monitoring of pest populations and crop performance.

  • Experimental Design: Field or greenhouse trials are typically set up in a randomized complete block design with multiple replications.

  • Treatments: Treatments include the synthetic pesticide at various application rates, a positive control (e.g., a standard commercial pesticide), and a negative control (untreated).

  • Application: The synthetic pesticide is applied according to the manufacturer's instructions, which may involve soil injection, drip irrigation, or drenching.

  • Soil and Environmental Conditions: Soil type, temperature, and moisture content are carefully monitored and recorded as they can significantly influence the efficacy of the fumigant.

  • Efficacy Assessment: Pest and pathogen populations are assessed before and after treatment using methods such as soil dilution plating for fungi, Baermann funnel extraction for nematodes, and weed counts.

  • Crop Performance: An indicator crop is often planted after a specified waiting period to assess for any phytotoxicity and to measure yield and overall plant health.

Conclusion

The data and experimental evidence presented in this guide demonstrate that this compound-based biofumigation is a viable and effective alternative to several synthetic pesticides for the management of soil-borne pests and diseases. While the efficacy can be influenced by various factors such as the specific Brassica species used, plant biomass, and soil conditions, optimization of the biofumigation process can lead to pest control levels comparable to those of synthetic chemicals.

The distinct mechanisms of action of AITC and synthetic pesticides highlight the potential for integrating biofumigation into integrated pest management (IPM) programs to reduce reliance on synthetic inputs, mitigate the development of pesticide resistance, and improve soil health. Further research into the complex interactions within the soil ecosystem following biofumigation will continue to refine this promising, natural approach to pest management.

References

A Comparative Evaluation of Sinigrin Delivery: Nanoparticles vs. Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of sinigrin, a glucosinolate found in cruciferous vegetables, has garnered significant interest. However, its clinical translation is often hampered by poor bioavailability and instability. To overcome these limitations, advanced drug delivery systems such as nanoparticles and liposomes are being explored. This guide provides a comparative evaluation of these two prominent delivery platforms for this compound, supported by available experimental data and detailed methodologies.

Data Presentation: A Head-to-Head Comparison

While direct comparative studies of this compound-loaded nanoparticles and liposomes are limited, we can extrapolate and compare their potential performance based on existing research on this compound-loaded liposomes and the general characteristics of various nanoparticle systems used for delivering other bioactive molecules.

ParameterThis compound-Loaded LiposomesThis compound-Loaded Nanoparticles (Projected)
Encapsulation Efficiency 62%[1]Variable; potentially 15-90% depending on the nanoparticle type (e.g., PLGA, chitosan, solid lipid nanoparticles) and preparation method.
Particle Size Satisfactory size uniformity reported[1]Typically ranges from 10-1000 nm, with the ability to be tailored based on the formulation.
Stability Showed satisfactory physical stability.[1]Generally high, with solid nanoparticles often exhibiting greater stability than liposomes. Surface modifications can further enhance stability.
In Vitro Release Demonstrated prolonged release and inhibited digestion in gastric and intestinal juices.[1]Release kinetics can be precisely controlled, often exhibiting a biphasic pattern with an initial burst release followed by sustained release. The release profile is highly dependent on the polymer/lipid matrix.
Biocompatibility High, as they are composed of phospholipids similar to cell membranes.Generally high, especially for nanoparticles made from biodegradable polymers like PLGA and natural polymers like chitosan.
In Vivo Bioavailability Expected to be enhanced compared to free this compound due to protection from degradation and improved absorption.Nanoparticle formulation is a well-established strategy to significantly enhance the oral bioavailability of poorly soluble drugs.[2]

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are crucial for the replication and advancement of research in this compound delivery systems. Below are methodologies for the preparation and characterization of both liposomal and nanoparticle formulations of this compound.

Preparation of this compound-Loaded Liposomes (Proliposome Method)

This method is noted for its ease of scalability to an industrial level.[1]

  • Preparation of the Proliposome Mixture:

    • Soy lecithin (Phospholipon 90G), ethanol, and water are mixed in a 1:0.8:2 (w/w/w) ratio.

    • The mixture is heated to 60°C under continuous stirring at 800 rpm to form a homogenous mixture.[1]

  • Hydration and Liposome Formation:

    • An aqueous solution of this compound is added to the proliposome mixture.

    • The mixture is agitated, leading to the spontaneous formation of multilamellar vesicles (liposomes) encapsulating the this compound.

  • Purification:

    • The resulting liposome suspension is then processed to remove unencapsulated this compound, typically through methods like dialysis or ultracentrifugation.

Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsification-Solvent Evaporation Method - Example with PLGA)

This is a common method for encapsulating hydrophobic and hydrophilic drugs in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).

  • Preparation of the Organic Phase:

    • PLGA and this compound are dissolved in a suitable organic solvent, such as dichloromethane.

  • Emulsification:

    • The organic phase is added to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or sonication. This creates an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • The emulsion is stirred for several hours under reduced pressure to allow the organic solvent to evaporate. This leads to the precipitation of PLGA as solid nanoparticles encapsulating this compound.

  • Purification and Collection:

    • The nanoparticles are collected by centrifugation, washed to remove the stabilizer and unencapsulated this compound, and then lyophilized for storage.

Characterization Techniques
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, polydispersity index (PDI), and zeta potential, which indicates the surface charge and stability of the formulation.

  • Encapsulation Efficiency (%EE): This is determined by separating the nanoparticles or liposomes from the aqueous medium containing unencapsulated this compound. The amount of free this compound in the supernatant is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The %EE is calculated using the following formula: %EE = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

  • In Vitro Release Studies: The release of this compound from the delivery system is typically studied using a dialysis bag method. The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4) under constant stirring. Samples of the release medium are withdrawn at different time intervals and analyzed for this compound content by HPLC.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex biological interactions and experimental processes, the following diagrams have been generated using the DOT language.

sinigrin_nanoparticle_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization start This compound & Polymer/Lipid dissolve Dissolve in Organic Solvent start->dissolve emulsify Emulsify in Aqueous Phase dissolve->emulsify evaporate Solvent Evaporation emulsify->evaporate nanoparticles This compound-Loaded Nanoparticles evaporate->nanoparticles size Particle Size (DLS) nanoparticles->size zeta Zeta Potential (DLS) nanoparticles->zeta ee Encapsulation Efficiency (HPLC) nanoparticles->ee release In Vitro Release (Dialysis) nanoparticles->release

Caption: Experimental workflow for the preparation and characterization of this compound-loaded nanoparticles.

sinigrin_nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK NFkB_activation NF-κB Activation TLR4->NFkB_activation Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB_activation->Inflammatory_Mediators This compound This compound This compound->MAPK Inhibits This compound->NFkB_activation Inhibits

Caption: this compound's inhibitory effect on the NF-κB/MAPK signaling pathway.

sinigrin_pgc1a_pathway This compound This compound H2S_donor H2S Donation This compound->H2S_donor PGC1a PGC-1α Activation H2S_donor->PGC1a FNDC5 FNDC5 Expression PGC1a->FNDC5 Irisin Irisin Secretion FNDC5->Irisin Beneficial_Effects Beneficial Effects on Glucose Homeostasis Irisin->Beneficial_Effects

Caption: Potential involvement of this compound in the PGC-1α/FNDC5/irisin signaling pathway.

Concluding Remarks

Both liposomes and nanoparticles present viable and promising strategies for enhancing the delivery of this compound. Liposomes have demonstrated good encapsulation efficiency and the ability to protect this compound during digestion, leading to prolonged release.[1] Nanoparticles, on the other hand, offer a highly versatile platform where properties like drug loading, release kinetics, and stability can be finely tuned. Polymeric nanoparticles, such as those made from PLGA, and solid lipid nanoparticles are particularly attractive due to their biodegradability and proven success in improving the bioavailability of various drugs.

The choice between these two delivery systems will ultimately depend on the specific therapeutic application, the desired release profile, and the route of administration. Further research involving direct, side-by-side comparisons of this compound-loaded nanoparticles and liposomes is warranted to definitively establish the superior delivery platform for this promising bioactive compound. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance the clinical translation of this compound.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for Sinigrin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sinigrin, a glucosinolate with significant therapeutic potential, is paramount. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, supported by experimental data from published studies.

This comparative analysis aims to assist in method selection and validation by presenting a side-by-side overview of their performance characteristics. While HPLC offers high specificity and the ability to simultaneously analyze multiple compounds, spectrophotometric methods provide a simpler, more cost-effective approach for determining total glucosinolate content.

Performance Characteristics: A Side-by-Side Comparison

The selection of an analytical method hinges on a variety of factors including specificity, sensitivity, accuracy, and precision. The following table summarizes the key validation parameters for both HPLC and spectrophotometric methods for this compound analysis, as reported in the scientific literature.

Validation ParameterHPLC MethodSpectrophotometric Method
**Linearity (R²) **> 0.99[1][2][3]≥ 0.99[4][5][6]
Linearity Range 50 - 800 µg/mL[1][2][3]0.03125 - 1 mM (as this compound)[4]
Accuracy (% Recovery) -1.37% to -1.29% (Intra-day and Inter-day)[1][2][3]107% (Internal Standard Recovery)[4][5]
Precision (%RSD) Intra-day: 1.43%, Inter-day: 0.94%[1][2][3]Intra-assay CV: 5.4%, Inter-assay CV: 15.8%[4][5][6]
Limit of Detection (LOD) 0.1 µg/mL[7][8]Not explicitly stated for this compound, but method is described as sensitive[4][5]
Limit of Quantification (LOQ) Not explicitly stated, but method is described as sensitive0.6 mg (using this compound)[4][5][6]
Specificity High (separates this compound from other compounds)[7][8]Measures total glucosinolates based on a common reaction product[4][5]

Visualizing the Cross-Validation Workflow

To ensure consistency and accuracy between different analytical methods, a cross-validation workflow is essential. The following diagram illustrates the key steps in comparing HPLC and spectrophotometric methods for this compound analysis.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Comparison cluster_Conclusion Conclusion Sample Plant Material (e.g., Mustard Seeds) Extraction Extraction of this compound Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Inject Spectro Spectrophotometric Analysis Filtration->Spectro Analyze DataHPLC HPLC Results (this compound Concentration) HPLC->DataHPLC DataSpectro Spectrophotometric Results (Total Glucosinolate Conc.) Spectro->DataSpectro Comparison Statistical Comparison (e.g., t-test, correlation) DataHPLC->Comparison DataSpectro->Comparison Conclusion Method Correlation & Assessment Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the quantification of this compound using HPLC and spectrophotometric methods, based on established and validated procedures.

High-Performance Liquid Chromatography (HPLC) Method

This method allows for the direct quantification of this compound.

1. Sample Preparation and Extraction:

  • Lyophilize and grind the plant material (e.g., Raphanus sativus roots) to obtain a stable powder.[1][2]

  • Extract the powder, potentially using an ion-exchange column to obtain a this compound-rich fraction.[1][2]

  • Alternatively, for materials like mustard seeds, an aqueous extraction can be performed.[7]

2. Chromatographic Conditions:

  • Column: C18 analytical column.[1][2]

  • Mobile Phase: A common mobile phase consists of a buffer and an organic solvent, for instance, 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0.[1][2]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[1][2]

  • Detection: UV detection at a wavelength of 227 nm.[2]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of pure this compound.[1][2]

Spectrophotometric Method for Total Glucosinolates

This method quantifies total glucosinolates by measuring a reaction product, with this compound often used as the standard.

1. Sample Preparation and Extraction:

  • Lyophilize and grind the cruciferous vegetable material.[4][5]

  • Extract the sample with 80% boiling methanol to deactivate myrosinase and extract glucosinolates.[4][5]

  • Isolate the extracted glucosinolates using a strong anion exchange column.[4][5]

2. Hydrolysis and Colorimetric Reaction:

  • Hydrolyze the isolated glucosinolates with 2 N NaOH to release 1-thioglucose.[4][5]

  • Initiate a colorimetric reaction by adding 2 mM potassium ferricyanide in a phosphate buffer (pH 7.0).[4]

  • The ferricyanide reacts with the 1-thioglucose, leading to a decrease in absorbance.[4][5]

3. Measurement and Quantification:

  • Measure the decrease in absorbance at 420 nm.[4][5]

  • Quantify the total glucosinolate content by comparing the change in absorbance to a standard curve prepared with known concentrations of this compound.[4]

Conclusion

Both HPLC and spectrophotometric methods have demonstrated their utility in the quantification of this compound and total glucosinolates, respectively. The HPLC method offers high specificity and is ideal for studies requiring the precise measurement of this compound in the presence of other compounds. In contrast, the spectrophotometric method provides a rapid and cost-effective means for determining the total glucosinolate content, making it suitable for high-throughput screening and quality control purposes where the overall glucosinolate level is of primary interest. The choice between these methods should be guided by the specific research question, available resources, and the required level of analytical detail. For a comprehensive understanding, a cross-validation approach is recommended to establish a correlation between the specific this compound content (HPLC) and the total glucosinolate content (spectrophotometry) for a given matrix.

References

efficacy of sinigrin in comparison to standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of sinigrin, a glucosinolate found in cruciferous vegetables, against standard chemotherapeutic agents. The data presented herein is intended to offer an objective overview for researchers and professionals in the field of oncology and drug development. This compound is hydrolyzed by the enzyme myrosinase into allyl isothiocyanate (AITC), which is largely responsible for its anticancer effects.[1][2] This guide will, therefore, consider data for both this compound (in the presence of myrosinase) and its active metabolite, AITC.

In Vitro Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound/AITC and standard chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as incubation times and assay methods.

Table 1: Comparative IC50 Values of this compound/AITC and Standard Chemotherapeutic Agents in Lung Cancer Cell Lines

CompoundCell LineIC50 ValueIncubation TimeCitation
This compound (with myrosinase) A549~20 µM (caused ~60% growth inhibition)48 hours[3][4]
Allyl Isothiocyanate (AITC) A54910 µMNot Specified[1][5]
Allyl Isothiocyanate (AITC) H12995 µMNot Specified[1][5]
Cisplatin A5499 ± 1.6 μM72 hours
Cisplatin H129927 ± 4 μM72 hours
Cisplatin HOP62Synergistic effect with AITC72 hours[6]

Table 2: Comparative IC50 Values of this compound/AITC and Doxorubicin in Breast Cancer Cell Lines

CompoundCell LineIC50 ValueIncubation TimeCitation
Allyl Isothiocyanate (AITC) MDA-MB-231No inhibitory effect at 10 µM48 hours[7]
Doxorubicin MCF-72.50 μM24 hours
Doxorubicin MDA-MB-2311 μM48 hours

Table 3: Comparative IC50 Values of this compound/AITC and Gemcitabine in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 ValueIncubation TimeCitation
Gemcitabine Panc-140-fold decrease in IC50 with adjuvantNot Specified[8]
Gemcitabine MIA PaCa-225.00±0.47 nM72 hours

Mechanisms of Action: A Head-to-Head Comparison

This compound (via AITC) and standard chemotherapeutic agents exert their anticancer effects through distinct and sometimes overlapping mechanisms.

This compound (Allyl Isothiocyanate)

AITC's anticancer activity involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[6] It modulates several key signaling pathways:

  • Induction of Apoptosis: AITC has been shown to induce apoptosis through both intrinsic and extrinsic pathways. It can downregulate anti-apoptotic proteins like Bcl-2 and survivin, and activate caspases, which are key executioners of apoptosis.[6]

  • Cell Cycle Arrest: AITC can cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[6]

  • Modulation of Signaling Pathways: AITC has been reported to affect various signaling pathways involved in cancer progression, including the inhibition of PI3K/Akt/mTOR and NF-κB pathways.

Standard Chemotherapeutic Agents

  • Cisplatin: This platinum-based drug forms adducts with DNA, leading to cross-linking of DNA strands. This damage interferes with DNA replication and transcription, ultimately triggering apoptosis.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA strand breaks and subsequent cell death. It is also known to generate reactive oxygen species.

  • Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into newly synthesized DNA strands, causing chain termination and inhibiting further DNA replication. It also inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA.[8]

Table 4: Comparison of Mechanisms of Action

FeatureThis compound (via AITC)CisplatinDoxorubicinGemcitabine
Primary Target Multiple cellular targetsDNADNA, Topoisomerase IIDNA Synthesis
Mechanism Induces apoptosis, cell cycle arrest, modulates signaling pathwaysDNA cross-linkingDNA intercalation, Topoisomerase II inhibitionNucleoside analog incorporation, chain termination
Effect on Cell Cycle G2/M arrestS-phase arrestG2/M arrestS-phase arrest
Apoptosis Induction Yes (intrinsic and extrinsic pathways)Yes (p53-dependent and independent)YesYes

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures discussed, the following diagrams are provided in DOT language.

sinigrin_signaling_pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound Myrosinase Myrosinase This compound->Myrosinase AITC Allyl Isothiocyanate (AITC) Myrosinase->AITC Hydrolysis PI3K_AKT PI3K/Akt/mTOR Pathway AITC->PI3K_AKT Inhibits NFkB NF-κB Pathway AITC->NFkB Inhibits Apoptosis_Proteins Bcl-2, Survivin AITC->Apoptosis_Proteins Downregulates Cell_Cycle_Arrest G2/M Cell Cycle Arrest AITC->Cell_Cycle_Arrest Growth_Inhibition Inhibition of Cell Proliferation PI3K_AKT->Growth_Inhibition Leads to NFkB->Growth_Inhibition Leads to Caspases Caspases Apoptosis_Proteins->Caspases Inhibits Inhibition Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Signaling pathway of this compound/AITC in cancer cells.

mtt_assay_workflow start Start: Seed cells in a 96-well plate incubate1 Incubate cells to allow attachment start->incubate1 treat Treat cells with varying concentrations of this compound/Chemotherapy incubate1->treat incubate2 Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate to allow formazan crystal formation add_mtt->incubate3 add_solvent Add solubilization solution (e.g., DMSO) to dissolve formazan incubate3->add_solvent read Measure absorbance at ~570 nm using a plate reader add_solvent->read analyze Analyze data to determine cell viability and IC50 values read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

cell_cycle_analysis_workflow start Start: Culture and treat cells with test compounds harvest Harvest cells by trypsinization start->harvest wash1 Wash cells with PBS harvest->wash1 fix Fix cells in cold 70% ethanol wash1->fix wash2 Wash cells to remove ethanol fix->wash2 resuspend Resuspend cells in PBS containing RNase A wash2->resuspend stain Add Propidium Iodide (PI) to stain DNA resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze cell cycle distribution by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using flow cytometry.

Key Experimental Protocols

For reproducibility and standardization, detailed experimental protocols are crucial. Below are methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound (with myrosinase) or the standard chemotherapeutic agent. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Preparation: Culture cells to about 70-80% confluency and treat them with the test compounds for the desired duration.

  • Harvesting: Harvest the cells using trypsin and collect them by centrifugation.

  • Fixation: Wash the cells with ice-cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the expression of apoptosis-related proteins.

  • Protein Extraction: Treat cells with the compounds of interest, then lyse the cells in a suitable lysis buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptosis marker of interest (e.g., cleaved caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.

References

comparative analysis of sinigrin content in different Brassica species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Sinigrin Content in Brassica Species

This compound, an aliphatic glucosinolate, is a significant secondary metabolite found in many plants of the Brassicaceae family.[1][2] Its hydrolysis by the enzyme myrosinase yields allyl isothiocyanate, the compound responsible for the pungent flavor of mustard and horseradish.[1] Beyond its culinary significance, this compound and its derivatives are of great interest to researchers for their potential roles in plant defense, as well as their antibacterial, antifungal, antioxidant, and anti-cancer properties.[1][2] This guide provides a comparative overview of this compound content across various Brassica species, supported by experimental data, detailed analytical protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species.[3] Genetic factors, environmental conditions, and the specific plant tissue analyzed all contribute to this variation.[4][5] The following table summarizes this compound content found in the deoiled cake and other tissues of several Brassica species, as determined by High-Performance Liquid Chromatography (HPLC).

Brassica SpeciesGenotype/VarietyTissueThis compound Content (µmol/g Dry Mass)Reference
Brassica napus NRCG35Deoiled Cake173.14[6]
PBN2001Deoiled Cake7.51[6]
Brassica carinata BCRC3Deoiled Cake165.42[6]
PC 5Deoiled Cake21.30[6]
Brassica rapa GS1Deoiled Cake128.06[6]
NRCY93Deoiled Cake10.61[6]
Brassica nigra BSH1Deoiled Cake102.28[6]
BHC 46Deoiled Cake6.84[6]
Brassica juncea SKM1744Deoiled Cake90.29[6]
GDM5Deoiled Cake4.93[6]
Cultivar 'Cutlass'Flower2.05 (approx. conversion)[7]
Cultivar 'Domo'Flower2.30 (approx. conversion)[7]
Brassica oleracea Brussels SproutsEdible PortionHigh Concentrations[3]
CabbageEdible PortionHigh Concentrations[3]
CauliflowerEdible PortionHigh Concentrations[3]
Broccoli (var. italica)Edible PortionNegligible Concentrations[3]

Note: Data from various sources may use different extraction and quantification methods, leading to variability. The values presented are for comparative purposes.B. juncea and B. nigra are consistently reported to contain this compound as a major glucosinolate.[8] In contrast, this compound is typically absent or found in negligible amounts in B. rapa and B. napus according to some studies, though data can vary by genotype.[3]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The most common methods involve extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Method 1: HPLC Analysis of Desulfated Glucosinolates

This is a widely adopted method for glucosinolate analysis. It involves the enzymatic removal of the sulfate group from intact glucosinolates to yield desulfoglucosinolates, which are then quantified.

1. Extraction:

  • Weigh approximately 0.2 g of freeze-dried and ground plant material.[9]

  • Add 4 mL of 70% (v/v) methanol and heat in a water bath at high temperatures (e.g., 70°C for 20 minutes) to inactivate the myrosinase enzyme.[10][11]

  • Centrifuge the mixture to pellet solid debris. The supernatant contains the intact glucosinolates.[11]

2. Purification and Desulfation:

  • Prepare a small ion-exchange column using materials like DEAE-Sephadex A-25.[10][11]

  • Apply the supernatant from the extraction step to the column. The glucosinolates will bind to the column material.

  • Add a purified sulfatase enzyme solution to the column and allow it to react overnight. This cleaves the sulfate group from the glucosinolates.[10][11]

  • Elute the resulting desulfoglucosinolates from the column with ultrapure water.[10]

3. HPLC Quantification:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm).[10]

  • Mobile Phase: A gradient of acetonitrile and water.[10]

  • Detection: UV detector set to 229 nm.[10]

  • Quantification: Calculate concentrations based on a standard curve prepared from a this compound reference standard, using established response factors.[10]

Method 2: UHPLC-MS/MS Analysis of Intact Glucosinolates

This method offers high sensitivity and specificity, allowing for the direct quantification of intact glucosinolates without the need for desulfation.

1. Sample Preparation:

  • Homogenize fresh or frozen plant tissue. To prevent enzymatic degradation, samples can be briefly treated with microwave irradiation or extracted with hot 80% methanol.[12]

  • Alternatively, use freeze-dried powder extracted with 70% methanol.[12]

  • Centrifuge the extract and filter the supernatant prior to injection.

2. UHPLC-MS/MS Analysis:

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often used for separating these polar compounds.[13]

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for each target glucosinolate.[13]

  • Quantification: Concentrations are determined using calibration curves generated from authentic standards for each glucosinolate.[13]

Visualizing Key Processes

To better understand the experimental and biological context of this compound analysis, the following diagrams illustrate the analytical workflow and the biosynthetic pathway.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis p1 Brassica Tissue (Seeds, Leaves, etc.) p2 Freeze-Drying & Grinding p1->p2 e1 Hot Methanol/Water (Myrosinase Inactivation) p2->e1 e2 Centrifugation e1->e2 e3 Load Supernatant onto Ion-Exchange Column e2->e3 a1 Desulfation (Sulfatase Treatment) e3->a1 a2 Elution of Desulfo-GSLs a1->a2 a3 HPLC-UV (229 nm) Analysis a2->a3 a4 Data Processing & Quantification a3->a4 sinigrin_biosynthesis cluster_core Core Glucosinolate Pathway cluster_modification Side-Chain Modification & Final Steps Met Methionine ChainElong Chain Elongation (MAM genes) Met->ChainElong HomoMet Homomethionine ChainElong->HomoMet GlucosinolateCore Glucosinolate Core Structure Formation (CYP79F1, etc.) HomoMet->GlucosinolateCore Desthio Desthio-glucosinolate GlucosinolateCore->Desthio Glucosylation S-Glucosylation Desthio->Glucosylation Sulfation Sulfation Glucosylation->Sulfation SideChainMod Side-Chain Modification (AOP2 gene) Sulfation->SideChainMod This compound This compound (Allylglucosinolate) SideChainMod->this compound

References

A Comparative Guide to the Validation of Analytical Methods for Sinigrin in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary analytical techniques for the quantification of sinigrin in complex biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method is critical in preclinical and clinical studies to ensure accurate, reliable, and reproducible results for pharmacokinetic and pharmacodynamic assessments.

Introduction to Analytical Methods for this compound

This compound, a glucosinolate found in plants of the Brassicaceae family, is a precursor to the bioactive compound allyl isothiocyanate (AITC), which has garnered interest for its potential therapeutic effects, including anticancer properties.[1] Accurate measurement of this compound in biological matrices such as plasma and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The two most prevalent analytical methods employed for this purpose are HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection is a widely accessible and robust technique.[2] It separates compounds based on their physicochemical properties, and quantification is achieved by measuring the absorbance of UV light by the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise mass-based detection of a tandem mass spectrometer.[3] This technique is particularly advantageous for analyzing analytes at very low concentrations in complex biological fluids.[4]

Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters of representative HPLC-UV and LC-MS/MS methods for this compound analysis.

Parameter HPLC-UV Method (Adapted from Plant Matrix Analysis) LC-MS/MS Method (in Blood Plasma) References
Linearity Range 50 - 800 µg/mLNot explicitly stated, but detection limits are in the picomole range[2]
Limit of Detection (LOD) ~25 ng/mL (estimated for similar compounds)0.5 - 2 pmol[3][5]
Limit of Quantification (LOQ) ~67 ng/mL (estimated for similar compounds)Not explicitly stated, but implied to be in the low picomole range[5]
Intra-day Precision (%RSD) < 2%1 - 4%[2][3]
Inter-day Precision (%RSD) < 2%3 - 10%[2][3]
Accuracy (%RE) -1.37% to -1.29%Not explicitly stated[2]
Recovery > 98% (in plant extract)85 - 90% (in plasma)[2][3]

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound.

Feature HPLC-UV LC-MS/MS
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; mass-based detection provides excellent specificity, minimizing matrix effects.
Sensitivity Lower; generally suitable for higher concentration ranges (µg/mL).Higher; capable of detecting and quantifying analytes at very low concentrations (pg/mL to ng/mL).
Sample Preparation May require more extensive cleanup to remove interfering substances.Can often utilize simpler "dilute-and-shoot" or protein precipitation methods due to higher selectivity.
Cost & Accessibility Lower initial instrument cost and widely available.Higher initial instrument cost and requires specialized expertise.
Throughput Can be lower due to longer run times and more complex sample preparation.Higher throughput is often achievable with faster run times and simpler sample preparation.

Table 2: Qualitative Comparison of HPLC-UV and LC-MS/MS for this compound Analysis in Biological Matrices.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility. Below are representative protocols.

HPLC-UV Method for this compound Quantification (Adapted for Biological Matrices)

This protocol is adapted from established methods for plant extracts and would require rigorous validation for a specific biological matrix.[2]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with 20 mM tetrabutylammonium:acetonitrile (80:20, v/v) at pH 7.0.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Detection Wavelength: 227 nm.[2]

  • Injection Volume: 20 µL.

3. Validation Parameters

  • Linearity: Prepare calibration standards of this compound in the chosen biological matrix over a concentration range of 50 to 800 µg/mL.[2]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.[2]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

LC-MS/MS Method for this compound Quantification in Blood Plasma

This protocol is based on a validated method for the analysis of multiple glucosinolates in plasma.[3]

1. Sample Preparation: Derivatization and Extraction

  • Isothiocyanates and amines, potential metabolites of this compound, are derivatized to their corresponding thiourea and N-acetamides.

  • For glucosinolates like this compound, a standard addition analysis protocol is often used.

  • Detailed extraction procedures would involve liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.

2. Chromatographic Conditions

  • Column: A suitable reversed-phase column for polar analytes.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

3. Mass Spectrometric Conditions

  • Ionization Mode: Negative ion electrospray ionization (ESI-) is used for glucosinolates.[3]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Internal Standard: A stable isotope-labeled internal standard is recommended for the most accurate quantification.

4. Validation Parameters

  • Linearity: Establish a calibration curve using matrix-matched standards.

  • Accuracy and Precision: Evaluate using QC samples at multiple concentration levels.

  • Recovery: Determine the extraction efficiency of the sample preparation method.[3]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

Visualizing the Experimental Workflows

The following diagrams illustrate the typical workflows for sample preparation and analysis using HPLC-UV and LC-MS/MS.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv_detection UV Detection (227 nm) hplc->uv_detection data_analysis Data Analysis and Quantification uv_detection->data_analysis

Caption: Workflow for this compound Analysis by HPLC-UV.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma) extraction Extraction (LLE or SPE) start->extraction derivatization Derivatization (optional) extraction->derivatization lc LC Separation derivatization->lc ms_ms Tandem MS Detection (ESI-, MRM) lc->ms_ms data_analysis Data Analysis and Quantification ms_ms->data_analysis

References

A Comparative Guide to the Stability of Different Glucosinolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various glucosinolates, a class of secondary metabolites found in cruciferous vegetables with significant potential in pharmacology and drug development. Understanding the stability of these compounds under different environmental conditions is crucial for their isolation, formulation, and therapeutic application. This document summarizes key experimental data on the thermal and pH-dependent degradation of common glucosinolates, outlines detailed experimental protocols for stability assessment, and visualizes the degradation pathways.

Comparative Stability of Glucosinolates

The stability of glucosinolates is influenced by their chemical structure, particularly the nature of the side chain (R-group), which dictates their classification into aliphatic, aromatic, and indole glucosinolates. Generally, indole glucosinolates are less stable than their aliphatic counterparts, especially under thermal stress.[1]

Thermal Stability

Thermal degradation of glucosinolates typically follows first-order kinetics. The rate of degradation is significantly influenced by temperature, the specific glucosinolate, and the matrix in which it is present.

GlucosinolateTypeVegetable MatrixTemperature (°C)Degradation Rate Constant (k, min⁻¹)Reference
Gluconapin AliphaticBroccoli1000.0011[2]
Brussels Sprouts1000.0225[2]
Chinese Cabbage1000.0044[2]
Pak Choi1000.0069[2]
Red Cabbage1000.0033[2]
Glucobrassicin IndoleBroccoli1000.0046[2]
Brussels Sprouts1000.0274[2]
Chinese Cabbage1000.0094[2]
Pak Choi1000.0131[2]
Red Cabbage1000.0045[2]
4-methoxyglucobrassicin IndoleBroccoli1000.0084[2]
Brussels Sprouts1000.0362[2]
Chinese Cabbage1000.0163[2]
Pak Choi1000.0211[2]
Red Cabbage1000.0089[2]
Sinigrin AliphaticN/A21Degradation increased with temperature[3]
Glucoraphanin AliphaticN/AN/AData not available
Sinalbin AromaticN/AN/AData not available
Progoitrin AliphaticN/AN/AData not available

Note: The degradation rate constant (k) indicates the speed of the degradation reaction. A higher 'k' value signifies lower stability. As the table demonstrates, indole glucosinolates like glucobrassicin and 4-methoxyglucobrassicin generally exhibit higher degradation rates compared to the aliphatic gluconapin across various vegetable matrices.[2] The stability of the same glucosinolate can also vary significantly depending on the plant matrix, suggesting the presence of other interacting compounds that influence degradation.

pH Stability

The pH of the environment plays a critical role in the non-enzymatic degradation of glucosinolates and determines the nature of the breakdown products.

  • Acidic Conditions (pH < 4): Under acidic conditions, the degradation of glucosinolates is favored, and the primary breakdown products are nitriles.[4][5] This pathway is significant in the context of gastric acidity following consumption.

  • Neutral to Alkaline Conditions (pH 6-10): In neutral to slightly alkaline environments, the formation of isothiocyanates is the predominant degradation pathway.[4][6] Isothiocyanates are a class of compounds with well-documented anti-cancer properties. At a highly alkaline pH (e.g., pH 10), the degradation products can be similar to those of enzymatic hydrolysis.[6]

Experimental Protocols

A standardized workflow is essential for the comparative study of glucosinolate stability. The following outlines a typical experimental protocol for assessing thermal and pH stability using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Glucosinolate Stability Assessment

Glucosinolate Stability Workflow cluster_prep Sample Preparation cluster_extraction Glucosinolate Extraction cluster_analysis HPLC Analysis cluster_data Data Analysis prep1 Source Material (e.g., Plant Extract, Pure Compound) prep2 Buffer Preparation (Varying pH) or Heat Treatment Setup prep1->prep2 Aliquot samples prep3 Incubation under Controlled Conditions (Time, Temp, pH) prep2->prep3 Introduce to conditions ext1 Stop Reaction (e.g., rapid cooling, addition of quenching agent) prep3->ext1 ext2 Extraction with Boiling Methanol/Ethanol to inactivate myrosinase ext1->ext2 ext3 Centrifugation and Supernatant Collection ext2->ext3 hplc1 Sample Filtration ext3->hplc1 hplc2 Injection into HPLC System hplc1->hplc2 hplc3 Separation on C18 Column hplc2->hplc3 hplc4 Detection (UV at 229 nm) hplc3->hplc4 data1 Peak Integration and Quantification hplc4->data1 data2 Calculation of Degradation Rate Constants (First-Order Kinetics) data1->data2 data3 Comparative Analysis of Stability data2->data3

Caption: A typical experimental workflow for assessing glucosinolate stability.

Detailed Methodologies

1. Sample Preparation and Treatment:

  • Source Material: Utilize either purified glucosinolate standards or extracts from plant materials. For plant extracts, it is crucial to first inactivate the endogenous myrosinase enzyme to study non-enzymatic degradation. This can be achieved by methods such as freeze-drying followed by boiling in 70% methanol or microwave irradiation.

  • Thermal Stability: Aliquots of the sample are subjected to various temperatures (e.g., 60, 80, 100, 120 °C) in a controlled temperature environment (e.g., water bath, heating block) for different time intervals.

  • pH Stability: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 10). The glucosinolate samples are incubated in these buffers at a constant temperature for a defined period.

2. Glucosinolate Extraction:

  • Immediately after the incubation period, the reaction is stopped. For thermal stability studies, this is typically done by rapid cooling on ice.

  • Glucosinolates are extracted from the sample matrix. A common method involves the addition of boiling 70% methanol or ethanol, which also serves to precipitate proteins and inactivate any residual enzymatic activity.[7][8]

  • The mixture is then centrifuged, and the supernatant containing the glucosinolates is collected for analysis.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed for the separation of glucosinolates.[7]

  • Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile).

  • Detection: Glucosinolates are detected by their UV absorbance at approximately 229 nm.[7]

  • Quantification: The concentration of each glucosinolate is determined by comparing the peak area to a standard curve generated from known concentrations of purified glucosinolate standards.

4. Data Analysis:

  • The degradation of glucosinolates is typically modeled using first-order kinetics: ln(C/C₀) = -kt, where C is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant.

  • The rate constant k is determined from the slope of the linear regression of ln(C/C₀) versus time.

Glucosinolate Degradation Pathways

The degradation of glucosinolates proceeds through different pathways depending on the pH of the surrounding medium. These pathways lead to the formation of structurally and biologically distinct compounds.

Non-Enzymatic Degradation under Acidic Conditions

Acidic_Degradation Glucosinolate Glucosinolate Aglycone Unstable Aglycone Glucosinolate->Aglycone H⁺ Glucose Glucose Glucosinolate->Glucose Nitrile Nitrile Aglycone->Nitrile Rearrangement Sulfate Sulfate Aglycone->Sulfate

Caption: Formation of nitriles from glucosinolates under acidic conditions.

Non-Enzymatic Degradation under Neutral to Alkaline Conditions

Alkaline_Degradation Glucosinolate Glucosinolate Aglycone Unstable Aglycone Glucosinolate->Aglycone OH⁻ Glucose Glucose Glucosinolate->Glucose Isothiocyanate Isothiocyanate Aglycone->Isothiocyanate Lossen Rearrangement Sulfate Sulfate Aglycone->Sulfate

Caption: Formation of isothiocyanates from glucosinolates under neutral to alkaline conditions.

References

Safety Operating Guide

Comprehensive Safety Protocol: Handling Sinigrin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sinigrin. Adherence to these procedural steps is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound, a glucosinolate found in plants of the Brassicaceae family, may cause irritation to the eyes, skin, and respiratory tract and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3] Some safety data sheets also indicate it may cause an allergic skin reaction.[2] Therefore, cautious handling is imperative.

Hazard Identification

The toxicological properties of this compound have not been fully investigated.[1] However, available safety data sheets (SDS) indicate the following potential hazards.

Hazard TypeDescriptionCitations
Eye Contact May cause serious eye irritation.[1][2][3]
Skin Contact May cause skin irritation and potentially an allergic skin reaction. May be harmful if absorbed through the skin.[1][2][3]
Inhalation May cause respiratory tract irritation. May be harmful if inhaled.[1][2][3]
Ingestion May cause irritation of the digestive tract. May be harmful if swallowed.[1][3]
Chronic Effects Adverse reproductive effects have been reported in animals.[1]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The required level of protection may vary depending on the specific task being performed.

TaskEye/Face ProtectionSkin & Body ProtectionHand ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shields.Lab coat.Nitrile or PVC gloves.Not generally required.
Weighing/Aliquotting (Powder) Safety goggles.Chemical-resistant lab coat or coveralls. A chemical-resistant apron is recommended.[4]Nitrile or PVC gloves (EN 374 certified).[5][6]NIOSH/MSHA-approved particulate filter respirator (e.g., N95) is necessary due to dust formation.[5][7]
Preparing Solutions Safety goggles or a face shield worn over goggles.[4]Chemical-resistant lab coat or coveralls. Chemical-resistant apron.Nitrile or PVC gloves (EN 374 certified).Work in a chemical fume hood. Respirator may be required based on risk assessment.
Handling Spills Safety goggles and face shield.Chemical-resistant coveralls.Heavy-duty nitrile or butyl gloves.NIOSH/MSHA-approved particulate filter respirator.
Waste Disposal Safety goggles.Lab coat and chemical-resistant apron.Nitrile or PVC gloves.Not generally required if waste is properly contained.
Engineering Controls
  • Ventilation: Always handle this compound powder in a well-ventilated area, such as a certified chemical fume hood, to minimize dust generation and accumulation.[1]

Storage and Handling Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][7]

  • Ensure the container is tightly closed when not in use.[1]

  • For long-term stability (≥ 4 years), storage at -20°C is recommended.[8] Another source suggests room temperature storage is also acceptable.[7]

Handling and Solution Preparation:

  • Before handling, ensure all necessary PPE is donned correctly.

  • Minimize the creation of dust when handling the powder.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • To prepare a stock solution, this compound can be dissolved in organic solvents like DMSO, ethanol, and dimethylformamide (approximately 30 mg/ml).[8]

  • For aqueous solutions, this compound can be dissolved directly in aqueous buffers (e.g., PBS, pH 7.2, at approximately 1 mg/ml).[8] Aqueous solutions are not recommended for storage for more than one day.[8]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

Spill Management

In the event of a spill, follow these procedures immediately. The workflow below illustrates the necessary steps to safely manage a this compound powder spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal start Spill Occurs alert Alert personnel in the area and restrict access. start->alert Step 1 ppe Don appropriate PPE: - Goggles & Face Shield - Coveralls - Respirator - Heavy-duty gloves alert->ppe Step 2 ventilate Ensure adequate ventilation. Avoid generating dust. ppe->ventilate Step 3 cover Gently cover spill with a plastic sheet to minimize spreading. ventilate->cover Step 4 cleanup Mechanically collect powder (use non-sparking tools). cover->cleanup Step 5 containerize Place spilled material and cleanup supplies into a labeled, sealable waste container. cleanup->containerize Step 6 decontaminate Thoroughly clean the spill surface with soap and water. containerize->decontaminate Step 7 dispose Dispose of waste according to institutional and local regulations. decontaminate->dispose Step 8 end Spill Managed dispose->end

Caption: Workflow for managing a this compound powder spill.
First Aid Measures

If exposure occurs, follow these first aid guidelines immediately.

Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7]
Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be considered chemical waste.

  • Containment: Collect all waste in a clearly labeled, sealed, and appropriate container.[3]

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Drains: Do not allow the product or contaminated materials to enter drains or sewers.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.